Nitrobenzene-15N
Description
Structure
3D Structure
Properties
IUPAC Name |
[oxido(oxo)(15N)(15N)azaniumyl]benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5NO2/c8-7(9)6-4-2-1-3-5-6/h1-5H/i7+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQNUZADURLCDLV-CDYZYAPPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)[15N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50480611 | |
| Record name | Nitrobenzene-15N | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50480611 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3681-79-6 | |
| Record name | Nitrobenzene-15N | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50480611 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3681-79-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
"physical and chemical properties of Nitrobenzene-15N"
An In-Depth Technical Guide to the Physical and Chemical Properties of Nitrobenzene-¹⁵N
Executive Summary
Nitrobenzene-¹⁵N is a stable isotope-labeled form of nitrobenzene, a foundational chemical intermediate and solvent. The incorporation of the heavy nitrogen isotope, ¹⁵N, renders it an invaluable tool for researchers, particularly in the fields of mechanistic chemistry, drug metabolism, and environmental science. This guide provides a comprehensive overview of the essential physicochemical properties, analytical characterization, synthesis, and reactivity of Nitrobenzene-¹⁵N. Authored from the perspective of a Senior Application Scientist, this document emphasizes not only the empirical data but also the underlying scientific principles and practical considerations for its use in a laboratory setting. Detailed, field-tested protocols for its synthesis and analysis are provided, alongside visualizations to clarify complex workflows and reaction mechanisms, empowering researchers to leverage this critical reagent with confidence and precision.
Introduction to Isotopic Labeling and Nitrobenzene-¹⁵N
The Role of ¹⁵N Isotopes in Modern Research
Stable isotope labeling is a powerful technique that allows for the unambiguous tracking of atoms through chemical reactions and biological pathways. Unlike the most abundant nitrogen isotope, ¹⁴N (99.63% natural abundance), which has a nuclear spin of I=1 and a quadrupole moment that leads to broad signals in Nuclear Magnetic Resonance (NMR) spectroscopy, ¹⁵N (0.37% abundance) possesses a nuclear spin of I=½.[1] This fundamental difference results in sharp, analyzable NMR signals, making ¹⁵N an ideal probe for structural and mechanistic investigations.[1][2] In mass spectrometry (MS), the predictable mass shift introduced by ¹⁵N enables precise quantification and metabolite identification.[3][4]
Nitrobenzene: A Key Industrial and Research Chemical
Nitrobenzene (C₆H₅NO₂) is a pale yellow, oily liquid with a characteristic almond-like odor.[5][6] It is produced on a massive scale primarily as a precursor to aniline, which is fundamental to the manufacturing of polyurethanes, dyes, pesticides, and pharmaceuticals.[5][7] In a research context, its simple aromatic structure and the strong electron-withdrawing nature of the nitro group make it a model compound for studying electrophilic and nucleophilic aromatic substitution reactions.[8][9]
Rationale for using Nitrobenzene-¹⁵N: Applications in Mechanistic and Metabolic Studies
The synthesis of Nitrobenzene-¹⁵N allows researchers to trace the fate of the nitrogen atom with high fidelity. This is crucial for:
-
Elucidating Reaction Mechanisms: Determining whether the nitrogen atom is retained or exchanged during a chemical transformation.
-
Drug Metabolism and Pharmacokinetics (DMPK): Tracking the metabolic pathways of nitroaromatic-containing drug candidates. The two primary metabolic routes for nitrobenzene are reduction of the nitro group to aniline and ring oxidation to nitrophenols.[5][7] Using ¹⁵N-labeled parent compounds allows for the confident identification of nitrogen-containing metabolites by LC-MS, distinguishing them from the biological matrix.
-
Environmental Fate Studies: Monitoring the degradation of nitroaromatic pollutants in soil and water.
Core Physicochemical Properties
The physical properties of Nitrobenzene-¹⁵N are nearly identical to those of its unlabeled counterpart. The one-neutron mass difference does not significantly alter bulk properties like boiling point, density, or solubility.
General Properties
| Property | Value | Source(s) |
| Chemical Formula | C₆H₅¹⁵NO₂ | [1][10] |
| Molecular Weight | 124.10 g/mol | [1][10][11][12] |
| CAS Number | 3681-79-6 | [1][10][11] |
| Appearance | Pale yellow, oily liquid | [5][6][13] |
| Odor | Almond-like, shoe polish | [5][6][13] |
| Density | 1.205 g/mL at 25 °C | [10][14] |
| Melting Point | 5.7 °C (42.3 °F) | [3][5][13] |
| Boiling Point | 210-211 °C (410-412 °F) | [1][10][14] |
| Flash Point | 88 °C (190 °F) | [1][10] |
| Refractive Index (n²⁰/D) | 1.5506 | [1][10][14] |
Solubility Profile
Nitrobenzene-¹⁵N is sparingly soluble in water (approx. 1.9 g/L) but is miscible with most common organic solvents, including ethanol, diethyl ether, acetone, and benzene.[6][13][15] This property is fundamental to its application in organic synthesis and its extraction from aqueous matrices during sample preparation.
Spectroscopic and Analytical Characterization
The primary distinction between Nitrobenzene-¹⁵N and unlabeled nitrobenzene lies in its spectroscopic properties. The ¹⁵N nucleus provides a unique handle for characterization.
Mass Spectrometry: Confirming Isotopic Incorporation
Expert Insight: Isotope dilution mass spectrometry is the gold standard for quantifying nitroaromatic compounds.[14] Using Nitrobenzene-¹⁵N as an internal standard corrects for variations in extraction efficiency and instrument response, leading to highly accurate and precise results.
Protocol: GC-MS Analysis for Purity and Isotopic Enrichment
-
Sample Preparation: Prepare a 1 µg/mL solution of Nitrobenzene-¹⁵N in a suitable solvent (e.g., hexane or dichloromethane).
-
Internal Standard: If quantifying against an unlabeled sample, use a deuterated analog (e.g., Nitrobenzene-d5) as an internal standard. For isotopic enrichment confirmation, no second standard is required.
-
GC Instrumentation & Conditions: [14]
-
Injector: 200 °C, Split ratio 25:1
-
Carrier Gas: Helium, constant flow at 1 mL/min
-
Column: 30 m HP-5MS (or equivalent), 0.25 mm I.D., 0.25 µm film thickness
-
Oven Program: Hold at 110 °C for 2 min, ramp to 150 °C at 20 °C/min, then ramp to 300 °C at 100 °C/min.
-
-
MS Instrumentation & Conditions: [14]
-
Ionization Mode: Electron Ionization (EI)
-
Acquisition Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for highest sensitivity.
-
Monitored Ions (SIM):
-
m/z 124 (Molecular ion for Nitrobenzene-¹⁵N)
-
m/z 77 (Phenyl cation fragment, C₆H₅⁺)
-
m/z 94 (Loss of NO)
-
-
Data Analysis: Determine isotopic enrichment by comparing the peak area of the m/z 124 ion to the m/z 123 ion (residual unlabeled compound). Purity is assessed by integrating the primary peak area relative to any impurity peaks.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹⁵N Signature
Expert Insight: Direct 1D ¹⁵N NMR is challenging due to the low gyromagnetic ratio and consequent low sensitivity of the ¹⁵N nucleus.[1][16] Even with an enriched sample, long acquisition times are often necessary. For this reason, 2D inverse-detected experiments like ¹H-¹⁵N HMBC (Heteronuclear Multiple Bond Correlation) are often more practical, correlating the ¹⁵N nucleus to nearby protons over 2-3 bonds.
Expected Chemical Shift: The ¹⁵N chemical shift for nitroaromatic compounds typically falls in the range of -10 to -20 ppm relative to nitromethane (CH₃NO₂), the IUPAC standard.[1][16] In older literature, liquid ammonia (NH₃) was used as a reference; to convert, use the formula: δ(CH₃NO₂) ≈ δ(NH₃) + 380.5 ppm.[1][2] A detailed study of solid-state ¹⁵N NMR of nitrobenzene reported the principal shielding tensor elements as σxx = -273 ppm, σyy = +94 ppm, and σzz = +156 ppm relative to the isotropic shift of liquid nitrobenzene.[13]
Protocol: Acquiring a ¹H-¹⁵N HMBC Spectrum
-
Sample Preparation: Prepare a concentrated sample (50-100 mg) of Nitrobenzene-¹⁵N in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.
-
Spectrometer Setup:
-
Use a high-field spectrometer (≥400 MHz) equipped with a broadband or inverse-detection probe.
-
Tune the probe for ¹H and ¹⁵N frequencies.
-
-
Experiment Selection: Select a standard gradient-enhanced HMBC pulse sequence (e.g., hsqcetgplp on Bruker instruments).
-
Key Parameters:
-
¹⁵N Spectral Width (F1): Center the spectral width around the expected nitro chemical shift (~ -15 ppm) with a width of ~50 ppm.
-
Long-Range Coupling Constant (ⁿJ_XH): Set the experiment to optimize for long-range couplings of 5-10 Hz. This is a critical parameter for observing correlations to the aromatic protons.
-
-
Data Acquisition: Acquire data for several hours (overnight is common) to achieve adequate signal-to-noise.
-
Data Analysis: Process the 2D spectrum. A cross-peak will appear correlating the ¹⁵N chemical shift on the F1 axis to the aromatic proton signals (ortho, meta, para) on the F2 axis, confirming the structure and providing the precise ¹⁵N chemical shift.
Infrared (IR) Spectroscopy: Vibrational Effects of Isotopic Substitution
The substitution of ¹⁴N with ¹⁵N results in a predictable shift of the N-O stretching frequencies to lower wavenumbers due to the increased reduced mass of the oscillator. This shift provides definitive proof of isotopic labeling.
-
Asymmetric NO₂ Stretch: Strong band typically at 1550-1490 cm⁻¹ for conjugated nitro groups.[17]
-
Symmetric NO₂ Stretch: Strong band typically at 1355-1315 cm⁻¹.[17]
-
Expected Shift: The isotopic shift can be approximated using the harmonic oscillator model, and is typically in the range of 20-40 cm⁻¹. A study of gaseous nitrobenzene and its ¹⁵N isotopomer confirmed these shifts.[16]
Synthesis and Reactivity
Synthesis of Nitrobenzene-¹⁵N via Electrophilic Nitration
Expert Insight: The synthesis of Nitrobenzene-¹⁵N follows the classical electrophilic aromatic substitution mechanism. The key is to use a ¹⁵N-labeled nitrating agent. While ¹⁵N-labeled nitric acid (H¹⁵NO₃) can be used, a more common and practical laboratory method involves generating the nitronium ion (¹⁵NO₂⁺) in situ from a nitrate salt.[18] The reaction is highly exothermic and requires careful temperature control to prevent dinitration.[19][20]
Protocol: Laboratory-Scale Synthesis of Nitrobenzene-¹⁵N [18][19]
-
Prepare Nitrating Mixture: In a round-bottom flask equipped with a magnetic stirrer and placed in an ice-water bath, slowly add concentrated sulfuric acid (H₂SO₄, ~40 mL) to potassium nitrate-¹⁵N (K¹⁵NO₃). Stir the slurry for 30 minutes to generate the nitronium ion (¹⁵NO₂⁺).
-
Add Benzene: While maintaining the temperature below 55 °C, add benzene (~30 mL) dropwise to the stirred nitrating mixture. The immiscibility of the reagents requires vigorous stirring to maximize the interfacial area where the reaction occurs.
-
Reaction Completion: After the addition is complete, attach a reflux condenser and warm the mixture in a water bath at 60 °C for one hour to drive the reaction to completion.
-
Workup & Purification:
-
Carefully pour the cooled reaction mixture into a beaker containing ice water (~300 mL). The denser nitrobenzene will separate as a lower layer.
-
Transfer the mixture to a separatory funnel and discard the upper aqueous acid layer.
-
Wash the organic layer sequentially with water, 5% sodium bicarbonate solution (to neutralize residual acid), and finally with water again.
-
Dry the crude Nitrobenzene-¹⁵N over anhydrous calcium chloride.
-
Purify the product by vacuum distillation, collecting the fraction that boils at the appropriate temperature (~95 °C at 20 mmHg).
-
Diagram: Synthesis and Mechanism of Nitrobenzene-¹⁵N
Caption: Workflow for the synthesis of Nitrobenzene-¹⁵N.
Chemical Reactivity
The ¹⁵NO₂ group is strongly electron-withdrawing via both induction and resonance (-I, -M effects). This has two major consequences for the reactivity of the aromatic ring:[8][9]
-
Deactivation: The ring is rendered electron-poor and is therefore significantly less reactive towards electrophiles than benzene. Reactions like Friedel-Crafts acylation do not proceed under normal conditions.[21][22]
-
Meta-Direction: The deactivation is most pronounced at the ortho and para positions, making the meta position the least deactivated and therefore the preferred site of attack for any subsequent electrophilic substitution.
Diagram: Electronic Effect of the ¹⁵NO₂ Group
Caption: Resonance deactivation and meta-direction in Nitrobenzene-¹⁵N.
Applications in Research and Development
Use as a Tracer in Reaction Mechanism Studies
Nitrobenzene-¹⁵N is an ideal substrate for kinetic isotope effect (KIE) studies involving the nitro group. It can also be used to follow complex reaction pathways, such as in the synthesis of nitrogen-containing heterocycles, to determine the origin and fate of specific nitrogen atoms.[8]
Application in Drug Metabolism and Pharmacokinetic (DMPK) Studies
Many drug candidates contain nitroaromatic moieties.[9] Understanding their metabolic fate is a critical component of preclinical drug development. Causality: The primary metabolic pathways involve reduction of the nitro group or oxidation of the aromatic ring.[5] By administering Nitrobenzene-¹⁵N (or a ¹⁵N-labeled drug candidate) in preclinical animal studies, researchers can use high-resolution LC-MS/MS to screen for all metabolites containing the ¹⁵N label. This allows for the rapid and definitive identification of biotransformation products, such as ¹⁵N-aniline or ¹⁵N-nitrophenols, without the need for radiolabeling.[5]
Safety, Handling, and Disposal
Nitrobenzene is highly toxic and poses significant health risks. It is readily absorbed through the skin and is a suspected carcinogen and reproductive toxin.[7][11][12] All handling must be performed with extreme caution.
GHS Hazard Profile[10][12]
-
H301+H311+H331: Toxic if swallowed, in contact with skin, or if inhaled.
-
H351: Suspected of causing cancer.
-
H360F: May damage fertility.
-
H372: Causes damage to organs (blood) through prolonged or repeated exposure.
-
H412: Harmful to aquatic life with long lasting effects.
Diagram: Laboratory Handling Workflow
Caption: Safe handling workflow for Nitrobenzene-¹⁵N in a lab setting.
Protocol for Safe Handling and Disposal
-
Engineering Controls: Always handle Nitrobenzene-¹⁵N inside a certified chemical fume hood to prevent inhalation of vapors.
-
Personal Protective Equipment (PPE): Wear appropriate chemical-resistant gloves (butyl rubber or Viton are recommended), a lab coat, and chemical safety goggles.[7]
-
Spill Response: In case of a spill, absorb the liquid with an inert material (e.g., vermiculite or sand). Place the contaminated material in a sealed, labeled container for hazardous waste disposal. Do not allow it to enter drains.[18]
-
Disposal: All waste containing Nitrobenzene-¹⁵N, including contaminated solvents and solids, must be disposed of as hazardous chemical waste according to institutional and local regulations.[4]
References
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Schweitzer, D., & Spiess, H. W. (1974). Anisotropic Chemical Shifts and Spin Rotation Constants of 15N from Liquid and Solid State NMR: Nitrobenzene. Journal of Magnetic Resonance (1969), 15(3), 520-527. [Link]
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Wikipedia. Nitrogen-15 nuclear magnetic resonance spectroscopy. [Link]
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Pazo, D. Y., et al. (2018). Sensitive and selective gas chromatography-tandem mass spectrometry method for the detection of nitrobenzene in tobacco smoke. Journal of Chromatography A, 1559, 123-129. [Link]
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IMSERC. NMR Periodic Table: Nitrogen NMR. [Link]
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NIST. ¹⁵N - NMR Chemical Shifts of Major Chemical Families. [Link]
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University of Ottawa. Nitrogen NMR. [Link]
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Agency for Toxic Substances and Disease Registry (ATSDR). (1995). Toxicological Profile for 1,3-Dinitrobenzene and 1,3,5-Trinitrobenzene. Chapter 6: Analytical Methods. [Link]
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C. B. Storm, et al. (1992). Synthesis of ¹⁵N-labeled isomers of 5-Nitro-2,4-Dihydro-3H-1,2,4-Triazol-3-One (NTO). Journal of Labelled Compounds and Radiopharmaceuticals, 31(7), 549-556. [Link]
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IARC Working Group on the Evaluation of Carcinogenic Risks to Humans. (1996). Mechanistic and Other Relevant Data. In Some nitrobenzenes and other industrial chemicals. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 65. Lyon (FR): International Agency for Research on Cancer. [Link]
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National Toxicology Program. (2021). Nitrobenzene. In Report on Carcinogens, Fifteenth Edition. Research Triangle Park, NC: U.S. Department of Health and Human Services, Public Health Service. [Link]
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Agency for Toxic Substances and Disease Registry (ATSDR). (2020). Toxicological Profile for Nitrobenzene. Atlanta, GA: U.S. Department of Health and Human Services, Public Health Service. [Link]
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Agilent Technologies. (2010). Fast Method for Determination of Nitrobenzene in Water using Agilent 5975T LTM GC/MSD. Application Note. [Link]
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Douglas, J. J., & Martin, S. F. (2021). 15NRORC: An Azine Labeling Protocol. ChemRxiv. [Link]
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Robinson, D., Smith, J. N., & Williams, R. T. (1951). Studies in detoxication. 40. The metabolism of nitrobenzene in the rabbit. o-, m- and p-Nitrophenols, o-, m- and p-aminophenols and 4-nitrocatechol as metabolites of nitrobenzene. The Biochemical journal, 50(2), 228–235. [Link]
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Reddit. (2023). ¹⁵N NMR Question. r/Chempros. [Link]
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NileRed. (2015). How to make Nitrobenzene. YouTube. [Link]
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Williams, D. E. (2019). Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives. Toxicological sciences : an official journal of the Society of Toxicology, 167(2), 319–321. [Link]
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University of Calgary. Nitro compound infrared spectra. [Link]
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Morgan, M. A., et al. (2023). The use of nitrogen-15 in microbial natural product discovery and biosynthetic characterization. Frontiers in Molecular Biosciences, 10, 1182285. [Link]
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Taylor & Francis. Nitrobenzene – Knowledge and References. [Link]
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Burns, A. R., et al. (2023). 14N to 15N Isotopic Exchange of Nitrogen Heteroaromatics through Skeletal Editing. ChemRxiv. [Link]
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Krijgsveld, J., et al. (2013). Metabolic labeling of model organisms using heavy nitrogen (15N). Methods in molecular biology (Clifton, N.J.), 1002, 147–160. [Link]
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Morgan, M. A., et al. (2023). The use of nitrogen-15 in microbial natural product discovery and biosynthetic characterization. Frontiers in molecular biosciences, 10, 1182285. [Link]
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Oshiki, M., et al. (2020). Determination of ¹⁵N/¹⁴N of Ammonium, Nitrite, Nitrate, Hydroxylamine, and Hydrazine Using Colorimetric Reagents and Matrix-Assisted Laser Desorption Ionization–Time-of-Flight Mass Spectrometry (MALDI-TOF MS). Applied and Environmental Microbiology, 86(16), e00783-20. [Link]
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Bendassolli, J. A., et al. (2005). Production of ¹⁵N-enriched nitric acid (H¹⁵NO₃). Scientia Agricola, 62(4), 384-390. [Link]
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LibreTexts Chemistry. Characteristics of Specific Substitution Reactions of Benzenes. [Link]
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Michigan State University Department of Chemistry. Substitution Reactions of Benzene and Other Aromatic Compounds. [Link]
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Introduction: The Significance of Stable Isotope Labeling with ¹⁵N
An In-Depth Technical Guide to Nitrobenzene-¹⁵N: Synthesis, Characterization, and Applications
In the landscape of molecular research, the ability to trace and quantify the metabolic fate of compounds is paramount. Stable Isotope Labeling (SIL) has emerged as a transformative technique, allowing for the precise tracking of molecules through complex biological and chemical systems without the safety and disposal concerns associated with radioactive isotopes. Nitrogen-15 (¹⁵N), a stable, non-radioactive "heavy" isotope of nitrogen, is a cornerstone of SIL.[1] Unlike the highly abundant Nitrogen-14 (¹⁴N), ¹⁵N possesses an additional neutron, which, while not altering the molecule's chemical reactivity, provides a distinct mass signature detectable by mass spectrometry (MS) and a nuclear spin of 1/2 that is ideal for high-resolution Nuclear Magnetic Resonance (NMR) spectroscopy.[1][2]
Nitrobenzene-¹⁵N (C₆H₅¹⁵NO₂) is a pivotal labeled aromatic compound. As a precursor to aniline, it is foundational in the synthesis of numerous dyes, pharmaceuticals, and polymers.[3] The incorporation of a ¹⁵N label into the nitro group provides a powerful tool for elucidating reaction mechanisms, tracking metabolic pathways, and quantifying the biotransformation of nitroaromatic compounds, which are of significant interest in both industrial and environmental sciences.
Part 1: Core Physicochemical Properties and Identification
Accurate identification and understanding of a compound's physical properties are the bedrock of reliable experimentation. Nitrobenzene-¹⁵N is distinguished from its unlabeled counterpart primarily by its molecular weight.
| Property | Value | Source |
| CAS Number | 3681-79-6 | [4][5] |
| Molecular Formula | C₆H₅¹⁵NO₂ | [4] |
| Molecular Weight | 124.10 g/mol | [4][5] |
| Unlabeled MW | 123.11 g/mol | [3][6] |
| Mass Shift | M+1 | [4] |
| Form | Liquid | [4] |
| Appearance | Pale yellow, oily liquid | [3] |
| Density | 1.205 g/mL at 25 °C | [4] |
| Boiling Point | 210-211 °C | [4] |
| Refractive Index | n20/D 1.5506 | [4] |
| SMILES String | [O-]c1ccccc1 | [4] |
Part 2: Synthesis of Nitrobenzene-¹⁵N via Electrophilic Nitration
The synthesis of Nitrobenzene-¹⁵N is achieved through the electrophilic aromatic substitution of benzene. The core of this process is the generation of the highly reactive nitronium ion (¹⁵NO₂⁺) from a ¹⁵N-labeled nitric acid source.
Causality Behind Experimental Choices:
-
Nitrating Mixture: A combination of concentrated nitric acid and concentrated sulfuric acid is used. The sulfuric acid acts as a catalyst by protonating the nitric acid, facilitating the loss of a water molecule to generate the nitronium ion electrophile (¹⁵NO₂⁺).[7] This is the critical step that drives the reaction.
-
Temperature Control: The nitration of benzene is a highly exothermic reaction. Maintaining a temperature below 60°C is crucial to prevent dinitration, which would yield unwanted m-dinitrobenzene byproducts.[8][9] Overheating not only reduces the yield of the desired monosubstituted product but can also pose a safety risk.[9]
-
Vigorous Agitation: Benzene and the nitrating acid mixture are immiscible. Therefore, constant and vigorous shaking or stirring is required to maximize the interfacial surface area between the two phases, which is where the reaction occurs.[8]
Experimental Workflow: Synthesis of Nitrobenzene-¹⁵N
Caption: Workflow for the synthesis of Nitrobenzene-¹⁵N.
Step-by-Step Synthesis Protocol:
-
Prepare Nitrating Mixture: In a round-bottom flask submerged in an ice-water bath, slowly add 40 mL of concentrated sulfuric acid to 35 mL of concentrated ¹⁵N-nitric acid (isotopic purity ≥ 98%). Keep the mixture cool throughout the addition.[8]
-
Add Benzene: While monitoring the temperature with a thermometer, add 30 mL of benzene dropwise to the nitrating mixture. Ensure the temperature does not rise above 55°C by controlling the rate of addition and using the ice bath as needed.[9]
-
Reaction Heating: Once all the benzene has been added, fit a reflux condenser to the flask and heat the mixture in a water bath at 60°C for one hour. Periodically shake the flask vigorously to ensure proper mixing of the immiscible layers.[8]
-
Workup - Quenching and Separation: After cooling, pour the reaction mixture into approximately 300 mL of cold water. The denser nitrobenzene will sink. Transfer the mixture to a separatory funnel and drain off the lower nitrobenzene layer.[7][8]
-
Workup - Washing: Wash the collected nitrobenzene layer sequentially with cold water and then with a 5% sodium bicarbonate solution to neutralize any remaining acid, followed by a final wash with water.
-
Drying and Purification: Dry the crude nitrobenzene over anhydrous calcium chloride until the liquid becomes clear.[10] Purify the final product by distillation, collecting the fraction that boils between 206-211°C.[7]
Part 3: Analytical Characterization: A Self-Validating System
The synthesis of a labeled compound is incomplete without rigorous analytical validation. This ensures the identity of the compound, its purity, and, most importantly, the isotopic enrichment percentage. Mass spectrometry and NMR spectroscopy serve as complementary, self-validating techniques.[11]
Mass Spectrometry (MS) for Isotopic Enrichment
MS directly measures the mass-to-charge ratio of ions, making it the primary tool for confirming the incorporation of the ¹⁵N isotope and quantifying the enrichment level.
-
Principle: The ¹⁵N isotope adds one Dalton to the monoisotopic mass of the molecule compared to its ¹⁴N counterpart. By analyzing the isotopic distribution profile of the molecular ion peak, the percentage of ¹⁵N incorporation can be calculated.[12]
-
Protocol:
-
Prepare a dilute solution of the synthesized Nitrobenzene-¹⁵N in a suitable volatile solvent (e.g., methanol or acetonitrile).
-
Infuse the sample into a high-resolution mass spectrometer (e.g., Orbitrap or TOF).
-
Acquire the mass spectrum in the region of the expected molecular ion (m/z ~124-125).
-
Compare the observed isotopic pattern to the theoretical patterns for varying levels of ¹⁵N enrichment. The best match, often determined using a Pearson correlation coefficient, provides the percentage of ¹⁵N incorporation.[12]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy for Positional Verification
While MS confirms mass, NMR provides detailed information about the chemical environment of the labeled atom, confirming its precise location within the molecule.
-
Principle: ¹⁵N has a nuclear spin of 1/2, which results in sharp, well-resolved NMR signals, unlike the quadrupolar ¹⁴N nucleus which leads to broad, often undetectable signals.[2] Two-dimensional experiments like the ¹H-¹⁵N HSQC can correlate the ¹⁵N nucleus with adjacent protons, though in nitrobenzene, direct ¹⁵N detection or correlation with ¹³C is more common due to the lack of directly bonded protons.
-
Protocol:
-
Prepare an NMR sample by dissolving the Nitrobenzene-¹⁵N in a deuterated solvent (e.g., CDCl₃).
-
Acquire a direct ¹⁵N NMR spectrum. The presence of a strong signal in the characteristic chemical shift range for aromatic nitro compounds confirms the successful labeling of the nitro group.
-
Alternatively, acquire a ¹H-¹⁵N HMBC (Heteronuclear Multiple Bond Correlation) spectrum to observe correlations between the ¹⁵N nucleus and the protons on the aromatic ring, confirming its connectivity.
-
Comparative Analytical Workflow
Caption: Parallel workflows for MS and NMR characterization.
Part 4: Applications in Research and Drug Development
The utility of Nitrobenzene-¹⁵N extends across multiple scientific disciplines, from fundamental mechanistic chemistry to applied pharmaceutical science.
-
Mechanistic and Kinetic Studies: Nitrobenzene-¹⁵N is an invaluable tool for tracing the nitrogen atom in chemical transformations. For instance, in the industrial synthesis of aniline via the reduction of nitrobenzene, using the ¹⁵N-labeled starting material allows researchers to unambiguously follow the fate of the nitrogen atom, confirming reaction pathways and identifying potential intermediates or byproducts through mass spectrometry.[3]
-
Environmental Fate and Bioremediation: Nitroaromatic compounds can be environmental pollutants. Using Nitrobenzene-¹⁵N as a tracer allows scientists to study its degradation pathways in soil and water. By tracking the incorporation of ¹⁵N into microbial biomass or its conversion into other nitrogenous compounds (like ¹⁵NH₃ or ¹⁵NO₃⁻), researchers can map the complete biogeochemical cycle and assess the efficacy of bioremediation strategies.[13]
-
Drug Development and Metabolism (ADME): In drug discovery, nitroaromatic moieties are often used as synthetic intermediates. If a drug candidate is synthesized using Nitrobenzene-¹⁵N, the ¹⁵N label serves as a non-radioactive tracer for metabolism studies.[1][14] Researchers can administer the ¹⁵N-labeled drug and trace its absorption, distribution, metabolism, and excretion (ADME) profile by analyzing biological samples (e.g., plasma, urine) with LC-MS, providing critical data on the drug's metabolic fate and helping to identify its metabolites.[1]
Conclusion
Nitrobenzene-¹⁵N is more than just a labeled compound; it is a sophisticated research tool that provides unambiguous insights into complex chemical and biological processes. Its synthesis via electrophilic nitration is well-established, and its rigorous characterization through the complementary techniques of mass spectrometry and NMR spectroscopy ensures data integrity. For scientists and researchers, Nitrobenzene-¹⁵N offers a reliable and precise method to trace nitrogen pathways, elucidate reaction mechanisms, and accelerate the development of new therapeutics, solidifying the indispensable role of stable isotope labeling in modern science.
References
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Isotope Science / Alfa Chemistry. ¹⁵N Labeled Compounds. [Link]
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University of Technology, Iraq. Nitration of Aromatic Hydrocarbons Preparation of Nitrobenzene. [Link]
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Frontiers in Microbiology. The use of nitrogen-15 in microbial natural product discovery and biosynthetic characterization. [Link]
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"isotopic purity of Nitrobenzene-15N"
An In-Depth Technical Guide to the Isotopic Purity of Nitrobenzene-¹⁵N
Abstract
Isotopically labeled compounds are indispensable tools in modern scientific research, enabling precise tracking and quantification in complex biological and chemical systems. Nitrobenzene-¹⁵N, a stable isotope-labeled version of the foundational organic compound, serves as a critical internal standard, a tracer for metabolic pathways, and a probe in mechanistic studies. The reliability and accuracy of data derived from its use are directly contingent upon its isotopic purity. This guide provides a comprehensive technical overview of the synthesis, purification, and rigorous analytical characterization required to ascertain the isotopic purity of Nitrobenzene-¹⁵N. We delve into the causality behind experimental choices, present validated protocols, and offer field-proven insights for researchers, scientists, and drug development professionals.
Introduction: The Critical Role of Isotopic Purity
Stable Isotope Labeling (SIL) is a powerful technique where an atom in a molecule is replaced by one of its stable isotopes. In the case of Nitrobenzene-¹⁵N, the naturally abundant but NMR-inactive ¹⁴N isotope (spin 1) is substituted with the NMR-active ¹⁵N isotope (spin ½).[1][2] This substitution provides a unique mass signature and a nuclear spin property that can be detected without the signal-broadening issues associated with the quadrupolar ¹⁴N nucleus.[1]
Applications for Nitrobenzene-¹⁵N are diverse, including:
-
Quantitative Proteomics: Used in methods like SILAC (Stable Isotope Labeling with Amino acids in Cell culture) where labeled compounds serve as internal standards for highly accurate mass spectrometry-based quantification.[1]
-
Metabolic Studies: As a tracer to elucidate metabolic pathways and the flow of nitrogen through biological systems.[3]
-
Mechanistic Chemistry: To track the fate of the nitro group in chemical reactions, providing unambiguous evidence for reaction mechanisms.
-
NMR Spectroscopy: To study molecular structure and dynamics, particularly in biomolecules where ¹⁵N labeling is essential for protein NMR studies.[3]
The isotopic purity , defined as the percentage of molecules in a sample that contain the ¹⁵N isotope at the specified position, is the most critical parameter for these applications.[2] Impurities, whether chemical or isotopic (i.e., residual ¹⁴N-nitrobenzene), can lead to erroneous quantification, misinterpretation of metabolic data, and compromised structural analysis. This guide establishes the foundational principles and methodologies for ensuring and validating the high isotopic purity required for exacting scientific research.
Synthesis Pathway: Controlled Incorporation of the ¹⁵N Isotope
The synthesis of Nitrobenzene-¹⁵N is achieved through the electrophilic aromatic substitution of benzene. The core of this process is the use of a nitrating agent enriched with the ¹⁵N isotope. The most common and direct precursor is ¹⁵N-labeled nitric acid (H¹⁵NO₃).
The reaction mechanism involves the in-situ generation of the highly electrophilic nitronium ion (¹⁵NO₂⁺) from the reaction between concentrated ¹⁵N-nitric acid and a strong dehydrating agent, typically concentrated sulfuric acid. This nitronium ion then attacks the electron-rich benzene ring to form Nitrobenzene-¹⁵N.
Caption: Synthesis of Nitrobenzene-¹⁵N via electrophilic nitration.
Experimental Protocol: Laboratory Synthesis of Nitrobenzene-¹⁵N
Causality: This protocol is designed to maximize the yield of the mono-nitrated product while minimizing di-nitration. Temperature control is the most critical parameter; exceeding 60°C significantly increases the formation of dinitrobenzene byproducts, which are difficult to separate and compromise both chemical and isotopic purity.[4][5]
-
Preparation of Nitrating Mixture: In a round-bottom flask placed in an ice bath, slowly add 40 mL of concentrated sulfuric acid to 35 mL of concentrated ¹⁵N-nitric acid (isotopic purity >98%) with constant stirring.[5] The slow addition and cooling are essential to dissipate the heat generated from mixing the acids.
-
Addition of Benzene: While maintaining the temperature of the nitrating mixture below 10°C, add 30 mL of benzene dropwise using an addition funnel over a period of 30-45 minutes. Vigorous stirring is crucial to ensure proper mixing of the immiscible benzene and aqueous acid layers.
-
Reaction: After the benzene addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, gently heat the mixture in a water bath at 55-60°C for one hour to drive the reaction to completion.[5][6][7]
-
Quenching and Separation: Cool the flask to room temperature and carefully pour the contents into a separatory funnel containing 200 mL of cold water. The denser layer of crude Nitrobenzene-¹⁵N will settle at the bottom. Separate and retain this lower organic layer.[6]
Purification Workflow: Achieving High Chemical and Isotopic Purity
The crude product from the synthesis contains residual acids, unreacted benzene, and potentially dinitrobenzene. A multi-step purification process is mandatory to isolate pure Nitrobenzene-¹⁵N.
Caption: Multi-step workflow for the purification of Nitrobenzene-¹⁵N.
Experimental Protocol: Purification of Nitrobenzene-¹⁵N
Causality: Each step targets a specific class of impurity. The initial water wash removes the bulk of the acids. The sodium carbonate wash neutralizes any remaining acidic traces, which is confirmed by the cessation of effervescence.[7][8] Drying is critical before distillation, as water can interfere with boiling points. Finally, fractional distillation separates the product from components with different boiling points, such as benzene (80°C) and dinitrobenzene (~300°C), providing the final pure product.[4][8]
-
Acid Removal: Transfer the crude Nitrobenzene-¹⁵N to a separatory funnel. Wash with 100 mL of cold water, shake vigorously, allow the layers to separate, and discard the upper aqueous layer.
-
Neutralization: Wash the organic layer with 50 mL portions of 5% sodium carbonate solution until no more CO₂ gas evolves. This step ensures all acidic residues are neutralized.
-
Final Wash: Wash one final time with 100 mL of water to remove any residual sodium carbonate.
-
Drying: Transfer the washed nitrobenzene to a clean, dry conical flask. Add a small amount of anhydrous calcium chloride and swirl until the liquid, which may initially appear cloudy, becomes clear.[4][5][8]
-
Distillation: Decant the dried liquid into a distillation apparatus. Perform a fractional distillation, collecting the fraction that boils between 210-211°C.[4][8] This boiling point is characteristic of pure nitrobenzene. The final product should be a pale yellow, oily liquid.
Analytical Verification of Isotopic Purity
The confirmation of isotopic purity requires sophisticated analytical techniques capable of differentiating between molecules based on a single neutron mass difference. Mass Spectrometry and ¹⁵N NMR Spectroscopy are the gold-standard methods for this purpose.[9][10]
Mass Spectrometry (MS)
Mass spectrometry is the primary technique for quantifying isotopic enrichment. By ionizing the molecule and measuring the mass-to-charge ratio (m/z) of the resulting ions, one can determine the relative abundance of the ¹⁵N-labeled compound compared to its unlabeled counterpart.
Causality: High-resolution mass spectrometry (HRMS) is preferred as it can resolve the ¹⁵N-isotopologue from potential isobaric interferences, providing a more accurate determination of purity.[9] Isotope dilution coupled with GC-MS/MS is a highly sensitive method for quantifying nitrobenzene and can be adapted for purity analysis.[11] The calculation must account for the natural abundance of ¹³C, as the M+1 peak will have contributions from both C₆H₅¹⁵NO₂ and ¹³C¹²C₅H₅¹⁴NO₂.
-
Sample Preparation: Prepare a ~1 mg/mL solution of the purified Nitrobenzene-¹⁵N in a suitable solvent (e.g., hexane or dichloromethane). Prepare a similar solution of unlabeled nitrobenzene as a reference standard.
-
GC-MS Analysis:
-
GC Column: Use a standard non-polar capillary column (e.g., DB-5ms).
-
Injection: Inject 1 µL of the sample solution.
-
Oven Program: Start at 80°C, hold for 1 minute, then ramp to 200°C at 10°C/min.
-
MS Detector: Operate in full scan mode (e.g., m/z 50-150) using Electron Ionization (EI).
-
-
Data Analysis:
-
Identify the molecular ion (M⁺˙) peak for nitrobenzene. For unlabeled nitrobenzene, this is at m/z 123.
-
Extract the ion chromatograms for the relevant m/z values in the Nitrobenzene-¹⁵N sample:
-
m/z 123: Corresponds to residual unlabeled C₆H₅¹⁴NO₂.
-
m/z 124: Corresponds to the desired C₆H₅¹⁵NO₂ product, as well as the natural abundance of ¹³C in the unlabeled fraction.
-
-
Calculation: The isotopic purity (Atom % ¹⁵N) is calculated by comparing the relative intensities of the m/z 123 and m/z 124 peaks after correcting for the natural isotopic contribution of ¹³C to the m/z 124 signal.[9] Software packages can automate this deconvolution.[12]
-
| Analyte | Molecular Formula | Expected Molecular Ion (m/z) | Key Fragments (m/z) |
| Nitrobenzene | C₆H₅¹⁴NO₂ | 123 | 77 (C₆H₅⁺), 51 |
| Nitrobenzene-¹⁵N | C₆H₅¹⁵NO₂ | 124 | 77 (C₆H₅⁺), 51 |
Note: The fragmentation pattern (e.g., loss of the nitro group) often results in fragments that do not contain the nitrogen atom, hence fragments like m/z 77 are common to both labeled and unlabeled species.[13]
Nuclear Magnetic Resonance (NMR) Spectroscopy
While MS provides quantitative data on isotopic distribution, ¹⁵N NMR provides qualitative confirmation that the isotope is in the correct chemical environment. The ¹⁵N nucleus has a spin of ½, which results in sharp NMR signals, unlike the broad signals from the quadrupolar ¹⁴N nucleus.[2][14]
Causality: The primary challenge in ¹⁵N NMR is its low intrinsic sensitivity due to a low gyromagnetic ratio.[1][15] Therefore, isotopic enrichment to levels >95% is practically a prerequisite for obtaining a direct ¹⁵N spectrum in a reasonable time. More sensitive, indirect methods like ¹H-¹⁵N Heteronuclear Multiple Bond Correlation (HMBC) can be used to confirm the connectivity between protons on the benzene ring and the ¹⁵N nucleus, providing definitive structural proof.
-
Sample Preparation: Dissolve ~50 mg of the purified Nitrobenzene-¹⁵N in ~0.6 mL of a deuterated solvent (e.g., CDCl₃).
-
Instrument Setup: Use a high-field NMR spectrometer equipped with a broadband or inverse-detection probe.
-
Acquisition:
-
Acquire a standard proton (¹H) spectrum first.
-
For direct detection, acquire a ¹⁵N spectrum. This may require a large number of scans (several hours). The chemical shift for the nitro group is expected in a characteristic region.
-
For indirect detection, perform a 2D ¹H-¹⁵N HMBC experiment. This is often more sensitive and will show correlations between the aromatic protons and the ¹⁵N nucleus over 2-3 bonds.
-
-
Data Analysis:
-
In the direct ¹⁵N spectrum, a single sharp peak should be observed in the nitroaromatic region. The absence of other significant ¹⁵N signals confirms high chemical purity.
-
In the HMBC spectrum, cross-peaks should be visible connecting the aromatic proton signals to the ¹⁵N signal, confirming the label's position.
-
| Functional Group | Typical ¹⁵N Chemical Shift Range (ppm, referenced to CH₃NO₂) |
| Nitroaromatics | -20 to +20 ppm |
Note: Liquid ammonia is also used as a reference; shifts referenced to NH₃ are approximately 380.5 ppm upfield from those referenced to nitromethane (CH₃NO₂).[1]
Conclusion and Best Practices
Key Takeaways for Researchers:
-
Synthesis Control is Paramount: Careful control of reaction temperature during synthesis is the first and most crucial step in preventing chemical impurities that complicate purification.
-
Multi-Step Purification is Non-Negotiable: A systematic workflow of washing, neutralization, drying, and fractional distillation is required to achieve high chemical purity.
-
Orthogonal Analytical Validation: Isotopic purity should be confirmed using at least two complementary analytical methods. Mass spectrometry provides the quantitative measure of enrichment, while ¹⁵N NMR confirms the specific location of the isotopic label.[10]
-
Supplier Documentation: When purchasing commercially available Nitrobenzene-¹⁵N, always demand a Certificate of Analysis that specifies the atom % ¹⁵N and details the analytical methods used for its determination.[16]
By adhering to the principles and protocols outlined in this guide, researchers can ensure the integrity of their isotopically labeled materials, leading to higher quality data and more trustworthy scientific outcomes.
References
- Coskun, E., Jaruga, P., Kirkali, G., Dizdaroglu, M. (2015). Production, Purification and Characterization of 15N-Labeled DNA Repair Proteins as Internal Standards for Mass Spectrometric Measurements. This appears to be a general reference on labeled protein production, with methodologies applicable to isotopic purity assessment.
-
Wikipedia. (n.d.). Nitrogen-15 nuclear magnetic resonance spectroscopy. Wikipedia. Retrieved from [Link]
- Lin, Y. (2025, August 13). The Role of Nitrogen-15 in NMR Spectroscopy for Molecular Structure Analysis.
-
Anasazi Instruments. (n.d.). Active Nuclei Nitrogen-15 NMR Spectroscopy. Anasazi Instruments. Retrieved from [Link]
-
Zhang, et al. (2025, August 7). Rapid Determination of Isotopic Purity of Stable Isotope (D, N, or C)‐Labeled Organic Compounds by Electrospray Ionization‐High‐Resolution Mass Spectrometry. ResearchGate. Retrieved from [Link]
-
Dodder, N. G. (2016). Method for the Determination of ¹⁵N Incorporation Percentage in Labeled Peptides and Proteins. PubMed. Retrieved from [Link]
-
Magritek. (n.d.). Can benchtop NMR detect 15N at natural abundance?. Magritek. Retrieved from [Link]
-
NMR Service. (n.d.). Nitrogen NMR. nmr-service.com. Retrieved from [Link]
-
ATSDR. (n.d.). Analytical Methods for Nitrobenzene. atsdr.cdc.gov. Retrieved from [Link]
-
PrepChem. (n.d.). Preparation of nitrobenzene. PrepChem.com. Retrieved from [Link]
-
Alfa Chemistry. (n.d.). 15N Labeled Compounds. isotope-science.com. Retrieved from [Link]
-
Somerville, C. C., Nishino, S. F., & Spain, J. C. (1995). Purification and characterization of nitrobenzene nitroreductase from Pseudomonas pseudoalcaligenes JS45. PMC - NIH. Retrieved from [Link]
-
Jian, W., et al. (2020). A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR. Analytical Methods (RSC Publishing). Retrieved from [Link]
-
Watson, C. H., et al. (2018). Sensitive and selective gas chromatography-tandem mass spectrometry method for the detection of nitrobenzene in tobacco smoke. PMC - NIH. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). Nitrobenzene-D5. NIST WebBook. Retrieved from [Link]
-
Zwiener, C., et al. (2006). Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. PubMed. Retrieved from [Link]
- Google Patents. (n.d.). Process for purifying nitrobenzene. Google Patents.
-
Chemistry Notes. (2022, March 16). Laboratory Preparation of Nitrobenzene, purification, Uses. chemistrynotes.info. Retrieved from [Link]
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Tishk International University. (n.d.). Preparation of Nitrobenzene (Nitration of benzene). academia.edu. Retrieved from [Link]
-
NileRed. (2015, September 1). How to make Nitrobenzene. YouTube. Retrieved from [Link]
-
Frankly Chemistry. (2013, February 4). Aromatic 2b. Preparation & Puification of Nitrobenzene. YouTube. Retrieved from [Link]
-
IARC Publications. (n.d.). Nitrobenzene. IARC. Retrieved from [Link]
-
Oshiki, M., et al. (2020). Determination of 15N/14N of Ammonium, Nitrite, Nitrate, Hydroxylamine, and Hydrazine Using Colorimetric Reagents and Matrix-Assisted Laser Desorption Ionization–Time-of-Flight Mass Spectrometry (MALDI-TOF MS). PMC. Retrieved from [Link]
-
Dos Santos, M. S. R., & Pasquini, C. (2020). Determination of the isotopic composition of enriched materials using laser ablation molecular isotopic spectrometry: partial least squares and multivariate curve resolution for the determination of 15N content in enriched urea. PubMed. Retrieved from [Link]
-
Zong, Z., et al. (2021). δ15N-stable isotope analysis of NHx: An overview on analytical measurements, source sampling and its source apportionment. PubMed Central. Retrieved from [Link]
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A Researcher's Guide to Nitrobenzene-¹⁵N: Sourcing, Application, and Analysis
For the discerning researcher, scientist, or drug development professional, the strategic incorporation of stable isotopes is a cornerstone of insightful experimentation. Nitrobenzene-¹⁵N, a nitrated aromatic compound enriched with the heavy isotope of nitrogen, offers a powerful tool for elucidating reaction mechanisms, tracing metabolic pathways, and developing novel analytical standards. This guide provides a comprehensive overview of commercial suppliers, critical quality considerations, and practical applications of Nitrobenzene-¹⁵N, empowering you to leverage this versatile molecule to its full potential.
Procuring High-Purity Nitrobenzene-¹⁵N: A Supplier Overview
The reliability of any experimental outcome is fundamentally tied to the quality of the starting materials. For isotopically labeled compounds, this necessitates sourcing from reputable suppliers who can provide comprehensive analytical data and ensure high isotopic enrichment. Below is a comparative table of leading commercial suppliers of Nitrobenzene-¹⁵N.
| Supplier | Product Name/Number | Isotopic Purity | Chemical Purity | Available Quantities |
| Cambridge Isotope Laboratories, Inc. | Nitrobenzene (¹⁵N, 98%) / NLM-1042-PK | 98% | 98% | Inquire for bulk |
| Sigma-Aldrich | Nitrobenzene-¹⁵N / 456616 | 98 atom % ¹⁵N | Not specified | Available in various quantities |
Expert Insight: When selecting a supplier, it is crucial to look beyond the catalog listing. Request a Certificate of Analysis (CoA) to verify the isotopic enrichment and chemical purity. For applications in quantitative NMR or mass spectrometry, even minor isotopic or chemical impurities can significantly impact data interpretation.
The Scientific Utility of Nitrobenzene-¹⁵N: Key Applications
The strategic placement of the ¹⁵N label in the nitro group of nitrobenzene opens a window into a variety of chemical and biological processes. The distinct nuclear properties of ¹⁵N, particularly its nuclear spin of one-half, make it amenable to a range of sophisticated analytical techniques.[1][2]
Elucidating Reaction Mechanisms
Nitrobenzene and its derivatives are fundamental building blocks in organic synthesis, serving as precursors to anilines, azobenzenes, and other important chemical intermediates.[3][4] By employing Nitrobenzene-¹⁵N, chemists can trace the fate of the nitrogen atom through complex reaction sequences. This is particularly valuable in studying reduction reactions of the nitro group, where the ¹⁵N label can help to distinguish between different mechanistic pathways.
Advanced NMR Spectroscopy
Nitrogen-15 NMR spectroscopy is a powerful technique for probing the electronic environment of nitrogen atoms within a molecule.[1][5] Unlike the more abundant ¹⁴N isotope, which has a quadrupole moment that leads to broad NMR signals, the spin-1/2 nucleus of ¹⁵N results in sharp, well-resolved peaks.[1][2] This allows for precise measurement of chemical shifts and coupling constants, providing detailed structural information.[2] The use of ¹⁵N-labeled compounds like Nitrobenzene-¹⁵N is essential for these studies due to the low natural abundance of ¹⁵N (0.36%).[2]
-
Workflow for ¹⁵N NMR Analysis:
Caption: Workflow for ¹⁵N NMR analysis of Nitrobenzene-¹⁵N.
Stable Isotope Labeling in Mass Spectrometry
In mass spectrometry, Nitrobenzene-¹⁵N can serve as an internal standard for the quantification of unlabeled nitrobenzene or related compounds. The +1 mass shift due to the ¹⁵N isotope allows for its clear differentiation from the native compound, enabling accurate and precise quantification through isotope dilution methods.
Experimental Protocol: ¹H-¹⁵N HMBC Analysis of Nitrobenzene-¹⁵N
This protocol outlines the steps for acquiring a Heteronuclear Multiple Bond Correlation (HMBC) spectrum to correlate the protons of the benzene ring with the ¹⁵N-labeled nitrogen atom.
Objective: To confirm the connectivity and characterize the electronic environment of the nitro group in Nitrobenzene-¹⁵N.
Materials:
-
Nitrobenzene-¹⁵N (from a reputable supplier)
-
Deuterated chloroform (CDCl₃) with 0.03% v/v Tetramethylsilane (TMS)
-
5 mm NMR tubes
-
NMR Spectrometer equipped with a probe capable of ¹⁵N detection
Methodology:
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of Nitrobenzene-¹⁵N.
-
Dissolve the sample in 0.6 mL of CDCl₃ in a clean, dry vial.
-
Transfer the solution to a 5 mm NMR tube.
-
-
NMR Spectrometer Setup:
-
Insert the sample into the spectrometer.
-
Lock and shim the spectrometer on the deuterium signal of the solvent.
-
Tune and match the probe for ¹H and ¹⁵N frequencies.
-
-
Data Acquisition:
-
Acquire a standard ¹H NMR spectrum to verify the chemical shifts of the aromatic protons.
-
Set up a ¹H-¹⁵N HMBC experiment. Typical parameters on a 500 MHz spectrometer might include:
-
Spectral widths: appropriate for the expected chemical shift ranges of ¹H and ¹⁵N.
-
Number of scans: 8-16 (or more for higher sensitivity).
-
Relaxation delay: 1.5-2.0 seconds.
-
HMBC delay (for evolution of long-range couplings): optimized for a J-coupling of 4-8 Hz.
-
-
-
Data Processing and Analysis:
-
Apply appropriate window functions (e.g., sine-bell) to the acquired data.
-
Perform a two-dimensional Fourier transform.
-
Phase and baseline correct the spectrum.
-
Analyze the 2D spectrum for cross-peaks that show correlations between the aromatic protons and the ¹⁵N nucleus.
-
Expected Outcome: The HMBC spectrum should display correlations between the protons on the benzene ring and the ¹⁵N atom of the nitro group, confirming the molecular structure and providing the ¹⁵N chemical shift.
Safety, Handling, and Storage
Nitrobenzene is a toxic substance and should be handled with appropriate safety precautions.[6][7]
-
Handling: Work in a well-ventilated fume hood.[8][9] Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[7][9] Avoid inhalation, ingestion, and skin contact.[7][8][9]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from light and moisture.[6][10]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Hazard Information: Nitrobenzene is a combustible liquid, harmful if swallowed, and toxic in contact with skin or if inhaled.[6] It is suspected of causing cancer and damaging fertility or the unborn child.[6] It can also cause damage to organs through prolonged or repeated exposure.[6]
Conclusion
Nitrobenzene-¹⁵N is a valuable tool for researchers in organic chemistry, drug development, and analytical sciences. Its utility in mechanistic studies, advanced NMR spectroscopy, and mass spectrometry provides a level of insight that is often unattainable with unlabeled compounds. By carefully selecting a reputable supplier and adhering to proper handling and analytical protocols, researchers can confidently integrate this powerful isotopic label into their experimental designs, paving the way for new discoveries and a deeper understanding of chemical and biological systems.
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Mastering the Isotope: A Senior Scientist's Guide to the Safe Handling and Application of Nitrobenzene-¹⁵N
An In-depth Technical Guide for the Laboratory
This guide provides an in-depth framework for the safe and effective use of Nitrobenzene-¹⁵N in research and development laboratories. As an isotopically labeled compound, Nitrobenzene-¹⁵N is an invaluable tool in mechanistic studies, metabolic pathway analysis, and as a standard in mass spectrometry. However, its utility is matched by its significant toxicological profile, which it shares with its unlabeled analogue. This document moves beyond rote safety checklists to instill a deep, causal understanding of the hazards and the rationale behind the recommended handling protocols, ensuring a self-validating system of safety for the user.
The Profile of Nitrobenzene-¹⁵N: Properties and Inherent Hazards
Nitrobenzene-¹⁵N (C₆H₅¹⁵NO₂) is chemically identical to standard nitrobenzene, with the exception of the nitrogen atom in the nitro group being the heavy isotope ¹⁵N.[1] This substitution makes it a powerful tracer in experiments analyzed by mass spectrometry or NMR spectroscopy, but it does not alter its chemical reactivity or its toxicity.[2]
Physicochemical Characteristics
Understanding the physical properties of a substance is the foundation of safe handling. For instance, its relatively high boiling point and low vapor pressure might suggest a low inhalation risk, but its high toxicity means even small amounts of vapor can be hazardous.
| Property | Value | Source(s) |
| Chemical Formula | C₆H₅¹⁵NO₂ | [1] |
| Molecular Weight | 124.10 g/mol | [1][3] |
| Appearance | Pale yellow, oily liquid | [4] |
| Odor | Almond-like | [4] |
| Boiling Point | 210-211 °C | [1] |
| Melting Point | 5.7 °C | [4] |
| Flash Point | 88 °C (190.4 °F) | [1] |
| Density | 1.205 g/mL at 25 °C | [1] |
| Water Solubility | 0.19 g/100 mL at 20 °C | [4] |
Toxicological Profile: A Substance Demanding Respect
Nitrobenzene is toxic by all routes of exposure: inhalation, ingestion, and dermal absorption.[5] The ¹⁵N label does not mitigate these dangers. The primary and most insidious toxic effect is the induction of methemoglobinemia, a condition where the iron in hemoglobin is oxidized from the ferrous (Fe²⁺) to the ferric (Fe³⁺) state, rendering it unable to transport oxygen.[5][6]
Key Health Hazards:
-
Acute Toxicity: High levels of exposure can lead to headaches, fatigue, dizziness, and cyanosis (a blueish discoloration of the skin and lips) due to methemoglobinemia.[7][8] Severe cases can result in respiratory distress, collapse, and death.[7] Symptoms may be delayed for 1 to 4 hours post-exposure.[5][8]
-
Chronic Toxicity: Prolonged or repeated exposure can cause damage to the liver, kidneys, and blood cells, leading to anemia.[7][9]
-
Carcinogenicity: The International Agency for Research on Cancer (IARC) classifies nitrobenzene as a Group 2B carcinogen, meaning it is "possibly carcinogenic to humans".[9] The U.S. EPA has deemed it "likely to be carcinogenic to humans".[9] Animal studies have shown links to various cancers.[7][9]
-
Reproductive Toxicity: Nitrobenzene is a suspected human reproductive toxicant.[10][11] Animal studies indicate it may damage the testes and impair fertility.[6][12]
The Proactive Safety Paradigm: Risk Assessment and Control
A culture of safety begins not at the fume hood, but during the experimental design phase. A thorough risk assessment is non-negotiable.
Risk Assessment Workflow
Before any quantity of Nitrobenzene-¹⁵N is ordered or handled, a systematic risk assessment must be performed. This workflow ensures all hazards are identified and controlled.
Caption: Risk assessment workflow for experiments involving Nitrobenzene-¹⁵N.
Engineering and Administrative Controls: The First Line of Defense
Personal protective equipment (PPE) is the last line of defense. The primary methods for controlling exposure are robust engineering and administrative controls.
-
Ventilation: All handling of Nitrobenzene-¹⁵N, including weighing, transfers, and use in reactions, MUST be conducted within a certified chemical fume hood.[13][14]
-
Designated Area: Clearly demarcate the area where Nitrobenzene-¹⁵N is being used. This prevents cross-contamination and unintentional exposure of other personnel.
-
Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents, reducing agents, and strong acids.[5][7][14] The container must be kept tightly closed and clearly labeled.[15]
-
Quantity Minimization: Use the smallest quantity of the chemical necessary for the experiment to minimize the potential impact of a spill or exposure event.
Standard Operating Procedure (SOP): A Practical Application
This section outlines a generic protocol for using Nitrobenzene-¹⁵N as a solvent or reagent, emphasizing the safety rationale at each step.
Required Personal Protective Equipment (PPE)
Proper PPE is mandatory. The choice of glove material is critical due to nitrobenzene's ability to be absorbed through the skin.
| Protection Type | Specification | Rationale |
| Eye/Face | Chemical safety goggles and a face shield if there is a splash hazard. | Protects against splashes which can cause eye irritation.[7][16] |
| Skin (Body) | A flame-resistant lab coat, fully buttoned, with long pants and closed-toe shoes. | Prevents skin contact from drips or small splashes.[16] |
| Skin (Hands) | Viton or Butyl Rubber gloves are recommended. Double-gloving is best practice. | Nitrobenzene readily penetrates common lab gloves like latex and nitrile. Viton and Butyl provide superior resistance.[7] |
| Respiratory | A NIOSH-approved respirator with organic vapor cartridges may be required if engineering controls fail or for large spills.[15][17] | This is a secondary control; the primary control is the fume hood.[15] |
Step-by-Step Experimental Workflow
Objective: To safely transfer and use Nitrobenzene-¹⁵N in a chemical reaction.
-
Preparation (Inside a Certified Fume Hood):
-
Step 1.1: Don all required PPE (lab coat, goggles, appropriate gloves).
-
Step 1.2: Cordon off the work area within the fume hood.
-
Step 1.3: Assemble all necessary glassware and equipment. Ensure it is clean, dry, and free of defects.
-
Step 1.4: Place an absorbent, disposable bench liner on the floor of the fume hood.
-
Causality/Rationale: Preparing the workspace minimizes the risk of contamination and ensures a smooth workflow, reducing the chance of accidents. The bench liner helps contain any potential drips or minor spills.
-
-
Reagent Transfer:
-
Step 2.1: Obtain the sealed container of Nitrobenzene-¹⁵N from its designated storage location.
-
Step 2.2: Carefully uncap the container.
-
Step 2.3: Use a glass syringe or a calibrated pipette to slowly withdraw the required volume.
-
Step 2.4: Dispense the liquid into the reaction vessel, keeping the tip of the syringe/pipette below the vessel's rim to avoid splashing.
-
Step 2.5: Immediately and securely recap the stock container.
-
Causality/Rationale: All transfers are performed inside the fume hood to contain toxic vapors.[14] Slow, deliberate movements prevent splashes and aerosol generation. Promptly recapping the stock container minimizes the release of vapors and the risk of a larger spill.
-
-
Reaction and Decontamination:
-
Step 3.1: Proceed with the chemical reaction as per the experimental protocol.
-
Step 3.2: Upon completion, any equipment that came into contact with Nitrobenzene-¹⁵N (e.g., syringe, glassware) must be decontaminated. Rinse with a suitable solvent (like ethanol or acetone) into a designated halogen-free organic waste container.
-
Step 3.3: After the initial solvent rinse, wash the glassware with soap and water.
-
Causality/Rationale: Proper decontamination prevents carryover into subsequent experiments and protects personnel who may handle the equipment later. Segregating waste is crucial for proper disposal.[18]
-
-
Waste Disposal:
-
Step 4.1: All materials contaminated with Nitrobenzene-¹⁵N, including the bench liner, used gloves, and solvent rinses, must be disposed of as hazardous waste.[7][19]
-
Step 4.2: Use a clearly labeled, sealed container for liquid waste. Solid waste (gloves, liners) should be placed in a separate, labeled hazardous waste bag.
-
Causality/Rationale: Nitrobenzene is toxic to aquatic life and must not be poured down the drain.[12][13] Following institutional and local regulations for hazardous waste disposal is a legal and ethical requirement.
-
Emergency Response: Plan, Prepare, Act
Even with meticulous planning, accidents can happen. A clear, rehearsed emergency plan is essential.
Emergency Response Decision Tree
Caption: Decision tree for responding to emergencies involving Nitrobenzene-¹⁵N.
Specific First Aid Measures
-
Skin Contact: Immediately remove all contaminated clothing.[7] Wash the affected skin area with copious amounts of soap and water for at least 15 minutes.[17] Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes at an emergency eyewash station, occasionally lifting the upper and lower eyelids.[17] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air.[12] If breathing is difficult or has stopped, provide artificial respiration.[20] Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water.[12][20] Seek immediate medical attention.
For all exposures, inform medical personnel that the exposure was to nitrobenzene, as treatment for methemoglobinemia may be required.
Conclusion: A Commitment to Safety
Nitrobenzene-¹⁵N is a powerful research tool, but its utility must be balanced with a profound respect for its hazardous properties. By understanding the causality behind its toxicity and implementing a multi-layered safety system—from risk assessment and engineering controls to meticulous handling protocols and emergency preparedness—researchers can harness its capabilities while ensuring the safety of themselves and their colleagues. This guide serves as a foundational document, but it must be supplemented by rigorous, institution-specific training and an unwavering personal commitment to safety.
References
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New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Nitrobenzene. Retrieved from nj.gov. [Link]
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U.S. Environmental Protection Agency. (n.d.). Nitrobenzene. EPA.gov. [Link]
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Loba Chemie. (2015). NITROBENZENE FOR SYNTHESIS MSDS. lobachemie.com. [Link]
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Public Health England. (2024). Nitrobenzene: toxicological overview. GOV.UK. [Link]
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Agency for Toxic Substances and Disease Registry. (2023). Toxicological Profile for Nitrobenzene. ATSDR. [Link]
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Agency for Toxic Substances and Disease Registry. (2023). Toxicological Profile for Nitrobenzene (Chapter 3). ATSDR. [Link]
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Agency for Toxic Substances and Disease Registry. (2023). Toxicological Profile for Nitrobenzene (Chapter 5). ATSDR. [Link]
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Carl ROTH. (n.d.). Safety Data Sheet: Nitrobenzene. carlroth.com. [Link]
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Carl ROTH. (2015). Safety Data Sheet: Nitrobenzene. carlroth.com. [Link]
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"Nitrobenzene-15N stability and storage conditions"
An In-depth Technical Guide to the Stability and Storage of Nitrobenzene-¹⁵N
Introduction
This guide provides a comprehensive technical overview of the stability profile and optimal storage conditions for Nitrobenzene-¹⁵N (C₆H₅¹⁵NO₂). As a critical isotopically labeled synthetic intermediate, understanding its chemical behavior is paramount for researchers, scientists, and drug development professionals who rely on its purity and integrity for applications ranging from mechanistic pathway elucidation to quantitative analysis. The presence of the heavy nitrogen isotope (¹⁵N) provides a powerful tool for tracing the metabolic fate of nitroaromatic compounds or for use in nuclear magnetic resonance (NMR) and mass spectrometry-based studies.[1] This document synthesizes data from safety datasheets, academic literature, and supplier technical notes to establish a framework for maintaining the long-term stability of this valuable reagent.
Overview of Nitrobenzene-¹⁵N
Nitrobenzene-¹⁵N is an aromatic compound where the nitrogen atom in the nitro group (-NO₂) is the heavy isotope ¹⁵N, with an isotopic purity typically of 98% or higher. Structurally, it is a simple, planar molecule consisting of a benzene ring substituted with a nitro group.[2] At room temperature, it exists as a pale yellow, oily liquid with a distinct almond-like odor.[2][3] The isotopic label does not significantly alter its bulk physicochemical properties or chemical reactivity compared to its unlabeled analogue but provides a specific spectroscopic signature essential for its applications.
Key Applications in Research and Development
The primary utility of Nitrobenzene-¹⁵N lies in its role as a labeled synthetic intermediate.[1] It is used to introduce the ¹⁵N label into more complex molecules, enabling detailed study of reaction mechanisms and metabolic pathways.[4] For instance, the reduction of nitrobenzene to aniline is a fundamental industrial process, and using the labeled version can help investigate catalyst performance and reaction kinetics.[3][5] In environmental and toxicological studies, Nitrobenzene-¹⁵N can serve as an internal standard or tracer to monitor the fate and degradation of nitroaromatic pollutants.[3]
Physicochemical Properties
A clear understanding of the fundamental physicochemical properties of Nitrobenzene-¹⁵N is the foundation for establishing appropriate storage and handling protocols.
| Property | Value | Source(s) |
| Chemical Formula | C₆H₅¹⁵NO₂ | [1] |
| Molecular Weight | 124.10 g/mol | [1] |
| CAS Number (Labeled) | 3681-79-6 | [1] |
| CAS Number (Unlabeled) | 98-95-3 | [1] |
| Appearance | Pale yellow, oily liquid | [2][3] |
| Density | ~1.205 g/mL at 25 °C | |
| Melting Point | 5-6 °C (41-43 °F) | [6] |
| Boiling Point | 210-211 °C (410-412 °F) | |
| Flash Point | 88 °C (190.4 °F) - closed cup | |
| Solubility in Water | Slightly soluble (0.19 g/100 mL at 20 °C) | [2][3] |
| Refractive Index | n20/D 1.5506 |
Core Stability Profile
While generally stable under recommended conditions, Nitrobenzene-¹⁵N is susceptible to degradation from several environmental factors.[3][7][8]
General Chemical Stability
Under standard ambient conditions (room temperature) and when properly stored, Nitrobenzene-¹⁵N is a chemically stable product.[6] However, its stability can be compromised by exposure to high temperatures, light, and incompatible chemical agents.
Thermal Stability and Decomposition Pathways
Nitrobenzene-¹⁵N is a combustible liquid that can become unstable at elevated temperatures and pressures.[9][10] While stable at room temperature, decomposition begins to occur at temperatures above 300 °C.[5] High-temperature pyrolysis (1155–1434 K) proceeds through two primary channels: the dominant pathway involving C-N bond cleavage to produce phenyl radicals (C₆H₅) and nitrogen dioxide (NO₂), and a secondary pathway yielding phenoxy radicals (C₆H₅O) and nitric oxide (NO).[11]
At more moderate temperatures, the initial decomposition step is believed to be the isomerization of nitrobenzene to the less stable phenyl nitrite. Critically, nitrobenzene has explosive potential when exposed to heat or flames, a risk that is significantly enhanced in the presence of strong alkalis or acids.[3] Hazardous decomposition products in case of fire include toxic nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO₂).[7]
Photochemical Stability
Nitrobenzene absorbs radiation in the near-ultraviolet (UV) and visible light spectra.[12][13] This absorption can excite the molecule to higher energy states, making it susceptible to photochemical degradation over time. Although studies in aqueous solution show that ultrafast energy transfer to the solvent can quench the excited state and prevent immediate fragmentation, long-term exposure to light is a known risk factor.[12][13] Therefore, protecting the compound from light is a critical storage requirement to prevent the slow accumulation of photoproducts and ensure its chemical purity.[1]
Hydrolytic and pH Stability
Nitrobenzene demonstrates good stability against hydrolysis in neutral aqueous solutions. However, it can react under strongly alkaline conditions. While significant hydrolysis to form nitrites or nitrates is not observed, nitrobenzene can be oxidized to nitrophenols by powdered potassium hydroxide at elevated temperatures (60-90°C).[14][15] It is also reactive with strong acids, which can catalyze decomposition, particularly at higher temperatures.[3]
Incompatibility with Other Reagents
For safe storage and handling, it is crucial to avoid contact with a range of incompatible substances. Safety data sheets consistently warn against mixing Nitrobenzene-¹⁵N with:
-
Strong oxidizing agents [8]
-
Strong reducing agents [8]
-
Alkali metals [7]
-
Substances such as nitric acid, aluminum chloride, and aniline, with which it can react dangerously.[6]
Recommended Storage and Handling Protocols
Adherence to strict storage and handling protocols is essential to preserve the integrity of Nitrobenzene-¹⁵N and ensure user safety, given its high toxicity.[2]
Optimal Storage Conditions
Based on manufacturer recommendations and chemical properties, the following conditions are optimal for long-term storage:
-
Temperature: Store at ambient room temperature.[1] Keep cool and avoid high temperatures.[7][8]
-
Atmosphere: For long-term storage, displacing the headspace of the container with an inert gas like argon or nitrogen can prevent potential oxidation.
-
Container: Keep in a tightly closed, properly labeled container to prevent moisture ingress and vapor escape.[16]
-
Light: Store in the dark or in an amber glass vial to protect from light and prevent photochemical degradation.[1]
-
Location: Store in a dry, well-ventilated, and locked-up area away from incompatible materials.[7][16] The designated storage class is 6.1A (Combustible, acutely toxic hazardous materials).
Step-by-Step Handling Procedure for Aliquoting
To minimize contamination and degradation when accessing the main stock, aliquoting is recommended. This should be performed in a controlled environment.
-
Preparation: Work within a certified chemical fume hood. Assemble all necessary materials: primary container of Nitrobenzene-¹⁵N, pre-cleaned and dried amber glass vials with PTFE-lined caps, and a dedicated set of clean glass pipettes or syringes.
-
Inert Atmosphere (Optional but Recommended): If working with a septum-sealed bottle, gently flush the headspace with an inert gas (argon or nitrogen) via a needle system before withdrawal.
-
Withdrawal: Using a clean glass syringe or pipette, carefully withdraw the desired volume of Nitrobenzene-¹⁵N. Avoid introducing any contaminants.
-
Dispensing: Dispense the liquid into the pre-labeled aliquot vial.
-
Sealing: Immediately and tightly seal the aliquot vial. If desired, flush the headspace of the aliquot vial with inert gas before final sealing.
-
Main Container Closure: Tightly reseal the primary container. If an inert atmosphere was used, ensure positive pressure is not left in the vessel.
-
Storage: Place both the main container and the new aliquot back into the designated dark, cool, and well-ventilated storage location.
Personal Protective Equipment (PPE)
Nitrobenzene is highly toxic and readily absorbed through the skin.[2] Inhalation of vapors or dermal contact can be harmful or fatal.[2][9] The following PPE is mandatory when handling this compound:
-
Gloves: Wear appropriate chemical-resistant gloves (e.g., nitrile).
-
Protective Clothing: A lab coat is required to prevent skin exposure.
-
Eye Protection: Use chemical splash goggles.
-
Respiratory Protection: All handling of open containers must be done in a chemical fume hood. If there is a risk of exceeding exposure limits, a NIOSH-approved respirator should be used.[6]
Protocol for Long-Term Stability Assessment
For applications requiring the highest degree of purity, especially after prolonged storage, periodic quality control is advised.
Rationale for Periodic Quality Control
Long-term storage, even under ideal conditions, can lead to the slow formation of impurities. Verifying the chemical purity and isotopic enrichment ensures the validity of experimental results. A stability assessment protocol provides a self-validating system for the stored material.
Experimental Workflow for Stability Monitoring
-
Sample Preparation: Carefully extract a small aliquot (e.g., 10-20 µL) from the stored container inside a fume hood. Prepare separate samples diluted in appropriate solvents for each analytical technique (e.g., acetonitrile for HPLC, deuterated chloroform for NMR).
-
Purity Analysis via HPLC:
-
Method: Use a reverse-phase C18 column with a UV detector set to monitor at the absorbance maximum of nitrobenzene (~267 nm).[17]
-
Mobile Phase: An isocratic or gradient elution with a mixture of acetonitrile and water.
-
Analysis: Compare the chromatogram to a reference standard or the initial analysis report. The appearance of new peaks or a decrease in the main peak area indicates degradation. Quantify purity as the area percentage of the main peak.
-
-
Degradant Identification via GC-MS:
-
Method: Use a gas chromatograph coupled to a mass spectrometer to separate and identify potential volatile impurities or degradation products.
-
Analysis: Compare the resulting mass spectra of any new peaks against spectral libraries to tentatively identify degradants like nitrophenols or aniline.
-
-
Structural and Isotopic Confirmation via NMR:
-
Method: Acquire a ¹H NMR and a ¹⁵N NMR spectrum.
-
Analysis: The ¹H NMR confirms the overall structure and can detect proton-bearing impurities. The ¹⁵N NMR spectrum directly confirms the presence and chemical environment of the ¹⁵N label, verifying its integrity.
-
Visualization of Stability Assessment Workflow
Caption: Workflow for the periodic stability assessment of Nitrobenzene-¹⁵N.
Summary of Key Stability and Storage Parameters
| Parameter | Recommendation | Rationale |
| Temperature | Ambient Room Temperature | Avoids thermal degradation and potential phase change (freezing point ~5.7°C).[11] |
| Light | Store in Dark / Amber Vials | Prevents photochemical decomposition.[1][12] |
| Moisture | Store in a Dry Location | Prevents hydrolysis and potential reactions with water-sensitive contaminants.[1] |
| Atmosphere | Tightly Sealed Container | Prevents evaporation and contamination from air/moisture.[16] |
| Incompatibilities | Segregate from Acids, Bases, Oxidizers, Reducers | Prevents hazardous and potentially explosive chemical reactions.[3][7][8] |
Conclusion
Nitrobenzene-¹⁵N is a stable chemical when managed with appropriate care. Its long-term integrity hinges on strict adherence to storage protocols that mitigate risks from thermal stress, photochemical exposure, and chemical incompatibility. By implementing the comprehensive storage, handling, and quality control measures outlined in this guide, researchers can ensure the reliability and purity of this essential isotopically labeled compound, thereby safeguarding the validity and accuracy of their scientific investigations.
References
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Liu, D., & Farooq, A. (2023). Investigation of thermal decomposition of nitrobenzene: An energetic material. Combustion and Flame. 11
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Zhang, J., et al. (2018). Predicting the Initial Thermal Decomposition Path of Nitrobenzene Caused by Mode Vibration at Moderate-Low Temperatures. The Journal of Physical Chemistry A. 18
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Murdock, D., et al. (2014). Unraveling the Ultrafast Photochemical Dynamics of Nitrobenzene in Aqueous Solution. Journal of the American Chemical Society. 12
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Cambridge Isotope Laboratories, Inc. (2024). Safety Data Sheet: NITROBENZENE (15N, 98%+). 9
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Sekirin, V. A., et al. (1986). Kinetics of thermocatalytic decomposition of nitrobenzene. Journal of Applied Chemistry of the USSR.
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Liu, D., & Farooq, A. (2023). Investigation of thermal decomposition of nitrobenzene: An energetic material. Semantic Scholar.
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National Toxicology Program (NTP). (n.d.). Report on Carcinogens, Fifteenth Edition - Nitrobenzene. Retrieved from [Link]3
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Williams, C. L., et al. (2019). Comparison of ultrafast intense-field photodynamics in aniline and nitrobenzene: stability under amino and nitro substitution. Physical Chemistry Chemical Physics. 19
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Condit, P. C., & Haynor, R. L. (1949). Thermal Decomposition of Nitroxylene and Nitrobenzene. Industrial & Engineering Chemistry.
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Williams, C. L., et al. (2019). Comparison of ultrafast intense-field photodynamics in aniline and nitrobenzene: stability under amino and nitro substitution. Physical Chemistry Chemical Physics.
-
Murdock, D., et al. (2014). Unraveling the Ultrafast Photochemical Dynamics of Nitrobenzene in Aqueous Solution. Journal of the American Chemical Society.
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Carl ROTH. (n.d.). Safety Data Sheet: Nitrobenzene. Retrieved from [Link]16
-
Vastani. (n.d.). Material Safety Data Sheet: Nitrobenzene. Retrieved from [Link]6
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National Center for Biotechnology Information. (n.d.). Nitrobenzene. PubChem Compound Database. Retrieved from [Link]10
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A Technical Guide to Nitrogen-15 Isotopic Labeling: Principles, Methodologies, and Applications
This guide provides an in-depth exploration of the fundamental principles of Nitrogen-15 (¹⁵N) isotopic labeling, a powerful and versatile technique in modern biochemical and pharmaceutical research. Tailored for researchers, scientists, and drug development professionals, this document details the core applications, experimental methodologies, and data analysis workflows that underpin the use of ¹⁵N for precise molecular tracking and quantification.
Fundamental Principles of Nitrogen-15 Labeling
The Isotopic Basis: A Tale of Two Nitrogens
Nitrogen, a cornerstone of life, exists predominantly as the stable isotope Nitrogen-14 (¹⁴N). However, a second stable, non-radioactive "heavy" isotope, Nitrogen-15 (¹⁵N), constitutes about 0.37% of natural nitrogen.[1] This subtle difference of one neutron does not alter the chemical properties of the molecules it's incorporated into, but it provides a critical analytical handle.[2] Molecules labeled with ¹⁵N can be definitively distinguished from their unlabeled counterparts by mass-sensitive and nuclear spin-sensitive techniques.[3][4]
Table 1: Comparison of Nitrogen Isotopes
| Property | Nitrogen-14 (¹⁴N) | Nitrogen-15 (¹⁵N) | Significance for Labeling Studies |
| Natural Abundance | ~99.63% | ~0.37% | The low natural abundance of ¹⁵N allows for high-contrast detection when it is enriched in a sample. |
| Nuclear Spin (I) | 1 | 1/2 | ¹⁵N's spin of 1/2 results in sharp, well-resolved NMR signals, ideal for high-resolution structural studies.[2][4][5] |
| Quadrupole Moment | Non-zero | Zero | The quadrupole moment of ¹⁴N leads to significant signal broadening in NMR, making it unsuitable for most protein structure work.[5] |
| Analytical Utility | Limited in NMR | Excellent for NMR and Mass Spectrometry | ¹⁵N is the preferred isotope for tracking nitrogen in complex biological systems. |
The Core Principle: Metabolic Incorporation
The foundational strategy for ¹⁵N labeling is metabolic labeling. In this approach, cells or whole organisms are cultured in a growth medium where the sole nitrogen source has been replaced with a ¹⁵N-enriched compound, most commonly ¹⁵N-labeled ammonium chloride (¹⁵NH₄Cl) or ammonium sulfate.[6][7] The organism's native metabolic machinery then utilizes this heavy nitrogen to synthesize amino acids, nucleotides, and other nitrogenous biomolecules, effectively labeling the entire proteome and other nitrogen-containing components.[2][8][9]
Caption: Workflow for quantitative proteomics using ¹⁵N labeling.
Common Pitfalls and Troubleshooting
-
Low Labeling Efficiency: Incomplete incorporation of ¹⁵N can compromise quantitative accuracy. [10]This can be caused by contamination with unlabeled nitrogen sources or insufficient time for turnover. It is essential to use high-purity ¹⁵N reagents and ensure complete cell division in the labeling medium. [11]The labeling efficiency must be calculated and corrected for during data analysis. [12]* Metabolic Scrambling: In selective labeling experiments (e.g., using one ¹⁵N-labeled amino acid), the cell's metabolism can sometimes transfer the ¹⁵N atom to other amino acids, complicating analysis. [13][14]Understanding the metabolic network of the expression system is key to interpreting these results.
-
Toxicity or Slow Growth: Some expression systems may exhibit slower growth in minimal media. Optimizing media components or supplementing with a small amount of labeled rich media can sometimes improve cell health and protein yield. [15][16]
Conclusion
Nitrogen-15 isotopic labeling is a cornerstone technique that provides unparalleled insight into the structure, quantity, and dynamics of biomolecules. From defining the atomic-resolution structures of drug targets with NMR to quantifying proteome-wide changes in disease models with mass spectrometry, ¹⁵N labeling empowers researchers to answer fundamental biological questions. As analytical instrumentation continues to improve in sensitivity and resolution, the applications of ¹⁵N labeling in basic research and therapeutic development will only continue to expand.
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Unlocking Cellular Secrets: A Technical Guide to the Applications of Nitrogen-15 Labeled Compounds
This guide provides an in-depth exploration of the applications of nitrogen-15 (¹⁵N) labeled compounds, offering a technical resource for researchers, scientists, and drug development professionals. We will delve into the core principles of ¹⁵N labeling and its transformative impact on metabolic research, environmental science, and pharmaceutical development. This document moves beyond a simple recitation of protocols to provide expert insights into the causality behind experimental choices, ensuring a robust and reliable application of these powerful techniques.
The Foundation: Understanding Nitrogen-15 Isotope Labeling
Nitrogen is a fundamental component of life, forming the backbone of amino acids, proteins, and nucleic acids. The vast majority of naturally occurring nitrogen is the ¹⁴N isotope. However, a stable, non-radioactive "heavy" isotope, ¹⁵N, also exists, accounting for approximately 0.366% of all nitrogen atoms.[1][2][3] This subtle difference in mass, due to an extra neutron in the nucleus of ¹⁵N, is the cornerstone of ¹⁵N labeling.[4]
The key principle of ¹⁵N labeling is the substitution of ¹⁴N with ¹⁵N in molecules of interest. This "labeling" does not alter the chemical properties of the molecule, but it provides a distinct mass signature that can be detected by specialized analytical techniques.[4][5] This allows researchers to trace the path of nitrogen-containing compounds through complex biological and environmental systems with remarkable precision.[6][7]
One of the significant advantages of ¹⁵N is its nuclear spin of 1/2, which yields sharp and well-resolved signals in Nuclear Magnetic Resonance (NMR) spectroscopy.[1][4][8] In contrast, the more abundant ¹⁴N has a nuclear spin of 1, which leads to broader, less defined signals, making it less suitable for high-resolution structural and metabolic studies.[4]
Core Methodologies: Synthesis and Analysis of ¹⁵N-Labeled Compounds
The successful application of ¹⁵N-labeled compounds hinges on two critical aspects: their synthesis and their detection.
Synthesis of ¹⁵N-Labeled Compounds
There are two primary approaches to generating ¹⁵N-labeled molecules:
-
Chemical Synthesis: This method involves the direct incorporation of a ¹⁵N-labeled precursor, such as ¹⁵NH₄Cl or ¹⁵NH₃, into the target molecule through a series of chemical reactions.[5] This approach is often used for producing small organic molecules like amino acids and nucleotides.[5] More complex syntheses can produce a wide range of compounds, including drugs and their metabolites.[9][10][11]
-
Biosynthetic Incorporation: In this approach, organisms such as bacteria, yeast, or even whole animals are cultured in a medium where the sole nitrogen source is enriched with ¹⁵N.[4][5] The organism's natural metabolic machinery then incorporates the heavy isotope into its proteins, nucleic acids, and other biomolecules.[5][12] This is a common method for producing ¹⁵N-labeled proteins for structural biology and proteomics studies.[5]
Analytical Techniques for Detection and Quantification
The ability to distinguish between ¹⁴N and ¹⁵N is paramount. The two primary analytical techniques for this purpose are Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.
-
Mass Spectrometry (MS): MS separates ions based on their mass-to-charge ratio. The mass difference between a ¹⁵N-labeled compound and its unlabeled counterpart is readily detected by MS, allowing for precise quantification of the labeled species.[5] Isotope Ratio Mass Spectrometry (IRMS) is a particularly sensitive technique for measuring the abundance of ¹⁵N.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: As mentioned, the favorable nuclear spin of ¹⁵N makes it ideal for NMR studies.[8] ¹⁵N-labeling is essential for many protein NMR experiments, enabling the determination of protein structures, the study of protein-ligand interactions, and the investigation of dynamic processes at an atomic level.[5]
Key Applications of ¹⁵N-Labeled Compounds
The versatility of ¹⁵N labeling has led to its widespread adoption across numerous scientific disciplines.
Metabolic Research and Proteomics
¹⁵N-labeled compounds have revolutionized the study of metabolism by allowing researchers to trace the flow of nitrogen through metabolic pathways.[5]
-
Metabolic Pathway Tracing: By introducing a ¹⁵N-labeled substrate, scientists can follow its conversion into various metabolites, providing a detailed map of metabolic networks.[5][12][13] For instance, ¹⁵N-labeled glutamine can be used to track how cancer cells utilize nitrogen for their rapid growth.[3][13]
-
Quantitative Proteomics: In proteomics, ¹⁵N labeling is a cornerstone of quantitative analysis. Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a powerful technique where cells are grown in media containing either "light" (¹⁴N) or "heavy" (¹⁵N) amino acids.[14][15][16] By mixing protein samples from the two cell populations, the relative abundance of thousands of proteins can be accurately determined by mass spectrometry.[14][16] This allows for the identification of changes in protein expression in response to various stimuli or in different disease states.[15][17]
A simplified workflow for a SILAC experiment is illustrated below:
Caption: A simplified workflow of a SILAC experiment for quantitative proteomics.
A comparison of common quantitative proteomics techniques is provided in the table below:
| Feature | ¹⁵N Metabolic Labeling | SILAC | Label-Free Quantification (LFQ) |
| Principle | Entire proteome is labeled with a ¹⁵N source. | Specific amino acids (e.g., arginine, lysine) are labeled. | No isotopic labeling; quantification is based on signal intensity. |
| Accuracy | High; early sample mixing reduces experimental variability.[4] | High; early sample mixing reduces variability.[4] | Lower; susceptible to variations in sample preparation and MS analysis.[4] |
| Proteome Coverage | Comprehensive labeling of the entire proteome.[4] | Dependent on the presence of the labeled amino acids.[4] | Can provide broad proteome coverage. |
| Complexity | Can be complex to implement in some organisms. | Relatively straightforward in cell culture. | Computationally intensive data analysis. |
Environmental and Agricultural Sciences
¹⁵N-labeled compounds are invaluable tools for studying the nitrogen cycle in various ecosystems.[5][6][18]
-
Tracking Nitrogen in Ecosystems: In ecology, ¹⁵N tracers help to elucidate the movement of nitrogen through soil, water, and the atmosphere.[1][5] This is crucial for understanding nutrient cycling, soil fertility, and the impact of pollution.[5] For example, the use of ¹⁵N-labeled fertilizers allows for the precise measurement of nitrogen uptake by plants and losses to the environment through leaching or denitrification.[1][19]
-
Improving Agricultural Efficiency: By understanding how crops utilize nitrogen, researchers can develop more efficient fertilization strategies.[2][20] Studies using ¹⁵N-labeled fertilizers have shown that often only 30-50% of the applied nitrogen is taken up by the crop, with the remainder being lost to the environment.[3] This knowledge can lead to reduced fertilizer use, lower costs for farmers, and a smaller environmental footprint.[2][21]
The nitrogen cycle in an agricultural setting can be visualized as follows:
Caption: A simplified diagram of the nitrogen cycle in an agricultural ecosystem.
Drug Discovery and Development
In the pharmaceutical industry, ¹⁵N-labeled compounds play a critical role throughout the drug discovery and development pipeline.[8]
-
Target Validation and Mechanism of Action: ¹⁵N-labeled probes can be used to study the interactions between a drug candidate and its protein target, helping to validate the target and elucidate the drug's mechanism of action.[8]
-
Pharmacokinetics and Drug Metabolism: Understanding how a drug is absorbed, distributed, metabolized, and excreted (ADME) is a crucial part of drug development. While radiolabeled compounds have traditionally been used for these studies, stable isotope-labeled compounds, including those with ¹⁵N, are increasingly being used as a safer alternative.[22] They can be used as internal standards in quantitative bioanalysis to ensure accuracy and precision.[23] ¹⁵N-labeled drugs can also be administered to subjects to trace the metabolic fate of the drug without exposure to radiation.[3][13][24]
-
In Vivo Magnetic Resonance Spectroscopy (MRS): The development of hyperpolarization techniques has significantly enhanced the sensitivity of ¹⁵N MRS, making it a powerful tool for non-invasive, real-time metabolic imaging in vivo.[25] For example, hyperpolarized ¹⁵N-labeled choline is being investigated as a biomarker for cancer, as many tumors exhibit altered choline metabolism.[25][26][27]
A general workflow for a drug metabolism study using a ¹⁵N-labeled compound is outlined below:
Caption: A generalized workflow for a drug metabolism study using a ¹⁵N-labeled compound.
Conclusion: A Powerful and Versatile Tool
Nitrogen-15 labeled compounds have become an indispensable tool in modern scientific research. Their ability to act as non-invasive, stable tracers provides unparalleled insights into the complex dynamics of biological and environmental systems. From elucidating the intricate workings of cellular metabolism to optimizing agricultural practices and accelerating the development of new medicines, the applications of ¹⁵N labeling are vast and continue to expand. As analytical technologies become more sensitive and sophisticated, the role of ¹⁵N-labeled compounds in advancing our understanding of the world around us is set to become even more prominent.
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"Nitrobenzene-15N material safety data sheet (MSDS)"
An In-Depth Technical Guide to the Material Safety of Nitrobenzene-¹⁵N
Authored for Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive safety and handling guide for Nitrobenzene-¹⁵N, an isotopically labeled compound essential in various research and development applications. As a Senior Application Scientist, the aim is to present this information not as a mere list of regulations, but as a functional, in-depth guide grounded in the fundamental physicochemical and toxicological properties of the substance. The safety protocols outlined herein are designed as a self-validating system, where an understanding of the chemical's nature informs every procedural step.
It is critical to note that while specific safety and toxicological data for isotopically labeled compounds are often limited, they are generally assumed to be identical to their unlabeled counterparts.[1] Therefore, this guide is built upon the well-documented properties of Nitrobenzene.
Chemical Identity and Physicochemical Profile
A foundational understanding of a substance's identity and physical properties is the first step in safe handling. These characteristics dictate its behavior in a laboratory setting, from storage requirements to potential exposure routes.
1.1. Identification
| Identifier | Value |
| Chemical Name | Nitrobenzene-¹⁵N |
| Synonyms | Nitrobenzol, Essence of mirbane, Oil of mirbane[2][3][4] |
| CAS Number (¹⁵N Labeled) | 3681-79-6[5] |
| CAS Number (Unlabeled) | 98-95-3[5] |
| Molecular Formula | C₆H₅¹⁵NO₂ |
| Molecular Weight | 124.10 g/mol [6] |
| Chemical Structure | A benzene ring substituted with a ¹⁵N-labeled nitro group. |
1.2. Physicochemical Properties
The physical state and volatility of Nitrobenzene-¹⁵N are critical determinants of its handling procedures. As a combustible liquid with a noticeable vapor pressure, both direct contact and inhalation are primary exposure risks.
| Property | Value | Rationale for Handling |
| Appearance | Colorless to pale yellow oily liquid.[3][4][7] | Its liquid state necessitates secondary containment to mitigate spills. |
| Odor | Odor of bitter almonds or shoe polish.[3][4][8] | Odor is not a reliable indicator of safe exposure levels; work in ventilated areas is mandatory. |
| Boiling Point | 210-211 °C (410-412 °F) | High boiling point, but vapors can still be generated, especially with heating. |
| Melting Point | 5.7 °C (42.3 °F)[9] | Will be liquid under all standard laboratory conditions. |
| Flash Point | 88 °C (190.4 °F) - Closed Cup | Classified as a combustible liquid. Must be kept away from ignition sources.[10] |
| Density | 1.205 g/mL at 25 °C | Denser than water. In case of a spill into water, it will sink. |
| Vapor Density | 4.25 (Air = 1)[9] | Vapors are significantly heavier than air and can accumulate in low-lying areas. |
| Solubility | Sparingly soluble in water; miscible with organic solvents (ethanol, ether, benzene).[3][4][7] | Influences choice of cleanup materials and fire-extinguishing agents. |
Hazard Identification and GHS Classification
Nitrobenzene-¹⁵N is classified as a hazardous substance. The Globally Harmonized System (GHS) provides a clear framework for understanding its primary dangers. The causality is clear: its ability to be readily absorbed via multiple routes combined with its systemic toxicity makes it a significant occupational hazard.
Caption: GHS Hazard classifications for Nitrobenzene-¹⁵N.
Core Toxicological Concerns:
-
Systemic Toxicity: The paramount danger of nitrobenzene is its systemic toxicity, primarily targeting the blood. It is readily absorbed through inhalation, skin contact, and ingestion.[1][11]
-
Methemoglobinemia: The signature effect of acute exposure is methemoglobinemia, a condition where the iron in hemoglobin is oxidized, rendering it unable to transport oxygen.[11] This leads to cyanosis (bluish skin), fatigue, dizziness, and headache at low levels, and can progress to coma and death at high concentrations.[11][12]
-
Chronic and Long-Term Effects: Prolonged or repeated exposure causes damage to organs, particularly the blood.[1][9] It is also suspected of being a human carcinogen (IARC Group 2B) and a reproductive toxicant.[1][11]
Emergency Response Protocols
In the event of an exposure or spill, a rapid, informed response is critical. The following protocols are based on the chemical's properties and established emergency procedures. Effects of exposure may be delayed, necessitating immediate medical attention even if symptoms are not immediately present.[13]
Caption: Workflow for first aid response to Nitrobenzene-¹⁵N exposure.
Step-by-Step First-Aid Measures:
-
Inhalation:
-
Skin Contact:
-
Eye Contact:
-
Ingestion:
Laboratory Handling and Exposure Control
The principle of "as low as reasonably achievable" (ALARA) must govern all handling procedures. This is achieved through a combination of engineering controls, administrative procedures, and personal protective equipment (PPE).
4.1. Engineering Controls
-
Ventilation: All work must be conducted in a well-ventilated area, preferably within a certified chemical fume hood. This is to prevent the accumulation of vapors, which are heavier than air.
-
Safety Equipment: Emergency eyewash stations and safety showers must be immediately accessible in the work area.[10]
4.2. Personal Protective Equipment (PPE)
The selection of PPE is not arbitrary; it is dictated by the chemical's high toxicity and rapid absorption through the skin.
-
Hand Protection: Wear appropriate chemical-resistant gloves. Manufacturers recommend materials such as Viton, Butyl Rubber, or Polyvinyl Alcohol.[10] Always inspect gloves for integrity before use.
-
Eye/Face Protection: Use splash-proof chemical safety goggles and a face shield when there is a risk of splashing.
-
Skin and Body Protection: Wear a lab coat or chemical-resistant apron. For larger quantities or tasks with a higher risk of splashing, full protective clothing may be necessary.[10] Do not wear contaminated clothing home.[10]
-
Respiratory Protection: For routine operations within a fume hood, respiratory protection may not be required. However, in case of a spill, leak, or ventilation failure, a self-contained breathing apparatus (SCBA) is necessary.[8]
4.3. Safe Handling and Storage Protocol
-
Pre-Handling:
-
Handling:
-
Storage:
-
Store in a cool, dry, and well-ventilated area, away from direct sunlight.[7][16] The storage temperature should be kept below 30°C.[7]
-
Keep containers tightly closed.[9]
-
Store locked up or in an area accessible only to authorized personnel.
-
Store separately from incompatible materials such as strong acids, bases, reducing agents, and oxidizers.[14]
-
Accidental Release and Fire-Fighting
5.1. Accidental Release Measures
-
Evacuate: Immediately evacuate all non-essential personnel from the spill area.[8][10]
-
Isolate and Ventilate: Remove all sources of ignition.[1][10] Isolate the hazard area and ensure adequate ventilation.[8]
-
Contain: For liquid spills, absorb with an inert, non-combustible material such as vermiculite, dry sand, or earth.[10] Do not use combustible materials like sawdust.
-
Collect: Place the absorbed material into a suitable, sealed, and labeled container for hazardous waste disposal.[10]
-
Decontaminate: Clean the spill area thoroughly.
-
Reporting: Report the spill according to institutional and local regulations.
5.2. Fire-Fighting Measures
-
Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), water spray, or alcohol-resistant foam.[1][10][15] Do not use a heavy water jet, as it may spread the material.[9][16]
-
Specific Hazards: This is a combustible liquid.[10] Vapors can form explosive mixtures with air upon intense heating. In a fire, poisonous gases, including carbon oxides (CO, CO₂) and nitrogen oxides, are produced.[1][10] Containers may explode if heated.[10]
-
Firefighter Protection: Firefighters must wear full protective gear and a self-contained breathing apparatus (SCBA).[1] Use water spray to cool fire-exposed containers.[10]
Toxicological and Ecological Summary
6.1. Toxicological Data
| Parameter | Value | Species |
| Acute Oral LD50 | 780 mg/kg | Rat[9] |
| Acute Oral LD50 | 590 mg/kg | Mouse[9] |
| Primary Target Organs | Blood, Liver, Kidneys, Lungs[9][12] | Human/Animal Studies |
| Carcinogenicity | Suspected of causing cancer (GHS Category 2).[1][6] | IARC Group 2B |
| Reproductive Toxicity | Suspected of damaging fertility.[1][5][6] | Animal Studies |
6.2. Ecological Information
-
Aquatic Toxicity: The substance is classified as toxic to aquatic life with long-lasting effects.[1][5][16] Releases to the environment must be avoided.[1]
-
Persistence: While potentially readily biodegradable under aerobic conditions, its toxicity presents a significant environmental hazard upon release.
-
Bioaccumulation: A low octanol-water partition coefficient suggests that bioaccumulation is not expected to be significant.[3][4]
Disposal Considerations
Nitrobenzene-¹⁵N and any contaminated materials must be treated as hazardous waste. Disposal must be carried out in accordance with all applicable federal, state, and local environmental regulations.[10] Do not dispose of it into the sewer system.[14] Engage a licensed professional waste disposal service to manage its disposal.
References
- Cambridge Isotope Laboratories, Inc. (2024). NITROBENZENE (15N, 98%+) Safety Data Sheet.
- New Jersey Department of Health. (n.d.). Hazard Summary: Nitrobenzene.
-
National Center for Biotechnology Information. (n.d.). Nitrobenzene-¹⁵N. PubChem Compound Database. Retrieved from [Link]
- National Oceanic and Atmospheric Administration (NOAA). (n.d.). NITROBENZENE - CAMEO Chemicals.
- Chemical Knowledge. (n.d.). Specification for storage and transportation of nitrobenzene.
-
Carl ROTH. (n.d.). Safety Data Sheet: Nitrobenzene. Retrieved from [Link]
- ScienceLab.com. (2005).
-
Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). CHEMICAL AND PHYSICAL INFORMATION. Toxicological Profile for Nitrobenzene. Retrieved from [Link]
- Agency for Toxic Substances and Disease Registry (ATSDR). (2021). Toxicological Profile for Nitrobenzene.
- DC Fine Chemicals. (2024).
-
GOV.UK. (2024). Nitrobenzene: toxicological overview. Retrieved from [Link]
-
U.S. Environmental Protection Agency (EPA). (2000). Nitrobenzene. Retrieved from [Link]
-
Loba Chemie. (2015). NITROBENZENE FOR SYNTHESIS MSDS. Retrieved from [Link]
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- 4. atsdr.cdc.gov [atsdr.cdc.gov]
- 5. isotope.com [isotope.com]
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- 7. Specification for storage and transportation of nitrobenzene-Chemwin [en.888chem.com]
- 8. NITROBENZENE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 9. hmdb.ca [hmdb.ca]
- 10. nj.gov [nj.gov]
- 11. gov.uk [gov.uk]
- 12. epa.gov [epa.gov]
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- 15. carlroth.com [carlroth.com]
- 16. lobachemie.com [lobachemie.com]
Methodological & Application
Application Note: Quantitative Analysis Using Nitrobenzene-¹⁵N as an Internal Standard in Isotope Dilution Mass Spectrometry
Abstract
Quantitative accuracy in mass spectrometry is paramount for reliable results in research, drug development, and environmental monitoring. Isotope Dilution Mass Spectrometry (IDMS) is recognized as a gold-standard quantification technique due to its ability to correct for sample matrix effects and variations in sample preparation and instrument response. This application note provides a comprehensive guide to the theory and practical application of Nitrobenzene-¹⁵N as a stable isotope-labeled (SIL) internal standard for the precise quantification of nitrobenzene. We will detail the underlying principles, step-by-step protocols for standard preparation, sample extraction, and Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) analysis, along with data processing guidelines.
Introduction: The Principle of Isotope Dilution
Mass spectrometry is a powerful analytical tool, but signal intensity can be affected by various factors, including matrix-induced ion suppression or enhancement, analyte loss during sample preparation, and fluctuations in instrument performance.[1] An internal standard (IS) is a compound added to samples, calibration standards, and quality controls at a known, constant concentration to correct for these variations.
The most effective internal standards are Stable Isotope-Labeled (SIL) analogues of the analyte.[2] These compounds are chemically identical to the analyte but have a different mass due to the incorporation of heavy isotopes (e.g., ²H, ¹³C, ¹⁵N).[2] Because they are chemically and physically almost identical, the SIL internal standard co-elutes with the analyte and experiences the same behavior during extraction, derivatization, and ionization.[3] By measuring the response ratio of the native analyte to the SIL internal standard, a highly accurate and precise quantification can be achieved. This technique is known as Isotope Dilution Mass Spectrometry (IDMS).[4]
The Rationale for Nitrobenzene-¹⁵N as an Internal Standard
Nitrobenzene is a critical industrial chemical used in the manufacturing of aniline, dyes, pesticides, and pharmaceuticals.[5] However, it is also a toxic environmental pollutant and a potential genotoxic impurity in pharmaceutical products, necessitating sensitive and accurate methods for its detection.[6][7]
Nitrobenzene-¹⁵N is an ideal internal standard for the quantification of nitrobenzene for several key reasons:
-
Chemical and Chromatographic Equivalence: As shown in Table 1, Nitrobenzene-¹⁵N shares nearly identical physicochemical properties with its native counterpart. This ensures it behaves the same way during sample extraction and chromatographic separation, co-eluting with the analyte.
-
Mass Distinction: The incorporation of a ¹⁵N atom provides a clear mass shift of +1 Da (from 123.11 g/mol to 124.10 g/mol ).[8][9] This mass difference is easily resolved by modern mass spectrometers, preventing signal overlap or crosstalk.
-
Fragmentation Predictability: In tandem mass spectrometry (MS/MS), the fragmentation patterns are predictable. While the phenyl cation fragment (m/z 77) remains the same, fragments containing the nitrogen atom will exhibit a +1 Da shift, allowing for the creation of specific and interference-free Multiple Reaction Monitoring (MRM) transitions.
Table 1: Physicochemical Properties of Nitrobenzene and Nitrobenzene-¹⁵N
| Property | Nitrobenzene | Nitrobenzene-¹⁵N | Source(s) |
| Chemical Formula | C₆H₅NO₂ | C₆H₅¹⁵NO₂ | [8][9] |
| Molecular Weight | 123.11 g/mol | 124.10 g/mol | [8][9] |
| Boiling Point | 210.8 °C | 210-211 °C | [8][10] |
| Density | 1.2037 g/cm³ (at 20°C) | 1.205 g/mL (at 25°C) | [8][10] |
| Form | Oily liquid | Liquid | [8][10] |
| Mass Shift | N/A | M+1 | [8] |
Experimental Protocols
Protocol 1: Preparation of Standard Solutions
Causality: Accurate preparation of stock and working solutions is the foundation of quantitative analysis. Using high-purity solvents and precise volumetric equipment minimizes introduction of error. Serial dilutions are performed to create a calibration curve that brackets the expected concentration range of the analyte in the samples.
Materials:
-
Nitrobenzene (analytical standard grade)
-
Nitrobenzene-¹⁵N (≥98 atom % ¹⁵N)[8]
-
Ethyl Acetate (GC or HPLC grade)
-
Class A volumetric flasks and pipettes
-
Micro-syringes
Procedure:
-
Primary Stock Solutions (1 mg/mL):
-
Accurately weigh approximately 10 mg of Nitrobenzene into a 10 mL volumetric flask. Record the exact weight.
-
Dissolve and bring to volume with ethyl acetate. This is the Analyte Stock Solution (Anal-STK).
-
Repeat the process with Nitrobenzene-¹⁵N to prepare the Internal Standard Stock Solution (IS-STK).
-
-
Intermediate Solutions (10 µg/mL):
-
Pipette 100 µL of the Anal-STK into a 10 mL volumetric flask and bring to volume with ethyl acetate to create the Analyte Intermediate Solution (Anal-INT).
-
Pipette 100 µL of the IS-STK into a 10 mL volumetric flask and bring to volume with ethyl acetate to create the Internal Standard Intermediate Solution (IS-INT).
-
-
Internal Standard Spiking Solution (100 ng/mL):
-
Perform a 1:100 dilution of the IS-INT. For example, pipette 100 µL of IS-INT into a 10 mL volumetric flask and bring to volume with ethyl acetate. This solution will be used to spike all samples, standards, and blanks.
-
-
Calibration Curve Standards (0.5 - 200 ng/mL):
-
Prepare a series of calibration standards by serially diluting the Anal-INT.
-
For each calibration standard, add the appropriate volume of Anal-INT to a vial, then add a fixed amount of the IS Spiking Solution (e.g., 50 µL for a final concentration of 50 ng/mL in a 100 µL final volume), and adjust to the final volume with ethyl acetate. An example calibration range could be 0.5, 1, 5, 10, 50, 100, and 200 ng/mL.
-
Protocol 2: Sample Preparation (Aqueous Matrix Example)
Causality: This liquid-liquid extraction (LLE) protocol is designed to efficiently transfer the semi-volatile nitrobenzene from an aqueous matrix into an organic solvent compatible with GC-MS analysis.[11] Spiking the sample with the Nitrobenzene-¹⁵N internal standard at the very beginning ensures that any analyte loss during extraction, evaporation, and reconstitution steps is corrected for, as the IS will be lost at a proportional rate.
Sources
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- 3. researchgate.net [researchgate.net]
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- 5. Nitrobenzene | C6H5NO2 | CID 7416 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Sensitive and selective gas chromatography-tandem mass spectrometry method for the detection of nitrobenzene in tobacco smoke - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Determination of nitrobenzene potential genotoxic impurities in nifedipine with GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Nitrobenzene-15N 15N 98atom 3681-79-6 [sigmaaldrich.com]
- 9. Benzene, nitro- [webbook.nist.gov]
- 10. Table 4-2, Physical and Chemical Properties of Nitrobenzene - Toxicological Profile for Nitrobenzene - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. hpst.cz [hpst.cz]
Application Note: High-Sensitivity Analytical Methods for the Detection and Quantification of Nitrobenzene-¹⁵N
Abstract and Introduction
The isotopic labeling of industrial chemicals and pharmaceutical precursors is a cornerstone of modern mechanistic and metabolic studies. Nitrobenzene-¹⁵N, a stable isotope-labeled (SIL) analog of the widely used chemical intermediate nitrobenzene, serves as an invaluable tracer in environmental fate analysis, toxicology, and drug metabolism research. Its use allows for unambiguous differentiation from endogenous or background levels of unlabeled nitrobenzene. This application note provides a comprehensive guide to the state-of-the-art analytical methodologies for the robust detection and precise quantification of Nitrobenzene-¹⁵N. We present detailed, field-proven protocols for mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, offering insights into experimental design, sample preparation, and data interpretation to ensure scientific integrity and reproducibility.
Core Analytical Strategies: Principles and Rationale
The detection of Nitrobenzene-¹⁵N is primarily achieved by leveraging the unique physical properties imparted by the heavy nitrogen isotope. The two most powerful and complementary techniques are Mass Spectrometry, which differentiates based on mass-to-charge ratio, and NMR Spectroscopy, which probes the nuclear magnetic environment.
-
Mass Spectrometry (MS): This is the workhorse technique for tracer studies due to its exceptional sensitivity and selectivity. The core principle is the mass difference between the common ¹⁴N isotope and the stable ¹⁵N isotope. Nitrobenzene (C₆H₅NO₂) containing ¹⁴N has a monoisotopic mass of 123.032 Da, whereas Nitrobenzene-¹⁵N (C₆H₅¹⁵NO₂) has a mass of 124.029 Da. This +1 Da mass shift is easily resolved by modern mass spectrometers, allowing for specific detection of the labeled compound, even in complex matrices.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: While MS provides quantitative data, NMR offers unparalleled structural information. The ¹⁵N nucleus has a nuclear spin of ½, making it NMR-active.[2][3] Although ¹⁵N has a very low natural abundance (~0.37%) and a low gyromagnetic ratio, resulting in inherent insensitivity, the use of ¹⁵N-enriched materials like Nitrobenzene-¹⁵N overcomes this limitation.[4][5] ¹⁵N NMR is crucial for confirming the position of the label and identifying metabolites where the nitrogen atom has undergone chemical transformation.
Mass Spectrometric Detection: Protocols and Applications
The choice between Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) is dictated by the analyte's properties and the sample matrix.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the gold standard for analyzing volatile and semi-volatile compounds like nitrobenzene in environmental samples.[6] Its high chromatographic resolution minimizes matrix interference.
Field-Proven Insight: The key to a successful GC-MS analysis is meticulous sample preparation to remove non-volatile matrix components that can contaminate the GC inlet and column. For quantification, an isotopically labeled internal standard (e.g., Nitrobenzene-d₅) is highly recommended to correct for extraction variability and instrument drift.
Protocol: GC-MS Analysis of Nitrobenzene-¹⁵N in Soil
-
Sample Preparation: Solvent Extraction
-
Weigh 10 g of homogenized soil into a 50 mL glass centrifuge tube.
-
Spike with 100 µL of a 1 µg/mL solution of Nitrobenzene-d₅ (internal standard).
-
Add 20 mL of a 1:1 (v/v) mixture of acetone and hexane.
-
Vortex vigorously for 2 minutes, then place in an ultrasonic bath for 20 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Carefully transfer the supernatant to a clean evaporation tube.
-
Repeat the extraction twice, combining the supernatants.
-
Concentrate the pooled extract to a final volume of 1 mL under a gentle stream of nitrogen.
-
-
Instrumental Analysis
-
GC System: Agilent 8890 GC or equivalent.
-
Column: HP-5ms (30 m × 0.25 mm × 0.25 µm).
-
Inlet: 250°C, Splitless mode.
-
Oven Program: 60°C for 2 min, ramp at 15°C/min to 280°C, hold for 5 min.
-
Carrier Gas: Helium at 1.2 mL/min.
-
MS System: Agilent 5977B MSD or equivalent.
-
Ionization: Electron Ionization (EI), 70 eV.
-
Acquisition: Selected Ion Monitoring (SIM) mode for maximum sensitivity.
-
Target Ion (Quantifier): m/z 124 (Molecular ion of Nitrobenzene-¹⁵N).
-
Qualifier Ions: m/z 77 (C₆H₅⁺), m/z 94 (C₆H₅O⁺ fragment containing ¹⁵N).
-
Internal Standard: m/z 128 (Molecular ion of Nitrobenzene-d₅).
-
-
-
Data Interpretation
-
Quantify Nitrobenzene-¹⁵N by constructing a calibration curve based on the peak area ratio of m/z 124 to m/z 128. The presence of qualifier ions at the correct retention time confirms analyte identity.
-
Diagram 1: GC-MS Experimental Workflow
Caption: Workflow for the quantitative analysis of Nitrobenzene-¹⁵N by GC-MS.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For analyzing polar metabolites of Nitrobenzene-¹⁵N in biological matrices like urine or plasma, LC-MS/MS is the method of choice.[7] Its high selectivity, achieved through Multiple Reaction Monitoring (MRM), allows for quantification at very low levels.[7]
Field-Proven Insight: Biological samples are notoriously complex. Solid-Phase Extraction (SPE) is a critical step to remove salts, proteins, and other interferences that can cause ion suppression in the ESI source and lead to inaccurate quantification.[8][9]
Protocol: LC-MS/MS Analysis of Nitrobenzene-¹⁵N Metabolites in Urine
-
Sample Preparation: Solid-Phase Extraction (SPE) [10]
-
To 1 mL of centrifuged urine, add 10 µL of an internal standard solution (e.g., ¹³C₆-aminophenol).
-
Add 1 mL of 0.1 M phosphate buffer (pH 6.8).
-
Condition a mixed-mode SPE cartridge (e.g., Waters Oasis MCX) with 3 mL of methanol followed by 3 mL of water.
-
Load the prepared urine sample onto the cartridge.
-
Wash with 3 mL of 0.1 M HCl to remove basic interferences.
-
Wash with 3 mL of methanol to remove neutral interferences.
-
Elute the analytes with 3 mL of 5% ammonium hydroxide in methanol.
-
Evaporate the eluate to dryness at 40°C under nitrogen and reconstitute in 100 µL of 10% acetonitrile in water.
-
-
Instrumental Analysis
-
LC System: Waters ACQUITY UPLC or equivalent.
-
Column: C18 reverse-phase column (e.g., Waters BEH C18, 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% B to 95% B over 5 minutes.
-
Flow Rate: 0.4 mL/min.
-
MS System: Sciex Triple Quad 6500+ or equivalent.
-
Ionization: Electrospray Ionization (ESI), positive mode.
-
Acquisition: Multiple Reaction Monitoring (MRM).
-
Nitrobenzene-¹⁵N: m/z 125.0 → 77.1 ([M+H]⁺ → C₆H₅⁺).
-
Example Metabolite (Aminophenol-¹⁵N): m/z 111.1 → 94.1 ([M+H]⁺ → [M+H-NH₃]⁺).
-
Note: Specific MRM transitions must be optimized for each target metabolite.
-
-
Table 1: Comparison of Mass Spectrometry Techniques
| Parameter | GC-MS | LC-MS/MS |
| Primary Application | Parent compound (Nitrobenzene-¹⁵N) | Polar metabolites |
| Typical Matrix | Environmental (Soil, Water) | Biological (Urine, Plasma) |
| Ionization Mode | Electron Ionization (EI) | Electrospray Ionization (ESI) |
| Selectivity | High (SIM Mode) | Very High (MRM Mode) |
| Sensitivity | Low ng/g (ppb) | Low pg/mL (ppt) |
| Sample Prep | Solvent Extraction | Solid-Phase Extraction (SPE) |
Structural Confirmation with ¹⁵N NMR Spectroscopy
NMR is used to confirm the site of isotopic enrichment and to identify the structure of unknown metabolites containing the ¹⁵N label.
Field-Proven Insight: Direct detection of ¹⁵N is often time-consuming due to its low sensitivity and long relaxation times. Inverse-detected experiments, such as ¹H-¹⁵N Heteronuclear Multiple Bond Correlation (HMBC), are far more efficient. This experiment detects the high-sensitivity ¹H nucleus and correlates it to the ¹⁵N nucleus over 2-3 bonds, confirming connectivity.
Protocol: ¹H-¹⁵N HMBC for Structural Elucidation
-
Sample Preparation
-
Dissolve 1-5 mg of the purified sample (e.g., an isolated metabolite) in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a 5 mm NMR tube.
-
-
NMR Data Acquisition
-
Spectrometer: 600 MHz or higher field NMR spectrometer equipped with a cryoprobe.
-
Experiment: 2D ¹H-¹⁵N HMBC (gHMBCAD sequence).
-
Key Parameters:
-
Set the ¹⁵N spectral width to encompass the expected chemical shift range for nitroaromatics and their potential metabolites (~ -20 to 380 ppm).[11]
-
Optimize the long-range coupling delay (e.g., 50-100 ms) to observe correlations over multiple bonds.
-
Acquire a sufficient number of scans to achieve an adequate signal-to-noise ratio.
-
-
-
Data Interpretation
-
Process the 2D data using appropriate software (e.g., TopSpin, Mnova).
-
A cross-peak in the 2D spectrum indicates a correlation (coupling) between a proton and a nitrogen atom. For Nitrobenzene-¹⁵N, correlations will be observed between the aromatic protons and the ¹⁵N nucleus of the nitro group. If the nitro group is reduced to an amine, the chemical shift of the ¹⁵N will change dramatically, and new correlations to the amine protons will appear.
-
Diagram 2: Logic for Method Selection
Caption: Decision tree for selecting the optimal analytical technique.
References
-
Title: Analysis of nitrobenzene compounds in water and soil samples by graphene composite-based solid-phase microextraction coupled with gas chromatography-mass spectrometry. Source: Chinese Journal of Chromatography URL: [Link]
-
Title: Analytical Methods for 1,3-Dinitrobenzene and 1,3,5-Trinitrobenzene Source: Agency for Toxic Substances and Disease Registry (ATSDR) URL: [Link]
-
Title: Sensitive and selective gas chromatography-tandem mass spectrometry method for the detection of nitrobenzene in tobacco smoke. Source: NIH National Library of Medicine URL: [Link]
-
Title: Fast Method for Determination of Nitrobenzene in Water using Agilent 5975T LTM GC/MSD Source: Agilent Technologies URL: [Link]
-
Title: Determination of nitrobenzenes and nitrochlorobenzenes in water samples using dispersive liquid-liquid microextraction and gas chromatography-mass spectrometry. Source: ResearchGate URL: [Link]
-
Title: Determination of 7 nitrobenzene compounds in soil, glass, and cotton cloth by ultrahigh performance liquid chromatography. Source: ResearchGate URL: [Link]
-
Title: Determination of Nitrobenzene and Aniline in Groundwater by Closed Cycle Needle Trap-Gas Chromatography. Source: ResearchGate URL: [Link]
-
Title: Nitrogen-15 nuclear magnetic resonance spectroscopy. Source: Wikipedia URL: [Link]
-
Title: Nitrogen-15 NMR chemical shift ranges for oxime, nitro, and nitroso... Source: ResearchGate URL: [Link]
-
Title: The Role of Nitrogen-15 in NMR Spectroscopy for Molecular Structure Analysis. Source: Matco Services URL: [Link]
-
Title: Detection of Nitrobenzene in Biological Materials by Thin Layer Chromatography. Source: International Journal of Chemical and Physical Sciences URL: [Link]
-
Title: Nitrogen NMR. Source: University of Ottawa URL: [Link]
-
Title: Separation of Nitrobenzene on Newcrom R1 HPLC column. Source: SIELC Technologies URL: [Link]
-
Title: Nitrobenzene Preparation and Analysis. Source: Scribd URL: [Link]
-
Title: SOLID PHASE MICROEXTRACTION FOR TRACE ANALYSIS OF URINARY BENZENE IN ENVIRONMENTAL MONITORING. Source: Tehran University of Medical Sciences URL: [Link]
-
Title: Active Nuclei Nitrogen-15 NMR Spectroscopy. Source: Anasazi Instruments URL: [Link]
-
Title: Determination of benzene metabolites in urine of mice by solid-phase extraction and high-performance liquid chromatography. Source: PubMed URL: [Link]
-
Title: Theoretical and Experimental NMR Study of a Series of Five Nitrobenzene-1,2-Diamines. Source: ResearchGate URL: [Link]
-
Title: Detecting nitrofuran metabolites in animal products using LC/MS/MS. Source: International Labmate URL: [Link]
-
Title: Automated SPE for Drugs of Abuse in Urine Sample. Source: Aurora Biomed URL: [Link]
-
Title: Determination of 15N/14N of Ammonium, Nitrite, Nitrate, Hydroxylamine, and Hydrazine Using Colorimetric Reagents and Matrix-Assisted Laser Desorption Ionization–Time-of-Flight Mass Spectrometry (MALDI-TOF MS). Source: NIH National Library of Medicine URL: [Link]
-
Title: IR spectra of nitrobenzene and nitrobenzene-15 N in the gas phase... Source: ResearchGate URL: [Link]
-
Title: Extracting Comprehensive Drugs and Metabolites in Urine Using INTip Solid Phase Extraction. Source: YouTube URL: [Link]
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- 2. Nitrogen-15 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 3. The Role of Nitrogen-15 in NMR Spectroscopy for Molecular Structure Analysis - China Isotope Development [asiaisotopeintl.com]
- 4. Nitrogen NMR [chem.ch.huji.ac.il]
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- 8. Determination of benzene metabolites in urine of mice by solid-phase extraction and high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 11. researchgate.net [researchgate.net]
Application Note: High-Precision Quantification of Nitrobenzene Using Isotope Dilution Gas Chromatography-Mass Spectrometry (GC-MS)
Abstract
This application note details a robust and highly accurate method for the quantification of nitrobenzene in aqueous matrices. The protocol leverages the power of isotope dilution mass spectrometry (ID-MS), employing Nitrobenzene-¹⁵N as a stable isotope-labeled internal standard (SIL-IS). By incorporating a SIL-IS, the method effectively corrects for variations in sample preparation, injection volume, and ionization efficiency, leading to superior precision and accuracy. The procedure involves a straightforward liquid-liquid extraction (LLE) followed by analysis using Gas Chromatography-Mass Spectrometry (GC-MS) in Selected Ion Monitoring (SIM) mode. This approach provides the high sensitivity and selectivity required for trace-level analysis in environmental monitoring and industrial quality control.
Introduction and Scientific Principle
Nitrobenzene is a critical industrial chemical that also poses significant environmental and health concerns.[1] Its accurate quantification in various matrices is essential for regulatory compliance and risk assessment. While standard GC-MS methods are effective, their accuracy can be compromised by matrix effects and procedural inconsistencies.
Isotope Dilution Mass Spectrometry (ID-MS) is the gold standard for quantitative analysis, mitigating these issues by using a stable isotope-labeled internal standard.[2] In this method, a known quantity of Nitrobenzene-¹⁵N is spiked into the sample at the earliest stage of preparation. Nitrobenzene-¹⁵N is an ideal internal standard because it is chemically identical to the native analyte ("analyte") and thus exhibits the same behavior during extraction, chromatography, and ionization. However, due to the heavier ¹⁵N isotope, it is distinguishable by its mass-to-charge ratio (m/z) in the mass spectrometer.
By measuring the relative response of the analyte to the SIL-IS, any analyte loss during sample handling is compensated for, as the standard is lost in equal proportion. This ratiometric approach ensures that the final calculated concentration is exceptionally reliable and independent of sample recovery rates.[3]
Experimental Protocol
Reagents and Materials
-
Standards: Nitrobenzene (≥99% purity), Nitrobenzene-¹⁵N (98 atom % ¹⁵N).
-
Solvents: Methanol (HPLC grade), Methylene Chloride (GC grade), Ethyl Acetate (GC grade).
-
Water: Deionized water (18.2 MΩ·cm).
-
Reagents: Anhydrous Sodium Sulfate.
-
Consumables: 2 mL GC vials with PTFE-lined caps, 50 mL separatory funnels, volumetric flasks, micropipettes.
Preparation of Standards and Calibration Curve
Causality and Justification: Preparing standards in the same solvent as the final sample extract (ethyl acetate) minimizes solvent-related chromatographic effects. The concentration range should bracket the expected sample concentrations to ensure accurate interpolation.
-
Primary Stock Solutions (1000 µg/mL):
-
Accurately weigh ~10 mg of Nitrobenzene into a 10 mL volumetric flask and dilute to volume with methanol.
-
Accurately weigh ~10 mg of Nitrobenzene-¹⁵N into a 10 mL volumetric flask and dilute to volume with methanol.
-
-
Internal Standard (IS) Spiking Solution (1 µg/mL):
-
Perform a serial dilution of the Nitrobenzene-¹⁵N primary stock solution in methanol. This solution will be added to all samples and calibration standards.
-
-
Calibration Standards (e.g., 5 - 200 ng/mL):
-
Prepare a series of calibration standards by spiking appropriate volumes of the Nitrobenzene primary stock solution into flasks.
-
Add a constant, fixed amount of the IS Spiking Solution (e.g., 50 µL of 1 µg/mL IS to yield a final concentration of 50 ng/mL) to each calibration standard.
-
Dilute to the final volume with ethyl acetate. This ensures the IS concentration is constant across all calibrators.
-
Sample Preparation: Liquid-Liquid Extraction (LLE)
Causality and Justification: Liquid-liquid extraction with methylene chloride is a well-established technique for isolating semi-volatile organic compounds like nitrobenzene from water.[1][4] The internal standard is added before extraction to account for any analyte loss during this critical step. Sodium sulfate is used to remove residual water, which can interfere with GC analysis.
-
Sample Collection: Collect a 50 mL aqueous sample in a separatory funnel.
-
Internal Standard Spiking: Add a precise volume of the Internal Standard Spiking Solution (e.g., 50 µL of 1 µg/mL Nitrobenzene-¹⁵N) directly to the aqueous sample in the funnel.
-
Extraction: Add 5 mL of methylene chloride to the funnel. Manually shake vigorously for 2 minutes, periodically venting the funnel.[1]
-
Phase Separation: Allow the layers to separate for 5 minutes. Drain the lower organic layer (methylene chloride) into a clean collection vial.
-
Repeat Extraction: Repeat the extraction (steps 3-4) two more times with fresh 5 mL aliquots of methylene chloride, combining the organic extracts.
-
Drying and Concentration: Pass the combined extract through a small column containing anhydrous sodium sulfate to remove water. Gently evaporate the solvent under a stream of nitrogen to a final volume of approximately 0.9 mL.
-
Final Volume Adjustment: Adjust the final volume to exactly 1.0 mL with ethyl acetate. Transfer the final extract to a 2 mL GC vial for analysis.
GC-MS Instrumentation and Parameters
Causality and Justification: A non-polar 5% phenyl-methylpolysiloxane column (e.g., HP-5MS) is chosen for its excellent selectivity and peak shape for aromatic compounds.[3] The temperature program is optimized to ensure baseline separation of nitrobenzene from potential contaminants with a reasonable run time. The injector and transfer line temperatures are set high enough to ensure efficient volatilization without thermal degradation.
| GC Parameter | Setting | Justification |
| System | Gas Chromatograph with Mass Spectrometric Detector | Standard for volatile/semi-volatile analysis. |
| Column | HP-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film | Industry-standard column for robust separation of aromatic compounds.[3] |
| Injector | Split/Splitless, 250 °C | Ensures efficient vaporization of the analyte. |
| Injection Mode | Splitless (1 µL injection volume) | Maximizes sensitivity for trace-level analysis. |
| Carrier Gas | Helium, Constant Flow @ 1.2 mL/min | Inert carrier gas providing good chromatographic efficiency. |
| Oven Program | 80 °C (hold 1 min), ramp 15 °C/min to 200 °C, ramp 30 °C/min to 280 °C (hold 2 min) | Optimized ramp rates provide good peak shape and separation. |
| MS Parameter | Setting | Justification |
| Ionization Mode | Electron Ionization (EI), 70 eV | Standard energy for creating reproducible, library-searchable mass spectra. |
| Ion Source Temp. | 230 °C | Standard temperature to promote ionization and prevent condensation. |
| Transfer Line Temp. | 280 °C | Prevents analyte condensation between the GC and MS. |
| Acquisition Mode | Selected Ion Monitoring (SIM) | Dramatically increases sensitivity and reduces noise by monitoring only specific ions.[5][6] |
Data Acquisition and Analysis
Selected Ion Monitoring (SIM)
Causality and Justification: SIM mode is vastly more sensitive than full-scan mode for quantitative analysis because the mass spectrometer dedicates its entire duty cycle to monitoring a few specific ions of interest.[7][8] For each compound, a "quantifier" ion (typically the most abundant and specific) is used for concentration calculations, while one or more "qualifier" ions are monitored to confirm identity by maintaining a consistent abundance ratio.
| Compound | Function | SIM Ion (m/z) | Rationale for Selection |
| Nitrobenzene | Quantifier | 77 | Phenyl cation (C₆H₅⁺), typically the base peak, highly abundant and stable.[9][10][11] |
| Qualifier | 123 | Molecular ion (M⁺), confirms molecular weight. | |
| Qualifier | 93 | Fragment from loss of NO ([M-NO]⁺).[9] | |
| Nitrobenzene-¹⁵N | Quantifier | 124 | Molecular ion (M⁺+1), shifted by one mass unit due to ¹⁵N. Unique to the standard. |
| Qualifier | 77 | Phenyl cation (C₆H₅⁺), common fragment, confirms structural similarity. |
Quantification
-
Peak Integration: Integrate the peak areas for the quantifier ions of both Nitrobenzene (m/z 77) and Nitrobenzene-¹⁵N (m/z 124).
-
Response Ratio Calculation: For each calibration standard and sample, calculate the Peak Area Ratio (PAR):
-
PAR = (Peak Area of Nitrobenzene at m/z 77) / (Peak Area of Nitrobenzene-¹⁵N at m/z 124)
-
-
Calibration Curve: Generate a calibration curve by plotting the PAR against the known concentration of Nitrobenzene for each calibration standard. Apply a linear regression with a 1/x weighting, which is often optimal for analytical data.[3]
-
Concentration Calculation: Determine the concentration of nitrobenzene in the unknown samples by interpolating their calculated PAR values from the calibration curve.
Expected Performance and Data
The method is expected to demonstrate excellent linearity over the calibrated range, with a coefficient of determination (R²) > 0.999.[12]
Table 3: Example Calibration Data
| Cal. Level | Concentration (ng/mL) | IS Conc. (ng/mL) | Nitrobenzene Area (m/z 77) | Nitrobenzene-¹⁵N Area (m/z 124) | Peak Area Ratio |
|---|---|---|---|---|---|
| 1 | 5 | 50 | 15,500 | 160,000 | 0.097 |
| 2 | 10 | 50 | 31,000 | 159,500 | 0.194 |
| 3 | 25 | 50 | 78,000 | 161,000 | 0.484 |
| 4 | 50 | 50 | 158,000 | 160,500 | 0.984 |
| 5 | 100 | 50 | 315,000 | 159,000 | 1.981 |
| 6 | 200 | 50 | 635,000 | 160,000 | 3.969 |
Visualization of Analytical Workflow
The following diagram illustrates the complete workflow from sample receipt to final data reporting, emphasizing the critical step of internal standard addition.
Figure 1: Complete workflow for the quantitative analysis of nitrobenzene using an isotope dilution GC-MS method.
Conclusion
The described GC-MS method utilizing Nitrobenzene-¹⁵N as an internal standard provides a highly reliable, sensitive, and precise protocol for the quantification of nitrobenzene. The principles of isotope dilution ensure data integrity by correcting for analytical variability, making this method suitable for demanding applications in research, regulatory, and industrial laboratories. The use of SIM mode provides the low detection limits necessary for trace-level analysis, ensuring compliance with stringent environmental standards.[1]
References
-
Sensitive and selective gas chromatography-tandem mass spectrometry method for the detection of nitrobenzene in tobacco smoke. (2018). National Institutes of Health (NIH). [Link]
-
[Determination of seven nitrobenzene compounds in water samples by single-drop microextraction with capillary gas chromatography]. (2005). PubMed. [Link]
-
Fast Method for Determination of Nitrobenzene in Water using Agilent 5975T LTM GC/MSD. (2010). Agilent Technologies. [Link]
-
Determination of Nitrobenzene in Water Using Ionic Liquid-Based Liquid-Phase Microextraction Coupled With HPLC. (2009). American Laboratory. [Link]
-
Green Analytical Method Using Single-Drop Microextraction Followed by Gas Chromatography for Nitro Compound Detection in Environmental Water and Forensic Rinse Water. (2023). National Institutes of Health (NIH). [Link]
-
Determination of Nitrobenzene in Water Using Ionic Liquid-Based Liquid-Phase Microextraction Coupled With HPLC. (2009). ResearchGate. [Link]
-
Selected Ion Monitoring Analysis. (2015). Alpha MOS. [Link]
-
(PDF) Determination of nitrobenzenes and nitrochlorobenzenes in water samples using dispersive liquid-liquid microextraction and gas chromatography-mass spectrometry. (2011). ResearchGate. [Link]
-
Determination of Nitrobenzene Compounds in Nifedipine by GCMS. (n.d.). Shimadzu. [Link]
-
TO-14/TO-15 Selected Ion Monitoring (SIM). (n.d.). Eastern Analytical Services. [Link]
-
Scan Mode vs SIM (Selected Ion Monitoring) in GC-MS. (n.d.). Shimadzu. [Link]
-
Development and comparison of methods using MS scan and selective ion monitoring modes for a wide range of airborne VOCs. (2011). Royal Society of Chemistry. [Link]
-
Selected ion monitoring. (n.d.). Wikipedia. [Link]
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Mass Spectrometry: Fragmentation. (n.d.). University of Arizona. [Link]
-
Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. (2006). PubMed. [Link]
-
MASS SPECTROMETRY: FRAGMENTATION PATTERNS. (n.d.). eGyanKosh. [Link]
-
Benzene, nitro-. (n.d.). NIST WebBook. [Link]
-
Lec-35 || Mass Fragmentation pattern of nitro compounds || Nitropropane || Nitrobenzene. (2022). YouTube. [Link]
-
Isotope Dilution Mass Spectrometry as an Independent Assessment for Mass Measurements of Milligram Quantities of Aqueous Solution. (2023). National Institute of Standards and Technology. [Link]
-
-
analytical methods. (n.d.). Agency for Toxic Substances and Disease Registry. [Link]
-
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- 2. Isotope Dilution Mass Spectrometry as an Independent Assessment for Mass Measurements of Milligram Quantities of Aqueous Solution | NIST [nist.gov]
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- 6. Scan Mode vs SIM (Selected Ion Monitoring) in GC-MS | Shimadzu [shimadzu.com]
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Application Note: A Robust HPLC-UV and HPLC-MS Framework for the Quantitative Analysis of Nitrobenzene-¹⁵N
Abstract
This application note presents a comprehensive guide to the quantitative analysis of Nitrobenzene-¹⁵N using High-Performance Liquid Chromatography (HPLC) with both Ultraviolet (UV) and Mass Spectrometry (MS) detection. The methodologies detailed herein are designed for researchers, scientists, and drug development professionals who require accurate and precise quantification of ¹⁵N-labeled compounds. This document provides not only step-by-step protocols but also the scientific rationale behind the selection of chromatographic parameters, sample preparation techniques, and detection methods. The protocols are structured to be self-validating, ensuring robust and reliable results.
Introduction: The Significance of ¹⁵N-Labeled Compounds in Research
High-Performance Liquid Chromatography (HPLC) is a cornerstone of analytical chemistry, offering versatile and high-resolution separation of compounds in a mixture.[1][2][3][4][5] The analysis of isotopically labeled compounds, such as Nitrobenzene-¹⁵N, is critical in numerous scientific disciplines, particularly in drug metabolism studies, environmental fate analysis, and mechanistic investigations.[6][7] The incorporation of the stable, non-radioactive ¹⁵N isotope allows for the precise tracing of molecules through complex biological and chemical systems.[6][7] Unlike radioactive isotopes, stable isotopes like ¹⁵N offer the advantage of safety, with no radioactive waste disposal concerns.
This guide provides a detailed framework for developing and validating an HPLC method for Nitrobenzene-¹⁵N, a common intermediate and model compound. We will explore two primary detection techniques: UV detection for its simplicity and wide availability, and mass spectrometry for its superior sensitivity and selectivity.
Foundational Principles: Chromatographic Behavior of Isotopically Labeled Compounds
A primary concern when analyzing isotopically labeled compounds is the potential for chromatographic isotope effects, where the labeled and unlabeled compounds exhibit different retention times. This effect is most pronounced with deuterium (²H) labeling due to the significant relative mass change and its influence on intermolecular interactions. However, for heavier isotopes like ¹⁵N, the relative change in molecular weight is smaller, and studies have shown that ¹⁵N labeling typically has a negligible effect on the chromatographic retention time in reversed-phase HPLC. This allows for the use of unlabeled nitrobenzene as a reference standard for method development, with the final quantification being performed against a certified Nitrobenzene-¹⁵N standard.
Experimental Workflow: A Visual Overview
The overall analytical process, from sample receipt to final data analysis, is depicted in the workflow diagram below. This visual guide provides a high-level understanding of the key stages involved in the HPLC analysis of Nitrobenzene-¹⁵N.
Caption: A generalized workflow for the HPLC analysis of Nitrobenzene-¹⁵N.
Methodologies and Protocols
This section details the instrumentation, reagents, and step-by-step procedures for the analysis of Nitrobenzene-¹⁵N by HPLC-UV and HPLC-MS.
Instrumentation and Reagents
-
HPLC System: An Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, and column thermostat.
-
Detectors:
-
Variable Wavelength Detector (VWD) or Diode Array Detector (DAD).
-
Agilent 6120 Quadrupole LC/MS or equivalent.
-
-
Chromatographic Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) is recommended for its versatility and robustness in separating nitroaromatic compounds.[8]
-
Reagents:
-
Nitrobenzene-¹⁵N certified reference standard.
-
HPLC-grade acetonitrile and water.
-
Formic acid (LC-MS grade).
-
-
Sample Preparation: 0.45 µm syringe filters.
Protocol 1: HPLC-UV Analysis
This protocol is ideal for routine analysis and quantification where high sensitivity is not the primary requirement.
Chromatographic Conditions
| Parameter | Condition | Rationale |
| Column | C18 Reversed-Phase (4.6 x 150 mm, 5 µm) | Provides excellent retention and separation for nitroaromatic compounds.[8] |
| Mobile Phase A | HPLC-grade Water | Aqueous component for reversed-phase chromatography. |
| Mobile Phase B | HPLC-grade Acetonitrile | Organic modifier to elute the analyte. |
| Gradient | 50% B to 95% B over 10 minutes | A gradient elution ensures efficient separation from potential impurities and a sharp peak shape.[9] |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing good efficiency and reasonable run times.[8] |
| Column Temperature | 30 °C | Maintains consistent retention times and peak shapes. |
| Detection Wavelength | 254 nm | Nitrobenzene has a strong UV absorbance at this wavelength, offering good sensitivity.[8] |
| Injection Volume | 10 µL | A typical injection volume for standard HPLC analysis. |
Step-by-Step Protocol
-
Standard Preparation:
-
Prepare a stock solution of Nitrobenzene-¹⁵N in acetonitrile at a concentration of 1000 µg/mL.
-
Perform serial dilutions of the stock solution with a 50:50 mixture of acetonitrile and water to prepare working standards at concentrations of 1, 5, 10, 25, 50, and 100 µg/mL.[9]
-
-
Sample Preparation (from a reaction mixture):
-
Withdraw a 50 µL aliquot from the reaction mixture.
-
Immediately quench the reaction by diluting the aliquot in 1 mL of the initial mobile phase composition (50:50 acetonitrile:water).[9] This prevents further reaction and ensures sample stability.
-
If the diluted sample contains solid particles, filter it through a 0.45 µm syringe filter into an HPLC vial.[9]
-
-
Analysis:
-
Equilibrate the HPLC system with the initial mobile phase conditions until a stable baseline is achieved.
-
Inject the prepared standards to generate a calibration curve.
-
Inject the prepared samples for analysis.
-
-
Data Processing:
-
Identify the Nitrobenzene-¹⁵N peak based on its retention time, confirmed by the injection of a pure standard.
-
Integrate the peak area of the analyte.
-
Quantify the concentration of Nitrobenzene-¹⁵N in the samples using the calibration curve generated from the standards.
-
Protocol 2: HPLC-MS Analysis
This protocol is recommended for applications requiring higher sensitivity and selectivity, such as trace-level quantification or analysis in complex matrices.
Chromatographic and MS Conditions
| Parameter | Condition | Rationale |
| Column | C18 Reversed-Phase (4.6 x 150 mm, 5 µm) | Consistent with the UV method for ease of method transfer. |
| Mobile Phase A | Water with 0.1% Formic Acid | Formic acid is a common mobile phase modifier for LC-MS, as it aids in ionization.[10] |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Maintains consistency with the aqueous phase and promotes good peak shape.[10] |
| Gradient | 50% B to 95% B over 10 minutes | As per the UV method. |
| Flow Rate | 1.0 mL/min | Standard flow rate. |
| Column Temperature | 30 °C | Consistent retention. |
| Ionization Mode | Electrospray Ionization (ESI), Negative | Nitroaromatic compounds are known to ionize well in negative mode. |
| Selected Ion Monitoring (SIM) | m/z 124.0 | The expected mass of the deprotonated molecular ion of Nitrobenzene-¹⁵N ([M-H]⁻). |
Step-by-Step Protocol
-
Standard and Sample Preparation: Follow the same procedures as outlined in the HPLC-UV protocol (Section 4.2).
-
MS Detector Tuning:
-
Infuse a standard solution of Nitrobenzene-¹⁵N directly into the mass spectrometer to optimize the source parameters (e.g., capillary voltage, fragmentor voltage, gas temperature, and flow) for maximum signal intensity of the [M-H]⁻ ion at m/z 124.0.
-
-
Analysis:
-
Equilibrate the HPLC-MS system.
-
Inject the standards and samples.
-
-
Data Processing:
-
Extract the chromatogram for the selected ion (m/z 124.0).
-
Integrate the peak area and quantify using a calibration curve as described for the UV method.
-
Method Validation and Performance Characteristics
A validated analytical method ensures reliable and accurate data. The following parameters should be assessed during method validation:
| Validation Parameter | Acceptance Criteria |
| Linearity | Correlation coefficient (r²) ≥ 0.995 |
| Accuracy | 90-110% recovery of a spiked known concentration |
| Precision (Repeatability) | Relative Standard Deviation (RSD) ≤ 2% for replicate injections |
| Limit of Detection (LOD) | Signal-to-noise ratio of 3:1 |
| Limit of Quantification (LOQ) | Signal-to-noise ratio of 10:1 |
Troubleshooting and Best Practices
-
Peak Tailing: Can be caused by secondary interactions with the stationary phase. Ensure the mobile phase pH is appropriate and consider using a column with low silanol activity.[10]
-
Variable Retention Times: Often due to fluctuations in temperature or mobile phase composition. Ensure the column oven is stable and prepare fresh mobile phase daily.
-
Sample Stability: Nitroaromatic compounds are generally stable in acetonitrile/water mixtures. However, it is good practice to analyze samples as soon as possible after preparation and store them at 4°C if necessary.[11]
Conclusion
The HPLC-UV and HPLC-MS methods detailed in this application note provide a robust and reliable framework for the quantitative analysis of Nitrobenzene-¹⁵N. The choice between UV and MS detection will depend on the specific requirements of the analysis, with UV offering a simple and cost-effective solution for routine quantification and MS providing enhanced sensitivity and selectivity for more demanding applications. By following the outlined protocols and understanding the underlying scientific principles, researchers can confidently generate high-quality data for their studies involving ¹⁵N-labeled compounds.
References
- Kirsch, B., & Lacker, T. (Eds.). (1995). High Performance Liquid Chromatography: Fundamental Principles and Practice. Royal Society of Chemistry.
-
Zuo, Y. (Ed.). (2014). High-Performance Liquid Chromatography (HPLC): Principles, Practices and Procedures. Nova Science Publishers. [Link]
- Lough, W. J., & Wainer, I. W. (Eds.). (1995). High Performance Liquid Chromatography: Fundamental Principles and Practice. Springer Science & Business Media.
-
Hassan, F. F. M., Farhan, A. A. A.-H., & Ali, A. A. A. (Eds.). (2025). High-Performance Liquid Chromatography: Principles, Techniques, and Applications. Bright Sky Publications. [Link]
-
Hussein, J. M., Al-Hakeim, H. K., & Al-Dahhan, A. F. (2025). Principles and Applications of High-Performance Liquid Chromatography (HPLC): A Review. International Journal of Pharmaceutical and Life Sciences, 14(9), 1-8. [Link]
-
Giavalisco, P., et al. (2009). Liquid chromatography-mass spectrometry and 15N metabolic labeling for quantitative metabolic profiling. Analytical Chemistry, 81(15), 6546-6551. [Link]
-
Waters Corporation. (n.d.). Determination of Nitroaromatics and Nitramines by High Performance Liquid Chromatography (Explosives). Waters. [Link]
-
MicroSolv Technology Corporation. (n.d.). Nitroaromatic and Nitroamine Explosives Analyzed with HPLC. MicroSolv. [Link]
-
American Laboratory. (2009). Determination of Nitrobenzene in Water Using Ionic Liquid-Based Liquid-Phase Microextraction Coupled With HPLC. American Laboratory. [Link]
-
U.S. Environmental Protection Agency. (2006). Method 8330B: Nitroaromatics, Nitramines, and Nitrate Esters by High Performance Liquid Chromatography (HPLC). EPA. [Link]
-
Drawell. (n.d.). Sample Preparation for HPLC Analysis: Step Guides and Common Techniques. Drawell. [Link]
-
Separation Methods Technologies. (n.d.). Analysis of Nitroaromatic Explosives. SMT. [Link]
-
SIELC Technologies. (n.d.). Separation of Nitrobenzene on Newcrom R1 HPLC column. SIELC. [Link]
-
Agency for Toxic Substances and Disease Registry. (1995). Toxicological Profile for 1,3-Dinitrobenzene and 1,3,5-Trinitrobenzene. ATSDR. [Link]
-
Tao, T. (2025). Nitrogen-15 Labeling: A Game-Changer in Protein Metabolism and Drug Development. LinkedIn. [Link]
-
ResearchGate. (n.d.). (a) Normal phase separation of benzophenone and nitrobenzene with a.... ResearchGate. [Link]
-
Alfa Chemistry. (n.d.). 15N Labeled Compounds. Alfa Chemistry. [Link]
-
Bi, R., et al. (2021). 15N Metabolic Labeling Quantification Workflow in Arabidopsis Using Protein Prospector. Frontiers in Plant Science, 12, 709958. [Link]
-
Ash, R. M., et al. (2023). Unraveling the Ultrafast Photochemical Dynamics of Nitrobenzene in Aqueous Solution. Journal of the American Chemical Society, 145(49), 26839-26852. [Link]
-
ResearchGate. (n.d.). Determination of Nitrobenzene in Water Using Ionic Liquid-Based Liquid-Phase Microextraction Coupled With HPLC. ResearchGate. [Link]
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Application Note: Synthesis and Characterization of ¹⁵N-Labeled Nitrobenzene for Research Applications
Abstract
Isotopic labeling is a powerful technique used to trace the journey of molecules through chemical reactions and biological pathways.[1] Specifically, the incorporation of the stable, NMR-active isotope Nitrogen-15 (¹⁵N) into organic molecules provides an invaluable tool for mechanistic elucidation, metabolic studies, and advanced materials science.[2][3][4] This application note provides a comprehensive, field-tested protocol for the synthesis, purification, and characterization of ¹⁵N-labeled nitrobenzene. Nitrobenzene-¹⁵N serves as a critical precursor for a wide array of other labeled compounds, such as aniline-¹⁵N, and is a valuable tracer for environmental and pharmacological research. This guide is intended for researchers, chemists, and drug development professionals, offering detailed methodologies, the scientific rationale behind key steps, and robust analytical validation procedures.
Critical Safety Considerations: Handling Nitrobenzene
Nitrobenzene is a highly toxic substance and a suspected carcinogen that requires meticulous handling in a controlled laboratory environment.[5][6][7] Exposure can occur via inhalation, ingestion, and skin absorption.[6][7]
Before beginning any work, the user must:
-
Consult the Material Safety Data Sheet (MSDS/SDS): Review the most current SDS for nitrobenzene and all other reagents used in this protocol.[5][8][9]
-
Work in a Certified Fume Hood: All handling of nitrobenzene and volatile reagents must be performed within a properly functioning chemical fume hood to prevent inhalation of vapors.[9]
-
Utilize Personal Protective Equipment (PPE):
-
Gloves: Wear appropriate chemical-resistant gloves (e.g., Viton, Butyl Rubber).[10] Always inspect gloves before use and use proper removal techniques to avoid skin contact.[8]
-
Eye Protection: Chemical splash goggles and a face shield are mandatory.[6][8]
-
Lab Coat: A flame-resistant lab coat or chemical-resistant apron should be worn over personal clothing.
-
-
Emergency Preparedness:
-
Waste Disposal: Dispose of all nitrobenzene-contaminated waste, including gloves and glassware, in appropriately labeled hazardous waste containers according to institutional and local regulations.[9]
Principle of Synthesis: Electrophilic Aromatic Nitration
The synthesis of Nitrobenzene-¹⁵N is achieved through the electrophilic aromatic substitution of benzene. This classic reaction involves the generation of a highly reactive electrophile, the ¹⁵N-labeled nitronium ion (¹⁵NO₂⁺). The nitronium ion is typically produced in situ by the reaction of a ¹⁵N-labeled nitrate source, such as potassium nitrate-¹⁵N (K¹⁵NO₃), with concentrated sulfuric acid. The sulfuric acid acts as both a catalyst and a dehydrating agent, protonating the nitric acid to facilitate the loss of a water molecule and form the nitronium ion.
The rationale for this approach is its high efficiency and the commercial availability of ¹⁵N-labeled nitrate salts, which serve as the isotopic source. Temperature control is a critical parameter in this reaction; maintaining a temperature below 60°C is essential to prevent the formation of dinitrated byproducts.
Experimental Workflow and Reaction
The overall process involves the preparation of the nitrating mixture, the controlled nitration of benzene, and subsequent purification and analytical validation of the final product.
Caption: Overall experimental workflow for the synthesis and characterization of Nitrobenzene-¹⁵N.
Materials and Reagents
| Reagent / Material | Grade | Supplier Example | Notes |
| Potassium Nitrate-¹⁵N (K¹⁵NO₃) | ≥98% ¹⁵N enrichment | Sigma-Aldrich, CIL | The source of the isotopic label. |
| Concentrated Sulfuric Acid (H₂SO₄) | ACS Reagent, 95-98% | Fisher Scientific | Handle with extreme care. |
| Benzene | ACS Reagent, ≥99% | VWR | Carcinogen; handle in fume hood only. |
| Dichloromethane (DCM) | ACS Reagent | Major Chemical | For extraction. |
| Sodium Bicarbonate (NaHCO₃) | Saturated Solution | - | For neutralization wash. |
| Anhydrous Magnesium Sulfate (MgSO₄) | Laboratory Grade | - | For drying the organic layer. |
| Deionized Water (H₂O) | Type I | - | For washing steps. |
Step-by-Step Synthesis Protocol
-
Preparation of the ¹⁵N-Nitrating Mixture:
-
In a 100 mL round-bottom flask equipped with a magnetic stir bar and situated in an ice bath, carefully and slowly add 15 mL of concentrated H₂SO₄.
-
While stirring, add 5.0 g of K¹⁵NO₃ in small portions. Ensure the temperature of the mixture is maintained below 10°C during the addition.
-
After the addition is complete, allow the mixture to stir in the ice bath for 15 minutes to ensure the complete formation of ¹⁵N-nitric acid.
-
-
Nitration of Benzene:
-
To the ¹⁵N-nitrating mixture, add a dropping funnel.
-
Slowly add 4.0 mL of benzene dropwise over a period of 30 minutes. Causality: A slow, controlled addition is crucial to manage the exothermic reaction and prevent the temperature from rising excessively, which would lead to unwanted dinitration.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Then, gently warm the mixture to 50-55°C using a water bath for 45 minutes. Monitor the temperature closely with a thermometer. Do not exceed 60°C.
-
-
Work-up and Purification:
-
Cool the reaction mixture back down to room temperature.
-
Carefully pour the mixture over 100 g of crushed ice in a 500 mL beaker. This will quench the reaction and dilute the strong acid.
-
Transfer the contents to a separatory funnel. The lower layer will be the aqueous acid, and the upper, yellowish, oily layer is the crude nitrobenzene-¹⁵N.
-
Separate the layers and discard the aqueous layer.
-
Wash the organic layer sequentially with:
-
50 mL of cold deionized water.
-
50 mL of saturated sodium bicarbonate solution (to neutralize residual acid).
-
50 mL of deionized water.
-
-
Transfer the washed organic layer to an Erlenmeyer flask and dry it over anhydrous magnesium sulfate.
-
Gravity filter the dried product to remove the drying agent.
-
Purify the crude product via simple distillation. Collect the fraction boiling at approximately 210-211°C. The final product should be a pale yellow oil.
-
Chemical Mechanism
The core of the synthesis is the attack of the benzene pi-system on the ¹⁵N-labeled nitronium ion.
Caption: The two-step mechanism for the electrophilic nitration of benzene with a ¹⁵N label.
Analytical Characterization
Validation of ¹⁵N incorporation and product purity is essential. The following techniques provide a comprehensive characterization.
Mass Spectrometry (MS)
Mass spectrometry directly confirms the successful incorporation of the ¹⁵N isotope.
-
Technique: Electron Impact Mass Spectrometry (EI-MS) or Electrospray Ionization (ESI-MS).
-
Expected Result: Unlabeled nitrobenzene has a molecular weight of 123.11 g/mol , with a molecular ion peak (M⁺) at m/z = 123. The successful synthesis of Nitrobenzene-¹⁵N will result in a molecular ion peak (M⁺) at m/z = 124 , a +1 shift corresponding to the replacement of a ¹⁴N atom with a ¹⁵N atom.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides structural confirmation and is the primary analytical method for leveraging the ¹⁵N label.[3] Unlike the quadrupolar ¹⁴N nucleus, the spin-1/2 property of ¹⁵N allows for the acquisition of sharp, high-resolution NMR signals.[11][12][13]
-
¹⁵N NMR: This is the most direct method to observe the label.
-
¹H and ¹³C NMR: While the spectra will be very similar to unlabeled nitrobenzene, subtle long-range couplings (e.g., ³J(¹⁵N, ¹H) or ²J(¹⁵N, ¹³C)) may be observable with high-resolution instruments, providing further confirmation of the label's position.
Infrared (IR) Spectroscopy
The change in mass from ¹⁴N to ¹⁵N affects the vibrational frequencies of the nitro group.
-
Expected Result: The characteristic asymmetric and symmetric N-O stretching frequencies will shift to lower wavenumbers. For unlabeled nitrobenzene, these are typically observed around 1525 cm⁻¹ and 1345 cm⁻¹, respectively. For Nitrobenzene-¹⁵N, these peaks are expected to shift downwards by approximately 20-40 cm⁻¹, a phenomenon confirmed in previous spectroscopic studies.[15]
Summary of Analytical Data
| Analysis Technique | Unlabeled Nitrobenzene (C₆H₅¹⁴NO₂) | ¹⁵N-Labeled Nitrobenzene (C₆H₅¹⁵NO₂) | Rationale for Difference |
| Molecular Weight | 123.11 g/mol | 124.11 g/mol | Mass increase from ¹⁵N isotope. |
| MS (M⁺ Peak) | m/z = 123 | m/z = 124 | Direct detection of isotopic mass. |
| ¹⁵N NMR Shift | N/A (Broad ¹⁴N signal) | ~ +380 ppm | ¹⁵N is a spin-1/2 nucleus. |
| IR (ν_asym N-O) | ~ 1525 cm⁻¹ | ~ 1490 cm⁻¹ | Isotopic effect on bond vibration. |
| IR (ν_sym N-O) | ~ 1345 cm⁻¹ | ~ 1310 cm⁻¹ | Isotopic effect on bond vibration. |
References
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Carl ROTH GmbH + Co. KG. (2025). Safety Data Sheet: Nitrobenzene. Retrieved from [Link]
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Loba Chemie Pvt. Ltd. (2015). NITROBENZENE FOR SYNTHESIS MSDS. Retrieved from [Link]
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New Jersey Department of Health. (n.d.). Hazard Summary: Nitrobenzene. Retrieved from [Link]
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Levin, M. D., et al. (2023). 14N to 15N Isotopic Exchange of Nitrogen Heteroaromatics through Skeletal Editing. National Institutes of Health. Retrieved from [Link]
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Isotope Science / Alfa Chemistry. (n.d.). 15N Labeled Compounds. Retrieved from [Link]
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Morgan, M. A., et al. (2023). The use of nitrogen-15 in microbial natural product discovery and biosynthetic characterization. National Institutes of Health. Retrieved from [Link]
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Levin, M. D., et al. (2023). 14N to 15N Isotopic Exchange of Nitrogen Heteroaromatics through Skeletal Editing. ChemRxiv. Retrieved from [Link]
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Martin, G. E. (2012). Nuclear Magnetic Resonance Experiments Applicable to the Elucidation and Characterization of Nitrogenous Natural Products: 1H–15N Heteronuclear Shift Correlation Methods. In Modern Alkaloids. Wiley. Retrieved from [Link]
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Wikipedia. (n.d.). Nitrogen-15 nuclear magnetic resonance spectroscopy. Retrieved from [Link]
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Wikipedia. (n.d.). Isotopic labeling. Retrieved from [Link]
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Shchepin, R. V., et al. (2017). Synthetic Approaches for 15N-labeled Hyperpolarized Heterocyclic Molecular Imaging Agents for 15N NMR Signal Amplification By Reversible Exchange in Microtesla Magnetic Fields. National Institutes of Health. Retrieved from [Link]
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Kennedy, C. R., et al. (2023). 15NRORC: An Azine Labeling Protocol. ChemRxiv. Retrieved from [Link]
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Kennedy, C. R., et al. (2025). 15NRORC: An Azine Labeling Protocol. National Institutes of Health. Retrieved from [Link]
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Takaoka, Y., et al. (2021). A γ-15N-Labeled Diazo-Transfer Reagent for the Synthesis of β-15N-Labeled Azides. ACS Publications. Retrieved from [Link]
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Tyulin, V. I., et al. (2015). IR spectra of nitrobenzene and nitrobenzene-15 N in the gas phase, ab initio analysis of vibrational spectra and reliable force fields of nitrobenzene and 1,3,5-trinitrobenzene. ResearchGate. Retrieved from [Link]
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Claramunt, R. M., et al. (2012). Theoretical and Experimental NMR Study of a Series of Five Nitrobenzene-1,2-Diamines. ResearchGate. Retrieved from [Link]
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Kumar, S., et al. (2023). Advanced-Functional-Material-Modified Electrodes for the Monitoring of Nitrobenzene: Progress in Nitrobenzene Electrochemical Sensing. MDPI. Retrieved from [Link]
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International Agency for Research on Cancer. (1996). Nitrobenzene. In Printing Processes and Printing Inks, Carbon Black and Some Nitro Compounds. NCBI Bookshelf. Retrieved from [Link]
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Application Note & Protocol: Elucidating Metabolic Pathways Using Nitrobenzene-¹⁵N as a Stable Isotope Tracer
Introduction: The Rationale for Tracing with Nitrobenzene-¹⁵N
Stable isotope tracing is a powerful and indispensable technique in modern biological research, allowing for the precise tracking of atoms through complex metabolic networks.[1][2] Unlike radioisotopes, stable isotopes like Nitrogen-15 (¹⁵N) are non-radioactive, making them safe for a wide range of applications and eliminating the need for specialized handling and disposal protocols.[3][4] This safety profile is particularly advantageous for long-term studies or those involving sensitive biological systems.[4] The ¹⁵N isotope, with its additional neutron, can be distinguished from the more abundant ¹⁴N by mass spectrometry, providing a clear and quantitative signal to follow the metabolic fate of labeled compounds.[5][6]
This guide focuses on a unique and specialized tracer: Nitrobenzene-¹⁵N . The choice of this molecule is predicated on its well-characterized primary biotransformation: the reduction of its nitro group (-NO₂) to an amino group (-NH₂).[7][8] This conversion, often mediated by microbial nitroreductases or host gut microflora, transforms the xenobiotic Nitrobenzene-¹⁵N into a biologically recognizable molecule, Aniline-¹⁵N .[9][10] The ¹⁵N-labeled amino group then serves as a donor, allowing the heavy isotope to be incorporated into the cell's nitrogen-based metabolic pathways, including the synthesis of amino acids, nucleotides, and other nitrogenous compounds.
This strategy is particularly potent for:
-
Studying Xenobiotic Metabolism: Understanding how organisms, from microbes to mammals, process and detoxify nitroaromatic compounds, which are prevalent environmental pollutants.[8][11]
-
Investigating Microbial Nitrogen Assimilation: Elucidating the pathways by which bacteria in contaminated environments utilize novel nitrogen sources for growth.[12][13]
-
Drug Development: Assessing the metabolic fate of drug candidates containing nitroaromatic moieties and identifying potential reactive metabolites.[14][15]
This document provides the foundational principles, experimental workflows, and detailed protocols for employing Nitrobenzene-¹⁵N as a metabolic tracer, guiding researchers from experimental design to data interpretation.
Principle of the Method: From Xenobiotic to Metabolic Precursor
The core principle of this technique hinges on the enzymatic reduction of the nitro group. In many biological systems, particularly under anaerobic or microaerophilic conditions, nitroreductase enzymes catalyze this multi-step reduction.[16][17]
The primary transformation pathway is: Nitrobenzene-¹⁵N → Nitrosobenzene-¹⁵N → Phenylhydroxylamine-¹⁵N → Aniline-¹⁵N
Once formed, ¹⁵N-aniline can enter central metabolism. The ¹⁵N atom can be transferred via transamination reactions, incorporating it into the general nitrogen pool. For example, the amino group can be transferred to α-ketoglutarate to form ¹⁵N-glutamate, a central hub in nitrogen metabolism. From there, the ¹⁵N label can propagate throughout the network of nitrogen-containing biomolecules. By using high-resolution mass spectrometry, we can track the appearance of the ¹⁵N isotope in downstream metabolites, revealing the active metabolic pathways.[5][18]
Comprehensive Experimental Workflow
A successful metabolic tracing experiment requires careful planning and execution across several stages: experimental setup, sample collection, metabolite extraction, and analytical measurement. The following workflow provides a general framework that can be adapted to specific research questions.
Key Experimental Design Considerations
Before initiating any protocol, careful consideration of the following parameters is crucial for generating robust and interpretable data.
| Parameter | Key Consideration | Rationale & Justification |
| Tracer Concentration | Use the lowest effective concentration to minimize toxicity and avoid perturbing the biological system. | High concentrations of nitrobenzene can be toxic. A pilot study to determine the optimal, non-toxic concentration range is highly recommended.[8] |
| Labeling Duration | Time points should be chosen to capture the dynamics of the pathway of interest. | Short incubation times are suitable for fast pathways like central carbon metabolism, while longer times may be needed for biosynthesis of complex molecules like proteins.[19] |
| Biological Replicates | A minimum of 3-5 biological replicates per condition is essential. | This accounts for biological variability and provides the statistical power necessary to draw meaningful conclusions from the data. |
| Control Samples | Include unlabeled (¹⁴N-Nitrobenzene) and no-tracer controls. | Unlabeled controls help identify endogenous metabolites, while no-tracer controls assess the baseline metabolic state of the system.[19] |
| Quenching Method | Metabolism must be halted instantaneously to preserve the metabolic snapshot. | Rapid freezing in liquid nitrogen is the gold standard. Inefficient quenching allows enzymatic activity to continue, altering metabolite levels post-collection.[20][21] |
Detailed Experimental Protocols
The following protocols provide step-by-step methodologies for a typical in vitro experiment using microbial cultures and the subsequent critical steps of sample preparation for mass spectrometry analysis.
Protocol A: In Vitro Tracing with Microbial Cultures
This protocol is designed for tracing the metabolism of Nitrobenzene-¹⁵N in a bacterial culture.
Materials:
-
Bacterial strain of interest
-
Appropriate liquid growth medium
-
Nitrobenzene-¹⁵N stock solution (e.g., 100 mM in DMSO)
-
Sterile culture flasks or tubes
-
Incubator shaker
-
Spectrophotometer (for measuring optical density)
Procedure:
-
Prepare Inoculum: Grow an overnight culture of the desired bacterial strain in the appropriate liquid medium at the optimal temperature and shaking speed.
-
Subculture: Inoculate fresh medium in several flasks with the overnight culture to a starting OD₆₀₀ of ~0.05. Grow the cultures to the mid-logarithmic phase (e.g., OD₆₀₀ ≈ 0.4-0.6). This ensures the cells are metabolically active and standardized across replicates.
-
Spike with Tracer: Add the Nitrobenzene-¹⁵N stock solution to the experimental flasks to achieve the desired final concentration (determined from pilot studies). Add an equivalent volume of vehicle (DMSO) to control flasks.
-
Time-Course Sampling: Incubate the flasks under the same growth conditions. At each designated time point (e.g., 0, 15 min, 30 min, 1 hr, 4 hr), rapidly withdraw a defined volume of culture (e.g., 1 mL) for immediate quenching and metabolite extraction.
-
Proceed Immediately to Quenching: The time between sample collection and quenching is critical and must be minimized. Proceed immediately to Protocol B.
Protocol B: Sample Quenching and Metabolite Extraction
This protocol is critical for preserving the integrity of the metabolome at the moment of sampling. It is applicable to both microbial cultures and other in vitro systems like cell suspensions.
Materials:
-
Liquid Nitrogen
-
Extraction Solvent: Ice-cold 80% Methanol (HPLC-grade) in water.
-
Centrifuge capable of reaching >13,000 x g at 4°C.
-
Sample tubes (e.g., 2 mL microcentrifuge tubes).
Procedure:
-
Quenching: Immediately plunge the sample tube containing the 1 mL of culture from Protocol A into liquid nitrogen and flash-freeze. This step instantly halts all enzymatic activity.[20]
-
Addition of Extraction Solvent: Add 1 mL of ice-cold 80% methanol to the frozen cell pellet. The solvent should be pre-chilled to -80°C if possible to keep the sample frozen during addition.
-
Cell Lysis: Vortex the tube vigorously for 1 minute to ensure complete cell lysis and extraction of intracellular metabolites.
-
Protein Precipitation: Incubate the samples at -20°C for at least 30 minutes to facilitate the precipitation of proteins, which can interfere with downstream analysis.[22]
-
Clarification: Centrifuge the samples at maximum speed (>13,000 x g) for 15 minutes at 4°C. This will pellet the cell debris and precipitated proteins.
-
Supernatant Collection: Carefully transfer the supernatant, which contains the extracted metabolites, to a new, clean tube. Be cautious not to disturb the pellet.
-
Sample Storage: The clarified extract can be stored at -80°C until analysis. For LC-MS analysis, evaporate the solvent to dryness using a vacuum concentrator (e.g., SpeedVac) and reconstitute in a suitable solvent (e.g., 50% Methanol) just prior to injection.[23]
Protocol C: General Guidelines for LC-MS/MS Analysis
The analysis of ¹⁵N-labeled metabolites is typically performed using Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS). The exact parameters will depend on the instrument and metabolites of interest, but the general principles remain the same.
System:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
-
Mass Spectrometer: A high-resolution instrument (e.g., Q-TOF, Orbitrap) is highly recommended to accurately resolve the mass difference between ¹⁴N and ¹⁵N isotopologues.[24]
Liquid Chromatography:
-
Column: A reversed-phase (e.g., C18) column is suitable for separating nitrobenzene and its less polar metabolites, while a HILIC column is better for separating highly polar metabolites like amino acids and nucleotides.
-
Mobile Phases: Typically a gradient of water with 0.1% formic acid (Solvent A) and acetonitrile or methanol with 0.1% formic acid (Solvent B).
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI) is common, used in either positive or negative mode depending on the target metabolites.
-
Data Acquisition: Perform a full scan (MS1) to detect all ions within a mass range (e.g., m/z 70-1000). Use data-dependent acquisition (DDA) to trigger MS/MS fragmentation scans on the most abundant ions to aid in metabolite identification.
-
Key Principle: The core of the analysis is to look for a mass shift in the MS1 scan. A metabolite that has incorporated one ¹⁵N atom will have a mass-to-charge ratio (m/z) that is approximately 1.003 Da higher than its unlabeled (¹⁴N) counterpart.[25]
Data Analysis and Interpretation
The primary goal of data analysis is to identify metabolites that have incorporated the ¹⁵N label and to quantify the extent of this incorporation.
-
Feature Detection: Use software (e.g., XCMS, MS-DIAL) to detect metabolic features (defined by a specific m/z and retention time) across all samples.
-
Isotopologue Pairing: Search for pairs of features that have the same retention time but a mass difference corresponding to the ¹⁵N incorporation (Δm/z ≈ 1.003 Da for one ¹⁵N atom, ≈ 2.006 Da for two, etc.).[25]
-
Metabolite Identification: Identify the labeled features by comparing their accurate mass and MS/MS fragmentation patterns to databases (e.g., METLIN, HMDB) or authentic chemical standards.
-
Quantification: The relative abundance of the labeled and unlabeled forms of a metabolite can be calculated from their respective peak areas. This provides a measure of isotopic enrichment and can be used to infer metabolic flux.
Expected Mass Shifts for Potential Downstream Metabolites
The following table illustrates the expected mass shifts for common nitrogen-containing metabolites if they were to incorporate a single ¹⁵N atom.
| Metabolite | Chemical Formula | Monoisotopic Mass (¹⁴N) | Monoisotopic Mass (¹⁵N₁) | Expected Mass Shift (Da) |
| Aniline | C₆H₇N | 93.05785 | 94.05487 | +0.99702 |
| Glutamate | C₅H₉NO₄ | 147.05316 | 148.05018 | +0.99702 |
| Glutamine | C₅H₁₀N₂O₃ | 146.06914 | 147.06616 | +0.99702 |
| Aspartate | C₄H₇NO₄ | 133.03751 | 134.03453 | +0.99702 |
| Alanine | C₃H₇NO₂ | 89.04768 | 90.04470 | +0.99702 |
Note: The theoretical mass difference between ¹⁵N and ¹⁴N is ~0.997035 Da. High-resolution mass spectrometry is required for accurate detection.
Conclusion
Metabolic pathway tracing using Nitrobenzene-¹⁵N offers a unique and powerful method for investigating the intersection of xenobiotic metabolism and central nitrogen pathways. By leveraging the specific biotransformation of nitrobenzene to aniline, researchers can introduce a ¹⁵N label into biologically relevant pools, enabling the elucidation of complex metabolic networks. The protocols and principles outlined in this guide provide a robust framework for scientists in microbiology, toxicology, and drug development to apply this technique, ultimately leading to a deeper understanding of how biological systems respond to and process nitroaromatic compounds.
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- 22. organomation.com [organomation.com]
- 23. Metabolomics Sample Preparation FAQ | MetwareBio [metwarebio.com]
- 24. Stable Isotope Labeled Tracers for Metabolic Pathway Elucidation by GC-MS and FT-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 25. pubs.acs.org [pubs.acs.org]
Application Notes & Protocols: The Investigative Use of Nitrobenzene-¹⁵N in Microbial Metabolomics and Natural Product Discovery
Foreword: A Word on Specificity and Safety
For researchers, scientists, and drug development professionals, stable isotope labeling is a cornerstone technique for elucidating biosynthetic pathways and discovering novel natural products. While common ¹⁵N sources like ammonium chloride or labeled amino acids are workhorses for general nitrogen tracing, the use of more complex, specialized precursors can unlock deeper insights into microbial metabolism. This guide focuses on one such precursor: Nitrobenzene-¹⁵N .
It is critical to understand that Nitrobenzene-¹⁵N is not a standard tool for routine natural product discovery. Its primary value lies in its use as an investigative probe for specific microbial enzymatic activities, rather than as a general-purpose label. This is due to two key factors: the established microbial metabolic pathways for nitrobenzene often lead to the cleavage and release of the ¹⁵N atom into the general nitrogen pool, and the compound itself is highly toxic.
This document, therefore, is structured not as a blanket recommendation, but as an expert-level guide for specialized applications. We will delve into the causality behind experimental choices, provide self-validating protocols, and ground our discussion in the known biochemistry of nitrobenzene metabolism. Strict adherence to all safety protocols is mandatory when handling nitrobenzene.
The Scientific Rationale: Why Use Nitrobenzene-¹⁵N?
The decision to use Nitrobenzene-¹⁵N stems from a desire to probe specific metabolic questions that simpler ¹⁵N sources cannot answer. Unlike ¹⁵NH₄Cl, which provides a direct route into the primary nitrogen metabolism, Nitrobenzene-¹⁵N introduces the isotope through a more complex and regulated pathway.
The Core Logic: A microbe's ability to incorporate the ¹⁵N from Nitrobenzene-¹⁵N into its metabolome is direct evidence of its enzymatic machinery for processing nitroaromatic compounds. The primary metabolic fates of nitrobenzene in microorganisms are:
-
Reductive Pathway: The nitro group is sequentially reduced to nitrosobenzene, then to phenylhydroxylamine, and finally to aniline.[1][2][3] This pathway is catalyzed by nitroreductase enzymes. The resulting aniline can then be further metabolized, potentially liberating the nitrogen as ammonia.
-
Oxidative Pathway: A dioxygenase enzyme attacks the aromatic ring, leading to the formation of catechol and the release of the nitro group as nitrite (NO₂⁻).[4][5]
In both scenarios, the ¹⁵N atom is ultimately cleaved from the benzene ring and enters the cell's primary nitrogen pool as either ammonia (¹⁵NH₃) or nitrite (¹⁵NO₂⁻). From there, it can be assimilated into amino acids, nucleic acids, and, consequently, any nitrogen-containing natural products.[6][7]
Therefore, a successful labeling experiment with Nitrobenzene-¹⁵N can be used to:
-
Screen for Nitroreductase/Dioxygenase Activity: Identify strains capable of metabolizing nitroaromatics, which may be of interest for bioremediation or biocatalysis.
-
Investigate Nitrogen Scavenging: Determine if a microorganism under nitrogen-limited conditions can utilize exotic nitrogen sources.
-
Link Gene Clusters to a Function: If a specific biosynthetic gene cluster is upregulated in the presence of nitrobenzene, this tool could help confirm that the resulting product's nitrogen is derived from this specialized pathway.
Below is a diagram illustrating the primary microbial metabolic pathways for nitrobenzene, which are foundational to understanding the fate of the ¹⁵N label.
Sources
- 1. journals.asm.org [journals.asm.org]
- 2. atsdr.cdc.gov [atsdr.cdc.gov]
- 3. gov.uk [gov.uk]
- 4. Oxidative Pathway for the Biodegradation of Nitrobenzene by Comamonas sp. Strain JS765 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. Frontiers | The use of nitrogen-15 in microbial natural product discovery and biosynthetic characterization [frontiersin.org]
- 7. The use of nitrogen-15 in microbial natural product discovery and biosynthetic characterization - PMC [pmc.ncbi.nlm.nih.gov]
"quantification of protein turnover with Nitrobenzene-15N"
Application Note & Protocol
Topic: Quantification of Protein Turnover with ¹⁵N Metabolic Labeling Audience: Researchers, scientists, and drug development professionals.
A Guide to Measuring Proteome Dynamics using Stable Isotope Labeling
Abstract
Protein turnover, the dynamic balance between protein synthesis and degradation, is a fundamental process that governs cellular function, adaptation, and homeostasis. Measuring the rates of turnover for individual proteins provides critical insights into regulatory mechanisms in both health and disease. This guide details the principles and protocols for quantifying protein turnover using metabolic labeling with a stable nitrogen isotope (¹⁵N), followed by liquid chromatography-mass spectrometry (LC-MS/MS). We present a robust workflow, from experimental design and cell labeling to data analysis and turnover rate calculation, providing researchers with a comprehensive tool to explore the dynamics of the proteome.
Introduction: The Dynamic Proteome
Cellular proteins are not static entities; they are in a constant state of flux. This continuous cycle of synthesis and degradation, known as protein turnover, allows cells to remodel their proteomes in response to internal and external stimuli, remove damaged proteins, and control the levels of key regulatory molecules. Dysregulation of protein turnover is implicated in numerous pathologies, including cancer, neurodegenerative diseases, and metabolic disorders. Therefore, accurately quantifying protein turnover rates is essential for understanding disease mechanisms and for the development of novel therapeutics.[1]
Stable Isotope Labeling with Amino acids in Cell culture (SILAC) is a powerful technique, but ¹⁵N labeling offers a universal approach, as nitrogen is a fundamental component of all amino acids.[2] This method involves replacing the natural abundance nitrogen (predominantly ¹⁴N) in a cell's growth medium with a heavy isotope, ¹⁵N. As new proteins are synthesized, they incorporate amino acids containing ¹⁵N, leading to a measurable mass shift that can be detected by mass spectrometry. By tracking the rate of ¹⁵N incorporation over time, we can calculate the synthesis rate and, by extension, the turnover rate and half-life of thousands of proteins simultaneously.
A Note on the Choice of ¹⁵N Source: For efficient and direct incorporation into the amino acid pool, the ¹⁵N source must be a primary metabolite. The most common and validated sources for metabolic labeling are ¹⁵N-labeled ammonium chloride (¹⁵NH₄Cl) for organisms that synthesize their own amino acids (e.g., bacteria, yeast, plants) or a full complement of ¹⁵N-labeled amino acids for most mammalian cell culture applications.[3][4] While other ¹⁵N-containing compounds exist, their metabolic fates may not lead to efficient labeling of the proteome. For instance, a compound like nitrobenzene is primarily metabolized through detoxification pathways (e.g., reduction to aniline and subsequent conjugation) and does not serve as a precursor for de novo amino acid synthesis, making it unsuitable for this application. This guide will focus on the established and reliable methodology using primary ¹⁵N-labeled metabolites.
Principle of the Method
The quantification of protein turnover via ¹⁵N labeling is based on a "pulse" experiment. Cells initially grown in standard "light" medium (containing ¹⁴N) are abruptly switched to a "heavy" medium where the primary nitrogen source is replaced with its ¹⁵N counterpart.
-
¹⁵N Incorporation: The ¹⁵N label enters the cell's metabolic pathways. It is used to synthesize ¹⁵N-containing amino acids.
-
Protein Synthesis: These newly synthesized heavy amino acids are then incorporated into proteins by the ribosomal machinery.
-
Mass Shift: A newly synthesized "heavy" protein will have a greater mass than its pre-existing "light" counterpart. When the protein is digested into peptides for MS analysis, each peptide containing one or more nitrogen atoms will exhibit a corresponding mass shift.
-
Time-Course Sampling: By collecting cell samples at various time points after the switch to heavy medium, one can track the gradual replacement of the light proteome with the heavy proteome.
-
Mass Spectrometry Analysis: LC-MS/MS is used to identify peptides and quantify the relative abundance of their light (¹⁴N) and heavy (¹⁵N) isotopic forms at each time point.
-
Turnover Calculation: The rate of incorporation of the ¹⁵N label into each protein is used to calculate its synthesis rate constant (k_s), which at steady-state equals its degradation rate constant (k_deg).
Below is a conceptual diagram of the metabolic labeling and analysis workflow.
Caption: Workflow for ¹⁵N metabolic labeling to measure protein turnover.
Experimental Design and Key Considerations
The success of a protein turnover study hinges on careful experimental design. The choices made here will directly impact the quality and interpretability of the data.
| Parameter | Key Consideration & Rationale | Recommended Approach |
| Cell Line/Model | Choose a model system that is relevant to the biological question. Ensure cells can be cultured in custom-formulated media (e.g., DMEM, RPMI) where amino acid components can be controlled. | For mammalian cells, use dialyzed Fetal Bovine Serum (dFBS) to minimize the introduction of unlabeled amino acids. |
| ¹⁵N Source | A complete mixture of ¹⁵N-labeled amino acids is preferred for mammalian cells to avoid metabolic imbalances. ¹⁵NH₄Cl is cost-effective for microorganisms. | Use a high-enrichment source (>98% ¹⁵N) to ensure a clear mass shift and accurate quantification. |
| Labeling Duration | The experiment must run long enough to observe significant turnover for the proteins of interest. Proteins with long half-lives require longer labeling times. | A pilot experiment is recommended. A typical time course might include 0, 2, 4, 8, 12, 24, and 48 hours to capture both fast and slow turnover proteins. |
| Steady-State Assumption | Turnover calculations are simplest when the total protein pool is at a steady state (synthesis rate equals degradation rate). This is generally true for cells in a constant growth phase. | Ensure cells are in the logarithmic growth phase and that the labeling medium does not alter their proliferation rate. Perform cell counts to verify. |
| Biological Replicates | Essential for statistical confidence in turnover rates. Replicates account for biological variability and technical variance in sample processing. | A minimum of three biological replicates for each time point is strongly recommended. |
Detailed Experimental Protocol
This protocol provides a step-by-step methodology for a time-course ¹⁵N labeling experiment in adherent mammalian cells.
Part A: Cell Culture and ¹⁵N Labeling
-
Media Preparation:
-
Light Medium: Prepare high-glucose DMEM lacking L-Arginine and L-Lysine. Supplement with 10% dialyzed FBS, 1% Penicillin-Streptomycin, and standard concentrations of "light" ¹⁴N L-Arginine and ¹⁴N L-Lysine. Rationale: Using specific amino acids (as in SILAC) is a common and robust form of ¹⁵N labeling.
-
Heavy Medium: Prepare identical DMEM as above, but supplement with >98% enriched ¹⁵N L-Arginine and ¹⁵N L-Lysine at the same concentrations.
-
-
Cell Seeding and Growth:
-
Seed cells on multiple plates (e.g., 10 cm dishes, one for each time point per replicate) to achieve ~70-80% confluency at the start of the experiment. Culture in standard "Light Medium."
-
-
Initiation of Labeling (Time Point 0):
-
For the T=0 plate, wash cells twice with ice-cold Phosphate Buffered Saline (PBS) and harvest immediately (see Part B). This sample represents the fully "light" proteome.
-
For all other plates, aspirate the Light Medium.
-
Gently wash the cells once with pre-warmed PBS to remove residual light amino acids.
-
Immediately add pre-warmed "Heavy Medium" to each plate and return them to the incubator. This marks the start of the pulse.
-
-
Time-Course Harvesting:
-
At each subsequent time point (e.g., 2, 4, 8, 12, 24 hours), remove the designated plate from the incubator.
-
Wash twice with ice-cold PBS.
-
Harvest the cells by scraping into a lysis buffer (see Part B). Snap-freeze the cell pellet or lysate in liquid nitrogen and store at -80°C until all time points are collected.
-
Part B: Sample Preparation for Proteomics
-
Cell Lysis:
-
Resuspend cell pellets in a lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Lyse cells by sonication on ice to shear DNA and ensure complete protein extraction.
-
Centrifuge at ~14,000 x g for 15 minutes at 4°C to pellet cell debris. Collect the supernatant containing the proteome.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay. This is crucial for ensuring equal protein loading for downstream processing.
-
-
Protein Digestion:
-
Take a standardized amount of protein from each sample (e.g., 50 µg).
-
Reduction: Add Dithiothreitol (DTT) to a final concentration of 10 mM and incubate at 56°C for 30 minutes.
-
Alkylation: Add Iodoacetamide (IAA) to a final concentration of 20 mM and incubate for 30 minutes at room temperature in the dark.
-
Digestion: Dilute the sample with 50 mM Ammonium Bicarbonate to reduce the denaturant concentration. Add sequencing-grade Trypsin at a 1:50 (enzyme:protein) ratio and incubate overnight at 37°C.
-
-
Peptide Desalting:
-
Acidify the digest with trifluoroacetic acid (TFA).
-
Clean up the peptides using a C18 StageTip or ZipTip to remove salts and detergents that interfere with MS analysis.
-
Elute the purified peptides and dry them completely in a vacuum centrifuge. Resuspend in a small volume of MS-grade solvent (e.g., 0.1% formic acid in water) for LC-MS/MS analysis.
-
Part C: LC-MS/MS Analysis
-
Instrumentation: A high-resolution Orbitrap mass spectrometer coupled to a nano-flow HPLC system is recommended.
-
Method: Analyze peptides using a data-dependent acquisition (DDA) method.[4]
-
Gradient: Use a 60-120 minute gradient of increasing acetonitrile concentration to separate the peptides chromatographically.
-
MS1 Scan: Acquire full scan spectra at a high resolution (e.g., 60,000) to resolve the isotopic envelopes of light and heavy peptide pairs.
-
MS2 Scan: Select the top 10-20 most intense precursor ions for fragmentation (HCD or CID) to generate MS2 spectra for peptide identification.
Data Analysis and Turnover Calculation
The raw MS data files contain the information needed to identify peptides and quantify the rate of ¹⁵N incorporation. Specialized software is required for this complex analysis.
Caption: Bioinformatic workflow for calculating protein turnover rates.
-
Peptide Identification and Quantification:
-
Process the raw data using software like MaxQuant. The software will identify peptide sequences from MS2 spectra and quantify the intensity of the light (¹⁴N) and heavy (¹⁵N) versions of each peptide in the MS1 scans across all time points.
-
-
Calculation of ¹⁵N Incorporation:
-
Modeling Protein Turnover:
-
For each protein, the fractional enrichment data from the time course is fitted to a first-order kinetics model. The synthesis rate constant (k_s) is determined by fitting the data to the following exponential rise-to-maximum equation: Fractional Enrichment (t) = 1 - e^(-k_s * t)
-
Where:
-
t is the time of labeling.
-
k_s is the synthesis rate constant.
-
-
-
Calculating Protein Half-Life:
-
Once k_s is determined, the protein's half-life (t₁/₂) can be calculated easily, assuming a steady state where the synthesis rate equals the degradation rate.
-
t₁/₂ = ln(2) / k_s
-
Quality Control and Self-Validation
To ensure the trustworthiness of the results, several quality control checks should be implemented.
-
Labeling Efficiency: In the final time point, the ¹⁵N enrichment should approach >95% for most proteins. Incomplete labeling can suggest issues with the heavy medium, significant amino acid recycling, or the presence of unlabeled amino acids from the serum.[7][8]
-
Growth Rate Monitoring: Confirm that the heavy medium does not impact cell viability or proliferation. A constant growth rate supports the steady-state assumption.
-
Data Completeness: Ensure that key proteins are identified across most, if not all, time points. Missing values can complicate curve fitting and reduce the accuracy of turnover calculations.
-
Replicate Correlation: The calculated turnover rates should be highly correlated across biological replicates. Poor correlation can indicate technical variability that needs to be addressed.
Conclusion
The use of ¹⁵N metabolic labeling coupled with quantitative mass spectrometry is a powerful and robust method for the global analysis of protein turnover. It provides a dynamic view of the proteome that is unattainable with static protein abundance measurements. By following the detailed protocols and data analysis workflows presented in this guide, researchers in basic science and drug development can gain deeper insights into the complex regulatory networks that govern cellular life, paving the way for new discoveries and therapeutic strategies.
References
-
Krijgsveld, J., Ketting, R. F., Mahmoudi, T., Johansen, J., Artal-Sanz, M., Verrijzer, C. P., Plasterk, R. H., & Heck, A. J. (2003). Metabolic labeling of C. elegans and D. melanogaster for quantitative proteomics. Nature Biotechnology, 21(8), 927-931. [Link]
-
Filiou, M. D., & Turck, C. W. (2017). Using 15N-Metabolic Labeling for Quantitative Proteomic Analyses. Methods in Molecular Biology, 1549, 235-244. [Link]
-
Maccarrone, G., Chen, A., & Filiou, M. D. (2017). Using 15N-Metabolic Labeling for Quantitative Proteomic Analyses. Multiplex Biomarker Techniques, 235-244. [Link]
-
Shrestha, R., Reyes, A. V., Baker, P. R., Wang, Z. Y., Chalkley, R. J., & Xu, S. L. (2022). 15N Metabolic Labeling Quantification Workflow in Arabidopsis Using Protein Prospector. Frontiers in Plant Science, 13, 832562. [Link]
-
Zhang, S., Chen, T., Chen, X., & Yuan, Z. (2023). Novel 15N Metabolic Labeling-Based Large-Scale Absolute Quantitative Proteomics Method for Corynebacterium glutamicum. Analytical Chemistry, 95(11), 5037-5044. [Link]
-
Lyon, D., Castillejo, M. A., Staudinger, C., Weckwerth, W., Wienkoop, S., & Egelhofer, V. (2014). Automated protein turnover calculations from 15N partial metabolic labeling LC/MS shotgun proteomics data. PloS one, 9(4), e94692. [Link]
-
McClatchy, D. B., Dong, M. Q., Wu, C. C., Venable, J. D., & Yates, J. R., 3rd. (2007). 15N metabolic labeling of mammalian tissue with slow protein turnover. Journal of proteome research, 6(5), 2005–2010. [Link]
-
Ross, Z. K., Donner, A., & Fass, E. (2024). Global protein turnover quantification in Escherichia coli reveals cytoplasmic recycling under nitrogen limitation. bioRxiv. [Link]
-
Picou, D., & Taylor-Roberts, T. (1969). The measurement of total protein synthesis and catabolism and nitrogen turnover in infants in different nutritional states and receiving different amounts of dietary protein. Clinical Science, 36(2), 283-296. [Link]
-
Lyon, D., Castillejo, M. A., Staudinger, C., Weckwerth, W., Wienkoop, S., & Egelhofer, V. (2014). Automated Protein Turnover Calculations from 15N Partial Metabolic Labeling LC/MS Shotgun Proteomics Data. PLOS ONE, 9(4), e94692. [Link]
-
Sadygov, R. G., Cociorva, D., & Yates, J. R., 3rd. (2004). Large-scale database searching using tandem mass spectra: a comparison of SEQUEST and MASCOT. Journal of proteome research, 3(4), 858–861. [Link]
-
Tao, Y. (2025). Nitrogen-15 Labeling: A Game-Changer in Protein Metabolism and Drug Development. LinkedIn. [Link]
-
Cambridge, S. B., Gsponer, J., & Mayor, T. (2017). Proteome Turnover in the Spotlight: Approaches, Applications, and Perspectives. Molecular & cellular proteomics, 16(8_suppl_1), S6-S16. [Link]
-
Sirkia, T., & Tcherkez, G. (2024). Metabolic labeling with stable isotope nitrogen (15N) to follow amino acid and protein turnover of three plastid proteins in Chlamydomonas reinhardtii. ResearchGate. [Link]
-
Wutzke, K. D. (2012). Development and application of 15N-tracer substances for measuring the whole-body protein turnover rates in the human, especially in neonates: a review. Isotopes in environmental and health studies, 48(2), 239–258. [Link]
-
Eyers, C. E., & Beynon, R. J. (2018). Protein turnover measurement using selected reaction monitoring-mass spectrometry (SRM-MS). Methods in molecular biology, 1787, 157-174. [Link]
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- 3. researchgate.net [researchgate.net]
- 4. Protein turnover measurement using selected reaction monitoring-mass spectrometry (SRM-MS) - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. 15N Metabolic Labeling of Mammalian Tissue with Slow Protein Turnover - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
"troubleshooting low signal in 15N NMR with Nitrobenzene-15N"
Welcome to the technical support center for researchers utilizing Nitrobenzene-15N in Nuclear Magnetic Resonance (NMR) spectroscopy. This guide is designed to address the common and often frustrating issue of low signal intensity. As a spin-1/2 nucleus, 15N should yield sharp lines, but its inherent properties present unique challenges.[1][2][3] This document provides a structured, in-depth troubleshooting workflow, moving from fundamental sample and hardware checks to advanced parameter optimization, grounded in the specific physics of the 15N nucleus in the chemical environment of nitrobenzene.
Core Challenge: The Nature of the 15N Nucleus
The primary difficulty in 15N NMR stems from two key factors:
-
Low Gyromagnetic Ratio (γ): The gyromagnetic ratio of 15N is negative and only about 10% of that of a proton.[4] Signal sensitivity is proportional to γ³, making 15N inherently much less sensitive than 1H.
-
Long Spin-Lattice Relaxation Times (T₁): For non-protonated nitrogen atoms, like the one in nitrobenzene, T₁ values can be very long. This necessitates long delays between scans to allow the magnetization to return to equilibrium, significantly increasing total experiment time.
This guide will walk you through a systematic process to overcome these challenges.
Visual Troubleshooting Workflow
Before diving into detailed questions, use this workflow to guide your troubleshooting process.
Caption: Comparison of standard vs. inverse-gated proton decoupling schemes.
FAQs and Advanced Solutions
Q6: I've tried everything above and my 1D signal is still too low to be useful. Is there a better experiment?
A6: Yes. For non-protonated nitrogens, the most sensitive experiment is almost always a 2D 1H-15N Heteronuclear Multiple Bond Correlation (HMBC) . [1]
-
Why it's better: Instead of directly detecting the insensitive 15N nucleus, you detect the highly sensitive 1H nucleus. The experiment uses the long-range J-coupling (typically 2-3 bonds) between the protons on the aromatic ring and the 15N nucleus to establish a correlation. You are essentially using the high sensitivity of the protons to indirectly detect the nitrogen.
-
Expected Result: You will see a correlation peak in the 2D spectrum at the proton chemical shift of the ortho protons and the 15N chemical shift of the nitro group. The experiment is orders of magnitude more sensitive than a direct 1D 15N acquisition and is the recommended method for this type of molecule. [1] Q7: Can I use sensitivity enhancement techniques like INEPT or DEPT?
A7: No. These polarization transfer techniques are fundamental to modern NMR, but they rely on transferring magnetization through a large, one-bond scalar coupling (¹J). [4][5]Since the nitrogen in nitrobenzene has no directly attached protons, there is no ¹J(NH) coupling to exploit, rendering these experiments ineffective for this specific nucleus.
Q8: What is the expected 15N chemical shift for nitrobenzene?
A8: The chemical shift for aromatic nitro groups is typically in the range of 350-390 ppm when referenced to liquid ammonia (NH₃) or around -10 to -30 ppm when referenced to nitromethane (CH₃NO₂). [6][7]Ensure your spectral width is centered correctly to include this region.
Key Experimental Protocols
Protocol 1: Sample Preparation with Degassing
-
Weigh the required amount of this compound to achieve the target concentration in 0.6-0.7 mL of deuterated solvent (e.g., CDCl₃, Acetone-d₆).
-
Dissolve the sample in the solvent in a small vial.
-
Filter the solution through a pipette packed with a small plug of cotton or glass wool into a clean, high-quality 5 mm NMR tube. [8]4. Connect the NMR tube to a vacuum line using a suitable adapter.
-
Freeze: Immerse the bottom of the tube in liquid nitrogen until the sample is completely frozen solid.
-
Pump: Open the valve to the vacuum pump and evacuate the tube for 2-3 minutes.
-
Thaw: Close the valve to the pump and remove the liquid nitrogen. Allow the sample to thaw completely. You may see gas bubbles escape the liquid.
-
Repeat the Freeze-Pump-Thaw cycle at least two more times (for a total of three cycles). 9. After the final thaw, seal the NMR tube (if using a flame-sealable tube) or cap it securely while under vacuum or after back-filling with an inert gas like Nitrogen or Argon.
Protocol 2: Basic 1D 15N Acquisition with Inverse-Gated Decoupling
-
Insert the sample, lock the spectrometer on the deuterium signal, and perform tuning/matching and shimming.
-
Load a standard 1D 15N experiment with inverse-gated proton decoupling (often named with "ig" in the pulse program name).
-
Calibrate the 15N 90° pulse width (p1).
-
Set the spectral width (sw) to cover the expected chemical shift range (e.g., 100-150 ppm centered around 370 ppm for an NH₃ reference).
-
Set the transmitter frequency offset (o1p) to the center of the spectral width.
-
Set the recycle delay (d1) to a long value, e.g., 30 seconds.
-
Set the number of scans (ns) to a high value, sufficient for overnight acquisition (e.g., 1024 or more).
-
Start the acquisition.
References
- A Unique and Simple Approach to Improve Sensitivity in 15N-NMR Relaxation Measurements for NH3+ Groups: Application to a Protein-DNA Complex. (2017).
- Anisotropic Chemical Shifts and Spin Rotation Constants of 15N from Liquid and Solid State NMR: Nitrobenzene. Journal of Magnetic Resonance.
- 15N Nuclear Magnetic Resonance Spectroscopy. Changes in Nuclear Overhauser Effects and T1 with Viscosity. (1979). Journal of the American Chemical Society.
- Enhancing the Sensitivity of Multidimensional NMR Experiments by using Triply-Compensated π Pulses.
- Technical Support Center: Optimizing NMR Pulse Sequences for 15N-Labeled Metabolite Detection. Benchchem.
- Dynamic 15N{1H} NOE measurements: a tool for studying protein dynamics. (2020). Journal of Biomolecular NMR.
- Nuclear Overhauser effect. Wikipedia.
- Resolving Nitrogen-15 and Proton Chemical Shifts for Mobile Segments of Elastin with Two-dimensional NMR Spectroscopy. The Journal of Biological Chemistry.
- 15N NMR Question. (2023). Reddit.
- NMR Sample Prepar
- Nitrogen-15 NMR chemical shift ranges for oxime, nitro, and nitroso nitrogens on the ammonia scale.
- The evolution of solution state NMR pulse sequences through the ‘eyes’ of triple-resonance spectroscopy. (2019). Journal of Magnetic Resonance.
- NMR Sample Prepar
- On the measurement of 15N-{1H} nuclear Overhauser effects. 2. Effects of the saturation scheme and water signal suppression. (2010).
- Sensitivity enhancement in nitrogen-15 NMR: polarization transfer using the INEPT pulse sequence. Journal of the American Chemical Society.
- Nitrogen NMR. University of Ottawa.
- Nitrogen-15 nuclear magnetic resonance spectroscopy. Wikipedia.
- Theoretical and Experimental NMR Study of a Series of Five Nitrobenzene-1,2-Diamines. (2013). Spectroscopy Letters.
- Nuclear Overhauser Effect (NOE). University of California, Irvine.
- NMR Sample Prepar
- 15N T1/T2/NOE HSQC/TROSY Relaxation Experiments. New York Structural Biology Center.
- 15N NMR Spectroscopy in Structural Analysis. (2002).
- Measuring 15N T1 and T2 relax
- 15N Relax
- Shielding effect & Factors affecting NMR peaks/signals. (2022). YouTube.
- Relationship between heats of explosion and 15 N Nitro NMR chemical shifts for nitroaromatic compounds.
- The Role of Nitrogen-15 in NMR Spectroscopy for Molecular Structure Analysis. Proton NMR.
- 15N chemical shifts. Steffen's Chemistry Pages.
- Evaluation of Protein 15N Relaxation Times by Inverse Laplace Transformation. (2004). Magnetic Resonance in Chemistry.
- Relaxation time vs temperature for bulk nitrobenzene.
- Can benchtop NMR detect 15N at n
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Technical Support Center: Nitrobenzene-¹⁵N Mass Spectrometry
Welcome to the technical support resource for researchers, scientists, and drug development professionals utilizing ¹⁵N-labeled Nitrobenzene in mass spectrometry-based analyses. This guide is designed to provide in-depth, practical solutions to common interferences and challenges encountered during experimental workflows. As your partner in scientific integrity, we aim to move beyond simple procedural lists to explain the causality behind these issues, empowering you to build robust, self-validating analytical methods.
Frequently Asked Questions (FAQs)
Q1: What is the primary application of Nitrobenzene-¹⁵N in mass spectrometry?
A1: Nitrobenzene-¹⁵N is most commonly used as a stable isotope-labeled internal standard (SIL-IS) for the quantitative analysis of unlabeled nitrobenzene using isotope dilution mass spectrometry (IDMS).[1] Because it is chemically identical to the analyte, it co-elutes during chromatography and experiences similar ionization effects in the mass spectrometer's source.[2] This co-behavior allows it to compensate for variations in sample preparation, injection volume, and matrix effects, leading to highly accurate and precise quantification.
Q2: I'm analyzing my pure Nitrobenzene-¹⁵N standard and see a small peak at the m/z of the unlabeled compound. Is my standard contaminated?
A2: While contamination is possible, it is more likely that you are observing the natural isotopic abundance of the elements within the molecule. Even in a highly enriched ¹⁵N standard, the carbon atoms have a natural abundance of ~1.1% ¹³C. This means a small fraction of your ¹⁵N-labeled molecules will also contain one or more ¹³C atoms, creating an isotopic cluster. Conversely, the unlabeled analyte has a natural abundance of ~0.37% ¹⁵N.[3] A proper IDMS method requires mathematical correction for these naturally occurring isotopes to achieve the highest accuracy.[4][5][6]
Q3: Why is negative ion mode often preferred for the analysis of nitroaromatic compounds?
A3: Nitroaromatic compounds, like nitrobenzene, are highly electronegative due to the nitro (-NO₂) group. This chemical property makes them particularly amenable to forming negative ions, often through electron capture or deprotonation, especially in ionization sources like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).[7] This can lead to higher sensitivity and more specific fragmentation patterns in negative ion mode compared to positive ion mode.[3][8]
Troubleshooting Guides: From Symptoms to Solutions
This section addresses specific experimental issues in a detailed question-and-answer format, providing insights into the root causes and offering actionable solutions.
Issue 1: Poor Accuracy and High Variability in Quantitative Results
Q: My quantitative results for nitrobenzene are inconsistent and show poor recovery, even when using a Nitrobenzene-¹⁵N internal standard. What's going wrong?
A: This is a classic symptom of either incomplete isotopic equilibration or severe, uncompensated matrix effects. While SIL-IS corrects for many issues, its effectiveness depends on it behaving identically to the analyte.
-
Potential Cause 1: Incomplete Isotopic Equilibration
-
Expert Insight: For the IDMS method to be valid, the SIL-IS must be perfectly mixed with the sample and achieve equilibrium with the native analyte before any sample processing or extraction steps.[9] If the standard is added late or not mixed thoroughly, it will not experience the same losses as the analyte during extraction, leading to inaccurate calculations.
-
Solutions:
-
Spike Early: Add the Nitrobenzene-¹⁵N standard to the sample at the very beginning of the workflow, prior to any extraction, cleanup, or derivatization steps.
-
Ensure Homogenization: For solid or complex liquid matrices (e.g., soil, tissue homogenates), use vigorous vortexing, sonication, or extended incubation to ensure the standard is fully distributed and has equilibrated with the analyte.
-
-
-
Potential Cause 2: Differential Matrix Effects
-
Expert Insight: Matrix effects occur when co-eluting compounds from the sample matrix interfere with the ionization of the analyte and the internal standard.[2] This can cause ion suppression (most common) or enhancement. While a co-eluting SIL-IS should be affected similarly, extremely high concentrations of matrix components can sometimes lead to non-linear responses or differential effects.
-
Solutions:
-
Improve Chromatographic Separation: The most robust solution is to chromatographically separate nitrobenzene from the interfering matrix components. Increase the length of your gradient, change the mobile phase composition, or consider a different column chemistry to move the nitrobenzene peak to a cleaner region of the chromatogram.
-
Sample Dilution: A simple but effective strategy is to dilute the sample extract. This reduces the concentration of matrix components, thereby lessening their impact on the ion source.[8]
-
Enhance Sample Cleanup: Incorporate or optimize a Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) step to remove a broader range of interfering compounds before LC-MS or GC-MS analysis.
-
-
Issue 2: Non-Linear Calibration Curve
Q: My calibration curve is linear at low concentrations but becomes non-linear at the higher end. What causes this "rollover" effect?
A: This is a strong indication of isotopic interference or "crosstalk" between the analyte and the internal standard.
-
Potential Cause: Isotopic Crosstalk
-
Expert Insight: Every molecule has a natural isotopic distribution. The unlabeled nitrobenzene analyte has a small but significant M+1 peak due to the natural abundance of ¹³C. At very high concentrations of the analyte, the signal from its M+1 isotope can spill over into the mass channel being monitored for the ¹⁵N-labeled internal standard, artificially inflating the IS signal and causing the analyte/IS ratio to curve downwards.[2]
-
Solutions:
-
Adjust Analyte-to-IS Ratio: The concentration of the SIL-IS should be carefully chosen. It should be high enough to provide a strong signal but not so high that its own isotopic impurities interfere with the analyte channel. A common practice is to use an IS concentration that is near the midpoint of the calibration curve.
-
Mathematical Correction: The most accurate approach is to use software or a manual calculation to correct for the natural isotopic abundance of all elements in both the analyte and the standard.[4][5][6] This involves measuring the contribution of the unlabeled analyte to the IS channel (and vice-versa) and subtracting it from the measured signals. (See Protocol 2 below).
-
Reduce Upper Limit of Quantification (ULOQ): If correction is not feasible, the simplest solution is to lower the ULOQ to a range where the curve remains linear.
-
-
Issue 3: Unexpected or Unidentified Peaks
Q: I am observing peaks in my mass spectrum that I cannot identify, some of which are interfering with my analyte of interest. What are their likely sources?
A: Unidentified peaks typically arise from contamination, in-source fragmentation, or the formation of adducts. Identifying the source is key to eliminating the interference.
-
Potential Cause 1: System and Solvent Contamination
-
Expert Insight: Mass spectrometers are highly sensitive and can detect trace-level contaminants from various sources. Common contaminants include plasticizers (phthalates, e.g., m/z 149), slip agents (erucamide), and polymers like polyethylene glycol (PEG) from lab consumables or detergents.[4] Solvents can also contain impurities or form clusters.
-
Solutions:
-
Use High-Purity Solvents: Always use LC-MS or GC-MS grade solvents.
-
Systematic Blank Injections: Run a series of blank injections (e.g., injection of pure solvent, analysis of an extracted "matrix blank" without sample) to pinpoint the source of contamination.
-
Clean the System: If contamination is persistent, follow the manufacturer's guidelines for cleaning the ion source, transfer lines, and other components.
-
-
-
Potential Cause 2: In-Source Fragmentation
-
Expert Insight: Nitrobenzene can be susceptible to fragmentation within the ion source itself, even before entering the mass analyzer.[10][11] This occurs when the voltages in the ion source (e.g., declustering potential, fragmentor voltage) are too high, causing molecules to collide with gas molecules and break apart. A common in-source fragment for nitrobenzene is the loss of the nitro group, resulting in the aniline ion (m/z 93).[12]
-
Solutions:
-
Optimize Source Conditions: Systematically reduce the declustering potential/cone voltage and source temperature. Infuse a pure standard of Nitrobenzene-¹⁵N and monitor the ratio of the molecular ion to its fragments. Tune for maximum molecular ion intensity and minimum fragmentation.
-
-
-
Potential Cause 3: Adduct Formation
-
Expert Insight: In ESI-MS, ions often form adducts with components of the mobile phase, such as sodium ([M+Na]⁺), potassium ([M+K]⁺), or formic acid ([M+HCOO]⁻).[13][14] While expected, an unusually high abundance of adducts can dilute the signal of the primary ion of interest ([M-H]⁻ or [M]⁻), reducing sensitivity.
-
Solutions:
-
Mobile Phase Purity: Ensure high-purity water and solvents are used. Use fresh mobile phases daily. Older glassware can be a source of sodium ions.[13]
-
Optimize Additives: If using additives like formic acid or ammonium acetate, ensure they are used at the lowest effective concentration. Sometimes, switching the additive (e.g., from formic acid to acetic acid) can alter adduct formation patterns.
-
-
Experimental Protocols
Protocol 1: Assessing Matrix Effects
This protocol allows you to quantify the degree of ion suppression or enhancement caused by your sample matrix.
-
Prepare Solutions:
-
Solution A (Neat Standard): Prepare a standard of unlabeled nitrobenzene and Nitrobenzene-¹⁵N in a clean solvent (e.g., 50:50 acetonitrile:water) at a mid-range concentration.
-
Solution B (Post-Extraction Spike): Take a representative sample and perform your entire extraction procedure without adding the SIL-IS. Evaporate the final extract to dryness and reconstitute it in the same volume of Solution A.
-
-
Analysis:
-
Inject Solution A and Solution B multiple times (n≥3) into the mass spectrometer.
-
-
Calculation:
-
Calculate the average peak area for both the analyte and the SIL-IS from both sets of injections.
-
Matrix Effect (%) = (Peak Area in Solution B / Peak Area in Solution A) * 100
-
-
Interpretation:
-
A value of ~100% indicates no significant matrix effect.
-
A value < 100% indicates ion suppression.
-
A value > 100% indicates ion enhancement.
-
Protocol 2: Correcting for Natural Isotope Abundance
This protocol outlines the steps to create a correction factor for isotopic crosstalk.
-
Prepare Solutions:
-
Analyte-only Solution: Prepare a solution containing only the unlabeled nitrobenzene at a high concentration (near your ULOQ).
-
IS-only Solution: Prepare a solution containing only Nitrobenzene-¹⁵N at its working concentration.
-
-
Analysis:
-
Inject the Analyte-only Solution and measure the signal intensity in the mass channel for the internal standard (IS channel). This is the "Analyte Crosstalk".
-
Inject the IS-only Solution and measure the signal intensity in the mass channel for the analyte (Analyte channel). This is the "IS Crosstalk".
-
-
Calculation:
-
Analyte Correction Factor (CF_A): (Signal in IS channel from Analyte-only) / (Signal in Analyte channel from Analyte-only)
-
IS Correction Factor (CF_IS): (Signal in Analyte channel from IS-only) / (Signal in IS channel from IS-only)
-
-
Application:
-
For each sample, calculate the corrected peak areas:
-
Corrected Analyte Area = Measured Analyte Area - (Measured IS Area * CF_IS)
-
Corrected IS Area = Measured IS Area - (Measured Analyte Area * CF_A)
-
-
Use these corrected areas to build your calibration curve and quantify your samples. Many modern instrument software packages can automate this correction.[4][6]
-
Reference Data & Visualizations
Table 1: Key Mass-to-Charge Ratios (m/z) for Nitrobenzene Analysis
| Compound / Fragment | Formula | Ionization Mode | Monoisotopic Mass (Da) |
| Nitrobenzene (M) | C₆H₅¹⁴NO₂ | Negative | 123.0320 |
| Nitrobenzene-¹⁵N (IS) | C₆H₅¹⁵NO₂ | Negative | 124.0291 |
| [M - NO]•⁻ | C₆H₅O₂•⁻ | Negative | 93.0340 |
| [M - NO₂]⁻ | C₆H₅⁻ | Negative | 77.0391 |
| Aniline (from in-source reduction) | C₆H₅NH₂ | Positive | 93.0578 |
Note: Masses are calculated for the most abundant isotopes. Analysis is typically performed in negative ion mode, monitoring the molecular anion.
Troubleshooting Workflow for Poor Quantification
References
-
Heinrich, P., Kohler, C., Ellmann, L., Kuerner, P., Spang, R., Oefner, P. J., & Dettmer, K. (2018). Correcting for natural isotope abundance and tracer impurity in MS-, MS/MS- and high-resolution-multiple-tracer-data from stable isotope labeling experiments with IsoCorrectoR. Scientific Reports, 8(1), 17910. [Link]
-
Heinrich, P., Kohler, C., Ellmann, L., Kuerner, P., Spang, R., Oefner, P. J., & Dettmer, K. (2018). Correcting for natural isotope abundance and tracer impurity in MS-, MS/MS- and high-resolution-multiple-tracer-data from stable isotope labeling experiments with IsoCorrectoR. Scientific Reports, 8(1), 17910. [Link]
-
Wang, Y., Parsons, L. R., & Su, X. (2021). AccuCor2: Isotope Natural Abundance Correction for Dual-Isotope Tracer Experiments. ChemRxiv. [Link]
- Mariotti, A. (1983). Natural 15N abundance measurements and atmospheric nitrogen standard calibration.
-
Mattusch, J., & Wennrich, R. (2006). Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 20(15), 2293-302. [Link]
-
Lv, Y. K., Wang, A. J., Feng, J. Y., Liu, J. F., & Chen, J. R. (2014). Analysis of nitrobenzene compounds in water and soil samples by graphene composite-based solid-phase microextraction coupled with gas chromatography-mass spectrometry. Chinese Journal of Analytical Chemistry, 42(6), 834-839. [Link]
-
Junga, H., & Zare, R. N. (2020). Distinguishing between Isobaric Ions Using Microdroplet Hydrogen–Deuterium Exchange Mass Spectrometry. Metabolites, 10(11), 450. [Link]
-
Common Adduct and Fragment Ions in Mass Spectrometry. (2022). ACD/Labs. [Link]
-
What are common adducts in ESI mass spectrometry? - WKB67428. (n.d.). Waters. [Link]
- Determination of nitrophenols in environmental samples using stir bar sorptive extraction coupled to thermal desorption gas chromatography-mass spectrometry. (2007).
- Negative Electrospray Ionization on Porous Supporting Tips for Mass Spectrometric Analysis. (2014). Analyst.
-
Adduits ESI MS. (n.d.). Scribd. [Link]
-
Strategies for Mitigating In-Source Fragmentation in NDSRI Analysis using LC-MS. (2023). LinkedIn. [Link]
-
Negative-ion mass spectra recorded from four nitro compounds by a... (n.d.). ResearchGate. [Link]
-
Studies on Nitroaromatic Compound Degradation in Modified Fenton Reactions by Electrospray Ionization Tandem Mass Spectrometry (ESI-MS-MS). (2003). ResearchGate. [Link]
- Agency for Toxic Substances and Disease Registry. (1995). Toxicological Profile for 1,3-Dinitrobenzene and 1,3,5-Trinitrobenzene.
- Evaluation of an LC-MS/MS assay for N-15-nitrite for cellular studies of L-arginine action. (2011).
-
15N Labeled Compounds. (n.d.). Isotope Science / Alfa Chemistry. [Link]
-
Detection of Aqueous Nitrobenzene. (n.d.). Griffin Analytical Technologies. [Link]
-
Wagner, F. F., Toth, A. M., Kifer, D., & Koul, A. (2018). Sensitive and selective gas chromatography-tandem mass spectrometry method for the detection of nitrobenzene in tobacco smoke. Journal of Chromatography A, 1553, 75-81. [Link]
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Mass Spectrometry Troubleshooting and Common Issues. (2023). G-M-I, Inc. [Link]
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Mass Spectrometer (MS) Troubleshooting Guide. (n.d.). CGSpace. [Link]
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Mass spectrum of a 1 mg kg −1 nitrobenzene vial injection. (n.d.). ResearchGate. [Link]
-
Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. (2006). ResearchGate. [Link]
- 15N Metabolic Labeling Quantification Workflow in Arabidopsis Using Protein Prospector. (2017). Methods in Molecular Biology.
- An isotope dilution mass spectrometry overview: tips and applications for the measurement of radionuclides. (2024).
-
Fast Method for Determination of Nitrobenzene in Water using Agilent 5975T LTM GC/MSD. (2010). Agilent Technologies. [Link]
- Fragmentation reactions using electrospray ionization mass spectrometry: An important tool for the structural elucidation and characterization of synthetic and n
- 14N to 15N Isotopic Exchange of Nitrogen Heteroaromatics through Skeletal Editing. (2023).
- Electrospray ionisation mass spectrometry (ESI-MS) adduct formation by mobile phase additives: A case study using nitrile functional groups containing selective androgen receptor modulators (SARMs). (2023).
- The use of multiple mass spectral line pairs for enhanced precision in isotope enrichment studies of 15N-labeled amino acids. (1993). Journal of the American Society for Mass Spectrometry.
- Evaluation of an LC-MS/MS Assay for 15N-Nitrite for Cellular Studies of L-Arginine Action. (2011).
- Determination of the [15N]-Nitrate/[14N]-Nitrate Ratio in Plant Feeding Studies by GC–MS. (2019). Metabolites.
- Limitations in detection of 15N incorporation by mass spectrometry in protein-based stable isotope probing (protein-SIP). (2013). Analytical and Bioanalytical Chemistry.
- 14N to 15N Isotopic Exchange of Nitrogen Heteroaromatics through Skeletal Editing. (2023). ChemRxiv.
- 14N to 15N Isotopic Exchange of Nitrogen Heteroaromatics through Skeletal Editing. (2023). ChemRxiv.
- A Novel LC-APCI-MS/MS Approach for the Trace Analysis of 3,4-Difluoronitrobenzene in Linezolid. (2024). MDPI.
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- 4. Correcting for natural isotope abundance and tracer impurity in MS-, MS/MS- and high-resolution-multiple-tracer-data from stable isotope labeling experiments with IsoCorrectoR - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 14. scribd.com [scribd.com]
Technical Support Center: Optimizing GC-MS Parameters for Nitrobenzene-¹⁵N Analysis
A Word From Our Senior Application Scientist
Welcome to the technical support guide for the analysis of ¹⁵N-labeled Nitrobenzene (Nitrobenzene-¹⁵N) using Gas Chromatography-Mass Spectrometry (GC-MS). As a tool in metabolic studies, environmental fate analysis, and as an internal standard for quantifying unlabeled nitrobenzene, precise and accurate measurement of Nitrobenzene-¹⁵N is paramount. This guide is born from extensive field experience and is designed to provide you not just with parameters, but with the underlying logic to empower you to troubleshoot and optimize your methods effectively. We will address common challenges from peak tailing to low sensitivity, ensuring your experiments are built on a foundation of robust, validated protocols.
Frequently Asked Questions (FAQs)
Q1: What are the primary applications of Nitrobenzene-¹⁵N in GC-MS analysis?
Nitrobenzene-¹⁵N serves two critical functions in GC-MS analysis:
-
Isotope Dilution Mass Spectrometry (ID-MS): It is an ideal internal standard for the quantification of native nitrobenzene. Because its chemical and physical properties are nearly identical to the unlabeled analyte, it co-elutes and experiences similar extraction efficiencies and matrix effects. By adding a known amount of Nitrobenzene-¹⁵N to a sample, the ratio of the native analyte to the labeled standard can be used for highly accurate quantification, correcting for variations in sample preparation and instrument response.[1]
-
Metabolic and Environmental Tracer Studies: The stable ¹⁵N isotope acts as a tracer, allowing scientists to follow the metabolic fate or environmental degradation pathways of nitrobenzene.[2] The huge difference in the natural abundance of ¹⁴N (99.63%) versus ¹⁵N (0.37%) makes ¹⁵N an excellent tracer for metabolic research.[2]
Q2: Which mass fragments should I monitor for Nitrobenzene-¹⁵N and its unlabeled (¹⁴N) analog?
The choice of ions for Selected Ion Monitoring (SIM) is critical for achieving selectivity and sensitivity. Based on the electron ionization (EI) fragmentation pattern of nitrobenzene, the following ions are recommended.
-
Nitrobenzene (¹⁴N): The molecular weight is 123.11 g/mol .[3] The molecular ion ([M]⁺˙) at m/z 123 is prominent and highly specific. Other significant fragments include m/z 77 (loss of -NO₂) and m/z 51 .[4][5]
-
Nitrobenzene-¹⁵N: The molecular weight is 124.11 g/mol (assuming C₆H₅¹⁵NO₂). The molecular ion ([M]⁺˙) shifts to m/z 124 . This is typically the best ion for quantification due to its high mass and specificity. The key fragment containing the phenyl group, m/z 77 , remains unchanged as it does not contain the nitrogen atom.
Table 1: Recommended Ions for SIM Analysis
| Compound | Role | Quantifier Ion (m/z) | Qualifier Ion(s) (m/z) | Rationale |
| Nitrobenzene (¹⁴N) | Analyte | 123 | 77, 51 | The molecular ion is the most specific. m/z 77 confirms the phenyl structure. |
| Nitrobenzene-¹⁵N | Internal Standard | 124 | 77 | The molecular ion is specific to the labeled compound. m/z 77 confirms identity and chromatographic alignment with the analyte. |
Note: Always verify the fragmentation pattern by injecting a standard and acquiring a full scan spectrum on your instrument.
Q3: What are good starting parameters for a GC-MS method?
While every instrument and application requires fine-tuning, the following parameters provide a robust starting point for method development. These are synthesized from established methods for nitrobenzene analysis.[1][2][6]
Table 2: Recommended Starting GC-MS Parameters
| Parameter | Setting | Rationale & Expert Notes |
| GC System | ||
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness; 5% Phenyl Methylpolysiloxane (e.g., HP-5MS, VF-5ms) | This is a general-purpose, robust column providing excellent resolution for semi-volatile compounds like nitrobenzene.[1][2] |
| Carrier Gas | Helium | Constant flow mode at ~1.0-1.2 mL/min is recommended for stable retention times and optimal separation. |
| Injection Mode | Splitless (for trace analysis) or Split (10:1 to 25:1 for higher concentrations) | Splitless injection maximizes sensitivity. A split injection prevents column overload for more concentrated samples.[1][6] |
| Injection Volume | 1 µL | A standard volume that balances sensitivity with the risk of backflash. |
| Inlet Temperature | 250 °C | Ensures rapid and complete vaporization of nitrobenzene without thermal degradation.[6] |
| Oven Program | Initial: 110 °C, hold 2 minRamp 1: 20 °C/min to 150 °CRamp 2: 100 °C/min to 300 °C, hold 2 min | This program provides good separation from solvent and other early-eluting compounds, followed by a rapid ramp to clean the column.[1] Adjust as needed to resolve matrix interferences. |
| MS System | ||
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard ionization mode providing reproducible, library-matchable fragmentation patterns. |
| Acquisition Mode | Selected Ion Monitoring (SIM) | SIM mode dramatically increases sensitivity and selectivity compared to full scan by monitoring only the specific m/z values of interest.[6] |
| Ion Source Temp. | 230 °C - 280 °C | A hotter source can reduce contamination and peak tailing for active compounds.[1] Start with the manufacturer's default (typically 230 °C) and increase if tailing is observed. |
| Quadrupole Temp. | 150 °C | This is a standard, stable temperature for most applications.[1] |
| Transfer Line Temp. | 260 °C - 280 °C | Must be hot enough to prevent condensation of the analyte as it travels from the GC to the MS source. |
| SIM Dwell Time | 50 - 100 ms | A dwell time of 100 ms is a good starting point. This provides sufficient signal for good ion statistics while allowing for at least 10-15 data points across the chromatographic peak. |
Troubleshooting Guide
Q: My Nitrobenzene-¹⁵N peak is tailing. What are the likely causes and how do I fix it?
Peak tailing for nitro compounds is a classic symptom of unwanted interactions within the GC system, known as "activity." The electron-withdrawing nitro group can interact with acidic sites in the sample pathway.
Common Causes & Solutions:
-
Active Sites in the Inlet Liner: The liner is the first point of contact. Silanol groups (-Si-OH) on the surface of non-deactivated or contaminated glass wool and liner walls can adsorb nitrobenzene.
-
Solution: Replace the inlet liner with a new, deactivated (silanized) liner. Ultra Inert liners are highly recommended. If you must use glass wool, ensure it is also deactivated.[7]
-
-
Column Contamination or Degradation: Non-volatile matrix components can accumulate at the head of the column, creating active sites.
-
Solution: Trim the column. As a rule of thumb, remove the first 10-15 cm from the inlet side of the column and reinstall it.[8] This provides a fresh, clean surface for the separation to begin.
-
-
System Leaks: Oxygen entering the system, particularly at high temperatures, can degrade the column's stationary phase, creating active sites.
-
Solution: Perform a leak check. Use an electronic leak detector to check the septum nut, column fittings at the inlet and detector, and gas line connections. A leak-free system is critical for consistent performance.[7]
-
-
Improper Column Installation: If the column is not installed correctly in the inlet, it can create dead volume, leading to peak broadening and tailing.
Caption: A decision tree for troubleshooting peak tailing.
Q: I am observing poor sensitivity or inconsistent peak areas. What should I investigate?
Low or variable signal intensity is a common issue that can often be traced systematically. The following workflow outlines a logical diagnostic process.
Workflow for Diagnosing Sensitivity Issues:
-
Verify Sample and Standard Integrity:
-
Protocol: Prepare a fresh dilution of your standard from a reliable stock. Re-inject this fresh standard.
-
Rationale: Analyte degradation or solvent evaporation in the vial can mimic instrument sensitivity loss.[7] Always rule out the simplest cause first.
-
-
Check Syringe and Injection:
-
Protocol: Manually inspect the autosampler syringe for air bubbles or blockages. Watch the injection cycle to ensure it is drawing and dispensing liquid correctly.
-
Rationale: A leaking or partially plugged syringe will deliver an inconsistent volume to the inlet, causing erratic peak areas.[8]
-
-
Perform Inlet Maintenance:
-
Protocol: Replace the septum and inlet liner. A cored septum can leak, and a dirty liner can adsorb the analyte, preventing its transfer to the column.
-
Rationale: The inlet is a high-contact area prone to contamination and wear. Regular maintenance is the most effective way to prevent sensitivity loss.[10]
-
-
Tune the Mass Spectrometer:
-
Protocol: Run the instrument's autotune procedure.
-
Rationale: The tune report is a critical diagnostic tool. It verifies that the ion source, mass analyzer, and detector are functioning correctly. Pay attention to the required repeller voltage; a steady increase over time indicates a dirty ion source that needs cleaning.[11]
-
-
Check for System Leaks:
-
Protocol: Use an electronic leak detector, paying close attention to the column fittings.
-
Rationale: Air leaks not only damage the column but also suppress the signal in the MS by competing with the analyte for ionization and increasing background noise.
-
Caption: A systematic workflow for troubleshooting low sensitivity.
Q: My baseline is noisy or shows high background. What are the potential causes?
A high baseline reduces your signal-to-noise ratio and can obscure small peaks. Common causes include:
-
Column Bleed: At high temperatures, the stationary phase can degrade and elute from the column, causing a rising baseline. Ensure you are operating within the column's specified temperature limits.[10] Conditioning a new column properly is essential to minimize initial bleed.
-
Contaminated Carrier Gas: Impurities (oxygen, moisture, hydrocarbons) in the carrier gas can create a high background signal. Use high-purity (99.999%) helium and install moisture, oxygen, and hydrocarbon traps.
-
Septum Bleed: Old or low-quality septa can release siloxanes when heated, which appear as repeating peaks in the baseline. Use high-quality, low-bleed septa and replace them regularly.
-
Previous Injections (Carryover): If a highly concentrated sample was run previously, residual material can elute in subsequent runs. Run a solvent blank after high-concentration samples to check for and wash out carryover.[9]
References
-
Mass Spectrum (Electron Ionization) (T3D4216). T3DB. [Link]
-
Determination of the [¹⁵N]-Nitrate/[¹⁴N]-Nitrate Ratio in Plant Feeding Studies by GC–MS. MDPI. [Link]
-
Fast Method for Determination of Nitrobenzene in Water using Agilent 5975T LTM GC/MSD. Agilent Technologies. [Link]
-
Sensitive and selective gas chromatography-tandem mass spectrometry method for the detection of nitrobenzene in tobacco smoke. PMC - NIH. [Link]
-
Nitrobenzene-D5 - NIST WebBook. National Institute of Standards and Technology. [Link]
-
Nitrobenzene-D5 - NIST WebBook. NIST. [Link]
-
Determination of nitrobenzenes and nitrochlorobenzenes in water samples using dispersive liquid-liquid microextraction and gas chromatography-mass spectrometry. ResearchGate. [Link]
-
Determination of Nitrobenzene Compounds in Nifedipine by GCMS. Shimadzu. [Link]
-
Benzene, nitro- - NIST WebBook. National Institute of Standards and Technology. [Link]
-
Determination of nitrobenzene potential genotoxic impurities in nifedipine with GC-MS. PubMed. [Link]
-
GC Troubleshooting Guide. Phenomenex. [Link]
-
Analytical Methods. ATSDR. [Link]
-
How to Troubleshoot and Improve your GC/MS. YouTube. [Link]
-
Gas Chromatography Mass Spectrometry Troubleshooting Guide. Shimadzu UK. [Link]
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Appendix B: GC/MS Troubleshooting Quick Reference. ResearchGate. [Link]
-
GC Troubleshooting guide. Shimadzu. [Link]
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Tips for Successful GC–MS Tuning and Optimization. LCGC International. [Link]
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Multivariate optimization of a GC–MS method for determination of sixteen priority polycyclic aromatic hydrocarbons. Wiley Online Library. [Link]
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Optimizing Conditions for GC/MS Analyses. Agilent Technologies. [Link]
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Technical Support Center: Troubleshooting Background Noise in Nitrobenzene-¹⁵N NMR Detection
Welcome to the technical support center for optimizing the detection of Nitrobenzene-¹⁵N by NMR spectroscopy. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with high background noise and low sensitivity during their experiments. Here, we move beyond simple procedural lists to explain the causality behind experimental choices, empowering you to make informed decisions and obtain high-quality, reproducible data.
Section 1: Foundational Issues & Frequently Asked Questions
This section addresses the fundamental challenges of ¹⁵N NMR that are the root cause of many common noise-related issues.
Q1: Why is my ¹⁵N NMR spectrum inherently noisy compared to my ¹H spectrum?
A1: The difficulty in acquiring a clean ¹⁵N spectrum stems from the fundamental physical properties of the nitrogen-15 nucleus.[1] There are two primary reasons for its low sensitivity:
-
Low Natural Abundance: The NMR-active ¹⁵N isotope has a natural abundance of only about 0.37%.[2] The vast majority of nitrogen is the ¹⁴N isotope, which has a spin of 1 and suffers from quadrupolar broadening, leading to extremely broad and often undetectable signals in high-resolution NMR.[3] Your experiment is therefore only detecting a tiny fraction of the total nitrogen atoms in your sample.
-
Low Gyromagnetic Ratio (γ): The gyromagnetic ratio of ¹⁵N is negative and its magnitude is about 10 times smaller than that of ¹H.[1][4] The NMR signal intensity is proportional to the cube of the gyromagnetic ratio, making the ¹⁵N nucleus inherently far less sensitive. The signal-to-noise ratio for ¹H is approximately 300 times greater than for ¹⁵N at the same magnetic field strength.[1]
Q2: I'm working with a natural abundance sample. Is direct 1D ¹⁵N detection a viable option for nitrobenzene?
A2: For natural abundance samples, direct 1D ¹⁵N detection is generally not recommended due to its profound insensitivity.[5] Acquiring a spectrum with an acceptable signal-to-noise ratio could take an impractically long time, potentially days.[2] The most effective strategy for natural abundance samples is to use indirect detection methods, where the ¹⁵N signal is detected through its coupling to the much more sensitive ¹H nuclei.[5][6]
Q3: What is the single most effective method to dramatically improve my signal-to-noise ratio?
A3: Without question, the most effective method is isotopic enrichment , i.e., using a starting material synthetically labeled with ¹⁵N.[2][3] By increasing the concentration of the ¹⁵N isotope from its natural abundance of 0.37% to 98% or higher, you directly increase the number of detectable nuclei. This can turn an experiment that would take days or even be impossible into one that can be completed in hours or minutes, yielding a spectrum with an excellent signal-to-noise ratio.[2]
Section 2: The Critical Role of Sample Preparation
A high-quality spectrum begins with a meticulously prepared sample. Many issues attributed to the spectrometer are, in fact, rooted in the sample itself.
Q4: My spectral lines are broad and the baseline is distorted. Could this be a sample preparation issue?
A4: Absolutely. Broad lines and poor baseline are classic symptoms of a suboptimal sample. The primary causes are:
-
Particulate Matter: Any suspended solid particles in the sample will severely distort the local magnetic field homogeneity.[7] This leads to broad, distorted peaks that cannot be corrected by shimming.[7] Always filter your sample into the NMR tube, for instance, by passing it through a pipette with a tight cotton wool plug.[8][9]
-
Paramagnetic Contaminants: Dissolved molecular oxygen (O₂) is paramagnetic and can shorten relaxation times, leading to line broadening. For high-resolution experiments, it is advisable to degas your sample using the freeze-pump-thaw technique or by carefully flushing the space above the liquid with an inert gas like nitrogen or argon.[7][10]
-
Incorrect Concentration: While a higher concentration is generally better for insensitive nuclei, an overly concentrated sample can increase viscosity, which also leads to broader lines.[10] You must find a balance between maximizing the amount of analyte and maintaining a low-viscosity solution.
Workflow for Optimal Sample Preparation
The following workflow is crucial for minimizing background noise and ensuring high-quality data.
Caption: A validated workflow for preparing high-quality NMR samples.
Table 1: Key Sample Preparation Parameters
| Parameter | Recommendation | Rationale |
| Analyte Conc. | As high as possible without causing solubility issues or high viscosity. | Maximizes the number of ¹⁵N nuclei in the detection volume.[10] |
| Solvent | High-purity deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆). | Minimizes solvent proton signals that can obscure analyte peaks and provides the deuterium lock signal for the spectrometer.[7][10] |
| Filtration | Mandatory. Use a cotton or glass wool plug in a pipette. | Removes suspended solids that destroy magnetic field homogeneity and cause poor line shape.[7][9] |
| Filling Height | Typically 4-5 cm (for a 5mm tube), corresponding to 0.5-0.6 mL. | Ensures the sample is correctly positioned within the detection coils for optimal shimming and sensitivity.[7][8] |
| NMR Tube | Use high-quality, clean, and unscratched tubes. | Damaged or low-quality tubes can have poor concentricity, making shimming difficult.[7][8] |
Section 3: Spectrometer and Pulse Sequence Optimization
With a perfect sample, the next step is to use the right experiment and optimize its parameters.
Q5: Which NMR experiment is the best choice for detecting the ¹⁵N nucleus in nitrobenzene?
A5: The definitive choice is a 2D ¹H-¹⁵N Heteronuclear Multiple Bond Correlation (HMBC) experiment.[5] Here’s why:
-
Indirect Detection: HMBC detects the ¹⁵N nucleus indirectly through its coupling to nearby protons. You are essentially observing the highly sensitive protons, which provides a massive boost in signal-to-noise compared to direct ¹⁵N detection.[6][11]
-
Long-Range Coupling: The nitrobenzene molecule has no protons directly attached to the nitrogen atom, ruling out experiments like HSQC which rely on one-bond couplings. HMBC is designed to detect correlations over 2 to 4 bonds, making it perfect for correlating the aromatic protons on the benzene ring to the nitrogen of the NO₂ group.[11]
-
Structural Confirmation: A cross-peak in the HMBC spectrum provides unambiguous evidence of the connectivity between the protons and the nitrogen atom, confirming your structure.[5]
Logical Flow for Experiment Selection
Caption: Decision tree for selecting the optimal ¹⁵N NMR experiment.
Q6: I'm running a ¹H-¹⁵N HMBC, but my cross-peaks are very weak or absent. How can I optimize the acquisition parameters?
A6: A weak HMBC signal is a common issue that can be solved by systematic parameter optimization.
-
Increase the Number of Scans (NS): This is the most direct way to improve the signal-to-noise ratio (S/N). The S/N increases with the square root of the number of scans. For natural abundance ¹⁵N HMBC, an overnight acquisition (8-12 hours) is often necessary.[5]
-
Optimize the Long-Range Coupling Constant (ⁿJHN): The HMBC experiment uses a delay that is optimized for a specific range of coupling constants. For ¹H-¹⁵N, this coupling can vary. A typical starting value is 8-10 Hz, but acquiring a second HMBC optimized for a smaller coupling (e.g., 4-5 Hz) may be necessary to detect all correlations.[12]
-
Check Probe Tuning: Ensure the NMR probe is accurately tuned to both the ¹H and ¹⁵N frequencies before starting the experiment. A poorly tuned probe can lead to a significant loss of signal intensity.[11]
-
Set an Appropriate Relaxation Delay (d1): Nitrogen nuclei without attached protons, like in a nitro group, can have very long T₁ relaxation times. If the relaxation delay is too short, the signal can become saturated and its intensity will decrease. A delay of 1-2 seconds is a good starting point, but it may need to be increased.[3]
-
Use a Cryoprobe: If available, a cryogenic probe will dramatically enhance sensitivity by reducing electronic noise, providing a 3-5 fold improvement in S/N.[11]
Protocol: Standard ¹H-¹⁵N HMBC Acquisition for Nitrobenzene
-
Prepare the Sample: Prepare a concentrated solution (~50-100 mM or saturated) of nitrobenzene in a high-quality deuterated solvent (e.g., 0.6 mL of CDCl₃). Filter the sample into a clean, high-quality 5 mm NMR tube.
-
Load and Lock: Insert the sample into the spectrometer. Lock onto the deuterium signal of the solvent and ensure a stable lock.
-
Shimming: Perform automatic or manual shimming to optimize the magnetic field homogeneity. A sharp, symmetric solvent peak is indicative of good shimming.
-
Tuning and Matching: Tune and match the probe for both the ¹H and ¹⁵N channels.
-
Calibrate Pulses: Accurately calibrate the 90° pulse widths for both ¹H and ¹⁵N.
-
Set Up the HMBC Experiment:
-
Select a standard HMBC pulse sequence (e.g., hmbcgplpndqf on a Bruker system).
-
Set Spectral Widths:
-
Set Acquisition Parameters:
-
NS (Number of Scans): Start with a multiple of 8 or 16. For an overnight run, set NS to achieve the desired total experiment time.
-
TD (Time Domain points): 2048 in F2, 256-512 in F1.
-
D1 (Relaxation Delay): 1.5 seconds.
-
CNST2 (Long-Range J-Coupling): Set to 8 Hz. This value corresponds to an evolution delay optimized for this coupling.
-
-
-
Acquire Data: Start the acquisition. Total time will depend on the number of scans and increments in the indirect dimension.
-
Process Data: After acquisition, apply a sine-bell or squared sine-bell window function in both dimensions, followed by Fourier transformation and phase correction. Perform a baseline correction, particularly in the direct (¹H) dimension.
References
- Benchchem. (n.d.). Technical Support Center: Optimizing NMR Pulse Sequences for 15N-Labeled Metabolite Detection.
- Tao, T. (2025, August 13). The Role of Nitrogen-15 in NMR Spectroscopy for Molecular Structure Analysis. Benchchem.
- Wikipedia. (n.d.). Nitrogen-15 nuclear magnetic resonance spectroscopy.
- Reddit r/Chempros. (2023, July 25). 15N NMR Question.
- University of California, Davis. (n.d.). NMR Background & Practical Considerations for Getting Started. Biochemistry.
- University of Wisconsin-Madison. (n.d.). NMR Sample Preparation.
- Weizmann Institute of Science. (n.d.). Sample Preparation & NMR Tubes. Chemical Research Support.
- University of Minnesota Twin Cities. (n.d.). NMR Sample Preparation. College of Science and Engineering.
- Western University. (n.d.). NMR Sample Preparation. JB Stothers NMR Facility.
- UC Davis NMR Facility. (n.d.). Avance 3D / Triple Resonance.
- University of Ottawa. (n.d.). Nitrogen NMR.
- Marek, R., & Lyčka, A. (2002). 15N NMR Spectroscopy in Structural Analysis. Current Organic Chemistry, 6(1), 35-52.
- Magritek. (n.d.). Can benchtop NMR detect 15N at natural abundance?.
Sources
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- 3. The Role of Nitrogen-15 in NMR Spectroscopy for Molecular Structure Analysis - China Isotope Development [asiaisotopeintl.com]
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- 6. researchgate.net [researchgate.net]
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- 8. chemie-biologie.uni-siegen.de [chemie-biologie.uni-siegen.de]
- 9. publish.uwo.ca [publish.uwo.ca]
- 10. NMR | Sample Preparation & NMR Tubes | Chemical Research Support [weizmann.ac.il]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. magritek.com [magritek.com]
Technical Support Center: Achieving Complete Isotopic Labeling with ¹⁵N-Nitrobenzene
Welcome to the technical support center for the synthesis and analysis of ¹⁵N-Nitrobenzene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. As Senior Application Scientists, we have compiled this resource based on established protocols and extensive field experience to ensure you can achieve complete and reliable isotopic labeling for your research needs.
Section 1: Synthesis and Reaction Troubleshooting
The synthesis of ¹⁵N-nitrobenzene is typically achieved through the electrophilic nitration of benzene using a ¹⁵N-labeled nitric acid source. While the reaction is well-established, achieving high isotopic enrichment and chemical purity requires careful control of reaction parameters. This section addresses common issues encountered during the synthesis.
Frequently Asked Questions (FAQs) - Synthesis
Q1: My ¹⁵N-nitrobenzene yield is significantly lower than expected. What are the likely causes?
A low yield in the nitration of benzene can stem from several factors. One of the primary causes is incomplete reaction due to suboptimal conditions. Ensure that your nitrating mixture, composed of concentrated ¹⁵N-nitric acid and concentrated sulfuric acid, is freshly prepared and used in the correct stoichiometric ratio. The reaction is also highly sensitive to temperature; maintaining a temperature below 50-60°C is crucial to prevent side reactions.[1][2][3][4] Another potential issue is the loss of product during the workup and purification steps. Nitrobenzene has some solubility in water, so excessive washing can lead to reduced yield.[4] Finally, ensure your starting benzene is of high purity and dry, as contaminants can interfere with the reaction.
Q2: I observe the formation of a dark brown or black tar-like substance in my reaction flask. What is it and how can I prevent it?
The formation of dark, tarry byproducts is a common sign of runaway reactions or excessive oxidation. This is almost always due to poor temperature control. The nitration of benzene is an exothermic reaction, and if the temperature rises significantly above 60°C, you risk not only dinitration and trinitration but also oxidation of the benzene ring, leading to complex polymeric materials.[1][2][4]
Troubleshooting Steps:
-
Strict Temperature Control: Use an ice bath to maintain the reaction temperature, especially during the dropwise addition of benzene to the nitrating mixture.[4]
-
Slow Addition: Add the benzene to the mixed acid slowly and with vigorous stirring to ensure efficient heat dissipation.
-
Monitor the Reaction: Use a thermometer to monitor the internal temperature of the reaction flask throughout the addition process.
Q3: After the reaction, I have two distinct layers in my separatory funnel. Which layer is my product?
After quenching the reaction with water, you will observe two layers. The lower layer will be the aqueous phase containing the spent acids (sulfuric and any unreacted nitric acid). The upper layer is your crude ¹⁵N-nitrobenzene product.[4] Nitrobenzene is denser than water, but the highly concentrated acid layer is significantly denser. Always perform a drop test with a small amount of water to definitively identify the aqueous layer if you are unsure.
Q4: How do I effectively remove acidic impurities from my crude ¹⁵N-nitrobenzene?
Proper removal of acidic impurities is critical for the stability and purity of your final product.
Protocol for Acid Removal:
-
Water Wash: Carefully wash the organic layer twice with distilled water to remove the bulk of the acid.
-
Base Wash: Neutralize any remaining acid by washing with a dilute solution of sodium carbonate or sodium bicarbonate until effervescence ceases.[5] Be sure to vent the separatory funnel frequently to release the pressure from the generated CO₂ gas.
-
Final Water Wash: Perform a final wash with distilled water to remove any residual base.
-
Brine Wash: A final wash with a saturated sodium chloride solution (brine) will help to remove dissolved water from the organic layer, aiding in the subsequent drying step.
Section 2: Purification of ¹⁵N-Nitrobenzene
Purification is a critical step to ensure that your ¹⁵N-nitrobenzene is free from unreacted starting materials, byproducts, and residual solvents.
Troubleshooting Guide - Purification
| Problem | Potential Cause | Solution |
| Cloudy/Opaque Product After Washing | Residual water emulsified in the nitrobenzene. | Dry the product thoroughly with an anhydrous drying agent like anhydrous magnesium sulfate or calcium chloride. Allow sufficient time for the drying agent to work, and observe the liquid for clarity.[4][6] |
| Product Contaminated with Dinitrobenzene | Reaction temperature was too high, leading to further nitration. | Careful fractional distillation can separate nitrobenzene (b.p. 210-211 °C) from dinitrobenzene isomers which have higher boiling points. Monitor the distillation temperature closely and collect the fraction at the correct boiling point.[4][7] |
| Low Purity Confirmed by GC/HPLC | Incomplete removal of starting materials or byproducts. | Re-purify the product. This may involve another wash sequence followed by careful fractional distillation. Ensure your analytical method is properly calibrated to identify all potential impurities.[8] |
Section 3: Verification of Isotopic Labeling
Confirming the successful incorporation of the ¹⁵N isotope is the final and most important step. The two primary analytical techniques for this are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Frequently Asked Questions (FAQs) - Analysis
Q5: How can I use ¹⁵N NMR to confirm the isotopic labeling of my nitrobenzene?
¹⁵N NMR is a direct method to observe the ¹⁵N nucleus. Due to the low natural abundance of ¹⁵N (0.37%), a successfully labeled sample will show a significantly enhanced signal in the ¹⁵N NMR spectrum. The chemical shift of the nitrogen in nitrobenzene is expected in a specific region. While referencing standards can vary, with liquid ammonia often used as a reference (0 ppm), the nitro group of nitrobenzene will appear significantly downfield.[9] For instance, relative to nitromethane, the chemical shift is in the range of -16 ppm.[10]
Q6: I am using Mass Spectrometry to analyze my product. What should I look for to confirm ¹⁵N labeling?
Mass spectrometry is a highly sensitive technique for confirming isotopic labeling.
-
Molecular Ion Peak: In the mass spectrum of unlabeled nitrobenzene, the molecular ion peak (M+) appears at an m/z of 123.[11] For your ¹⁵N-labeled nitrobenzene, you should observe a molecular ion peak at m/z 124, corresponding to the incorporation of one ¹⁵N atom.
-
Isotopic Enrichment Calculation: The relative intensities of the m/z 123 and m/z 124 peaks can be used to calculate the percentage of isotopic enrichment.
-
Fragmentation Pattern: The fragmentation pattern can also provide confirmation. Key fragments for nitrobenzene include the loss of the nitro group (-NO₂) to give a peak at m/z 77 (the phenyl cation) and the loss of nitric oxide (-NO) to give a peak at m/z 93.[11] For the ¹⁵N-labeled compound, these fragments will be shifted to m/z 77 (no nitrogen) and m/z 94 ([C₆H₅¹⁵O]⁺), respectively.
Q7: My mass spectrum shows both a peak at m/z 123 and 124. Does this mean my labeling failed?
Not necessarily. The presence of both peaks indicates incomplete labeling. This can be due to:
-
Incomplete Reaction: The reaction did not go to completion, leaving unreacted benzene which was subsequently nitrated by any residual ¹⁴N-nitric acid impurity in your labeled source.
-
Isotopically Impure Starting Material: The ¹⁵N-nitric acid used was not 100% enriched. Commercially available ¹⁵N-labeled reagents typically have an isotopic purity of around 98-99%.[7]
-
Contamination: Contamination with unlabeled nitrobenzene from another source.
To improve labeling efficiency, ensure the reaction goes to completion by using a slight excess of the nitrating agent and allowing for sufficient reaction time.
Section 4: Experimental Protocols and Data Visualization
Protocol: Synthesis of ¹⁵N-Nitrobenzene
Materials:
-
Benzene
-
Concentrated ¹⁵N-Nitric Acid (e.g., 98 atom % ¹⁵N)
-
Concentrated Sulfuric Acid
-
Ice
-
Distilled Water
-
5% Sodium Carbonate Solution
-
Anhydrous Calcium Chloride or Magnesium Sulfate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool a mixture of concentrated sulfuric acid and concentrated ¹⁵N-nitric acid in an ice bath.
-
Slowly add benzene dropwise from the dropping funnel to the stirred, cold acid mixture. Maintain the internal temperature below 55°C throughout the addition.[4]
-
After the addition is complete, allow the mixture to stir at room temperature for approximately one hour. The reaction can be gently heated to 60°C to ensure completion.[4]
-
Carefully pour the reaction mixture into a beaker containing cold water.
-
Transfer the mixture to a separatory funnel and separate the lower aqueous layer.
-
Wash the organic layer sequentially with distilled water, 5% sodium carbonate solution, and finally with distilled water.
-
Dry the crude ¹⁵N-nitrobenzene over anhydrous calcium chloride.
-
Purify the product by fractional distillation, collecting the fraction that boils at 210-211°C.[7]
Workflow and Decision Making
Caption: Workflow for the synthesis and analysis of ¹⁵N-Nitrobenzene.
Expected Analytical Data
| Analytical Technique | Unlabeled Nitrobenzene | ¹⁵N-Labeled Nitrobenzene |
| ¹⁵N NMR Chemical Shift | No significant signal at natural abundance | Strong signal (e.g., ~ -16 ppm vs. nitromethane)[10] |
| Mass Spectrum (Molecular Ion) | m/z 123 | m/z 124 |
| Mass Spectrum (Key Fragments) | m/z 77 ([C₆H₅]⁺), m/z 93 ([C₆H₅O]⁺)[11] | m/z 77 ([C₆H₅]⁺), m/z 94 ([C₆H₅¹⁵O]⁺) |
References
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Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. PubMed. Available at: [Link]
-
On the Fragmentation of Nitrobenzene and Nitrotoluenes Induced by a Femtosecond Laser at 375 nm. American Chemical Society. Available at: [Link]
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Mass Spectrometry: Fragmentation. Available at: [Link]
-
Anisotropic Chemical Shifts and Spin Rotation Constants of 15N from Liquid and Solid State NMR: Nitrobenzene. Journal of Magnetic Resonance. Available at: [Link]
-
Nitrogen-15 NMR chemical shift ranges for oxime, nitro, and nitroso... ResearchGate. Available at: [Link]
-
On the Fragmentation of Nitrobenzene and Nitrotoluenes Induced by a Femtosecond Laser at 375 nm. The Journal of Physical Chemistry A. Available at: [Link]
-
the nitration of benzene - electrophilic substitution. Chemguide. Available at: [Link]
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Theoretical and Experimental NMR Study of a Series of Five Nitrobenzene-1,2-Diamines. Spectroscopy Letters. Available at: [Link]
-
Nitration of Benzene. Chemistry Steps. Available at: [Link]
-
The Nitration and Sulfonation of Benzene. MCC Organic Chemistry - Lumen Learning. Available at: [Link]
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Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Master Organic Chemistry. Available at: [Link]
-
Benzene Reactions – Sulfonation, Nitration and Halogenation. BYJU'S. Available at: [Link]
-
Nitrobenzene synthesis. Reddit. Available at: [Link]
-
Nitration Of Benzene- Introduction, Mechanism And Solved Examples. Master Chemistry. Available at: [Link]
-
Nitrogen NMR. University of Ottawa. Available at: [Link]
-
-
analytical methods. ATSDR. Available at: [Link]
-
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Aromatic 2b. Preparation & Puification of Nitrobenzene.. YouTube. Available at: [Link]
-
How to make Nitrobenzene. YouTube. Available at: [Link]
-
Synthesizing Nitrobenzene [Video]. Sciencemadness Discussion Board. Available at: [Link]
-
18.2c EAS Nitration. YouTube. Available at: [Link]
-
Electrophilic aromatic substitution - Nitration of benzene. ChemTube3D. Available at: [Link]
-
Optimizing Nitrobenzene Synthesis Catalyzed by Sulfated Silica (SO4/SiO2) through Response Surface Methodological Approach. ResearchGate. Available at: [Link]
- Continuous process for the manufacture of nitrobenzene. Google Patents.
-
(PDF) Transformative process: Crafting imines from nitrobenzene and benzyl alcohol coupling with cerium oxide modified mesoporous SBA-15. ResearchGate. Available at: [Link]
- Process for the continuous preparation of nitrobenzene. Google Patents.
-
NITROBENZENE SYNTHESIS | LABORATORY EXPERIMENT | ORGANIC CHEMISTRY. YouTube. Available at: [Link]
-
Analytical techniques for quantifying (15)N/(14)N of nitrate, nitrite, total dissolved nitrogen and ammonium in environmental samples using a gas chromatograph equipped with a quadrupole mass spectrometer. PubMed. Available at: [Link]
-
Purification of Organic Compounds: from Crude Product to Purity. EMU Physics Department. Available at: [Link]
-
(PDF) Advanced-Functional-Material-Modified Electrodes for the Monitoring of Nitrobenzene: Progress in Nitrobenzene Electrochemical Sensing. ResearchGate. Available at: [Link]
-
Optimizing Nitrobenzene Synthesis Catalyzed by Sulfated Silica (SO4/SiO2) through Response Surface Methodological Approach. 한국재료학회지. Available at: [Link]
-
Nitrobenzene - Printing Processes and Printing Inks, Carbon Black and Some Nitro Compounds. NCBI Bookshelf. Available at: [Link]
-
Nitrobenzene Structure, Production & Uses - Lesson. Study.com. Available at: [Link]
-
OPTICAL METHOD FOR DETERMINATION OF NITROGEN-15 ABUNDANCE. DOI. Available at: [Link]
-
Advanced-Functional-Material-Modified Electrodes for the Monitoring of Nitrobenzene: Progress in Nitrobenzene Electrochemical Sensing. MDPI. Available at: [Link]
-
Nitrobenzene. Wikipedia. Available at: [Link]
-
Nitrobenzene | Synthesis, Uses, Hazards. Britannica. Available at: [Link]
-
(PDF) Analytical Techniques for Quantifying N-15/N-14 of Nitrate, Nitrite, Total Dissolved Nitrogen and Ammonium in Environmental Samples Using a Gas Chromatograph Equipped with a Quadrupole Mass Spectrometer. ResearchGate. Available at: [Link]
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Technical Support Center: Purification of Synthesized Nitrobenzene-¹⁵N
This guide provides in-depth technical support for researchers, scientists, and professionals in drug development who are working with the purification of synthesized Nitrobenzene-¹⁵N. The following troubleshooting guides and FAQs address specific challenges you may encounter, explaining the causality behind experimental choices to ensure you achieve the highest purity for your isotopically labeled compound.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems that can arise during the purification of Nitrobenzene-¹⁵N.
Question: My crude Nitrobenzene-¹⁵N is a dark yellow or brown color. What causes this, and how can I fix it?
Answer: A dark coloration in your crude product typically indicates the presence of two main types of impurities: residual nitrating acids (sulfuric and nitric acid) and nitrated byproducts, such as dinitrobenzenes.[1][2] Overly aggressive reaction conditions, particularly temperatures exceeding 60°C, can promote the formation of these colored byproducts.[1][2]
Causality & Solution:
-
Acidic Impurities: Residual acids can catalyze side reactions and must be neutralized. The recommended procedure is to wash the crude organic layer with a dilute basic solution. A 5% sodium carbonate (Na₂CO₃) or sodium hydroxide (NaOH) solution is effective.[3][4][5] The carbonate is often preferred as it is less harsh and the evolution of CO₂ gas can provide gentle mixing, but care must be taken to vent the separatory funnel frequently. The base reacts with the strong acids to form water-soluble salts, which are then partitioned into the aqueous layer and removed.
-
Nitrated Byproducts: While the basic wash can help, highly colored impurities like dinitrobenzene may remain. These are best removed by fractional distillation under reduced pressure or, if the product is solid at room temperature, by recrystallization.[3][6]
Question: After the aqueous wash, my Nitrobenzene-¹⁵N appears cloudy or milky. What does this mean?
Answer: A cloudy or milky appearance is a clear indication of emulsified water within the organic product.[1][6] This is a common occurrence after washing with aqueous solutions.
Causality & Solution: Water has a low but non-zero solubility in nitrobenzene and can also be present as a fine suspension. Distilling wet nitrobenzene can lead to bumping and inaccurate boiling point readings. To remove the water, the product must be dried using an anhydrous drying agent.
-
Recommended Protocol: Separate the organic layer and add a suitable drying agent like anhydrous calcium chloride (CaCl₂) or magnesium sulfate (MgSO₄).[4][5][6] Swirl the flask until the liquid becomes clear, indicating that the water has been absorbed by the drying agent.[6] Afterwards, filter or decant the dried nitrobenzene to remove the drying agent before proceeding to distillation.
Question: My final yield is significantly lower than expected. Where could I have lost my product?
Answer: Low yield is a frustrating issue that can stem from several stages of the synthesis and purification process.[2]
Causality & Solution:
-
Incomplete Reaction: If the nitration did not go to completion, a significant portion of your starting material (Benzene-¹⁵N) will remain. This can be addressed by optimizing reaction time and temperature.[2]
-
Losses During Workup: Product can be lost during the washing steps. Aggressive shaking can create stable emulsions, leading to poor separation of the organic and aqueous layers. Furthermore, using an excessive volume of washing solution can increase the amount of product that dissolves and is discarded with the aqueous phase.
-
Improper Distillation: During distillation, product can be lost if the apparatus is not properly sealed or if the collection temperature range is too narrow. It's also critical not to distill to dryness, as this can lead to the decomposition of higher-boiling nitrated impurities and poses a significant explosion risk.[6]
-
Losses During Recrystallization: If using recrystallization, using too much solvent will result in a significant amount of your product remaining in the mother liquor even after cooling.[2] Always use the minimum amount of hot solvent required to fully dissolve the crude product.
Question: GC-MS analysis of my purified product shows a peak corresponding to Benzene-¹⁵N. How do I remove it?
Answer: The presence of the starting material, Benzene-¹⁵N, indicates an incomplete reaction. Due to the significant difference in boiling points between benzene (~80°C) and nitrobenzene (~211°C), the most effective method for separation is fractional distillation.[1][7]
Causality & Solution: Fractional distillation allows for the separation of volatile liquids with different boiling points.
-
Recommended Protocol: Use a fractional distillation setup with a fractionating column (e.g., Vigreux or packed column) between the distillation flask and the condenser. Heat the mixture slowly. The lower-boiling component, Benzene-¹⁵N, will vaporize first, ascend the column, and can be collected as the first fraction. Once all the benzene has distilled and the temperature at the top of the column begins to rise sharply, change the receiving flask to collect the pure Nitrobenzene-¹⁵N fraction at its characteristic boiling point.[1]
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my synthesized Nitrobenzene-¹⁵N?
The primary impurities stem from the reaction itself and the workup process. These include:
-
Unreacted Starting Material: Benzene-¹⁵N.
-
Over-Nitration Products: Primarily m-Dinitrobenzene, with smaller amounts of o- and p-Dinitrobenzene.[8] Their formation is favored by high temperatures.[2]
-
Residual Acids: Concentrated sulfuric acid (H₂SO₄) and nitric acid (HNO₃) from the nitrating mixture.[4]
-
Water: Introduced during the aqueous workup steps.[6]
Q2: Which purification technique is best for Nitrobenzene-¹⁵N?
The choice of technique depends on the specific impurities present and the desired final purity. A multi-step approach is almost always necessary.
| Purification Method | Principle of Separation | Advantages | Disadvantages | Best For Removing |
| Aqueous Washing | Partitioning based on solubility and acid-base chemistry. | Simple, fast, and effective for removing inorganic acids and salts. | Can introduce water contamination; risk of emulsion formation. | Residual H₂SO₄ and HNO₃. |
| Fractional Distillation | Separation based on differences in boiling points. | Excellent for separating volatile liquids with different boiling points. Highly effective for achieving high purity. | Requires careful temperature control; potential for thermal decomposition of impurities if overheated.[6] | Unreacted Benzene-¹⁵N, water, and other volatile organic impurities. |
| Vacuum Distillation | Distillation at reduced pressure, which lowers the boiling point. | Prevents thermal decomposition of high-boiling compounds and impurities. | Requires specialized equipment (vacuum pump, manometer). | Dinitrobenzene isomers and other high-boiling impurities. |
| Recrystallization | Differential solubility of the compound and impurities in a solvent at different temperatures. | Can yield very high-purity crystalline products. Effective for removing impurities with different solubility profiles.[9][10] | Only applicable to compounds that are solid at room temperature. Potential for significant product loss in the mother liquor.[2] | Isomeric impurities (e.g., dinitrobenzenes) if solubility differs significantly. |
| Column Chromatography | Separation based on differential adsorption to a stationary phase (e.g., silica gel). | Can provide very high purity and separate complex mixtures.[11] | Can be time-consuming, requires significant solvent volumes, and may lead to product loss on the column. | Trace impurities and compounds with similar boiling points that are difficult to separate by distillation. |
Q3: What are the critical safety precautions when handling and purifying Nitrobenzene-¹⁵N?
Nitrobenzene is a highly toxic substance and must be handled with extreme care.[12] The ¹⁵N isotope does not alter its chemical toxicity.
-
Exposure: It is readily absorbed through the skin and is toxic if inhaled or ingested.[12][13][14] Always work in a certified chemical fume hood.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, splash goggles, and chemically resistant gloves (Viton or Butyl rubber are recommended).[15]
-
Explosion Hazard: Do not distill the crude product to dryness, as residual dinitro compounds can decompose explosively at high temperatures.[6] Also, avoid heating nitrobenzene in the presence of strong acids or bases, as this can lead to uncontrolled reactions.[16]
-
Storage: Store in a tightly closed container in a cool, well-ventilated area away from sources of ignition.[15]
-
Waste Disposal: Dispose of all nitrobenzene-contaminated waste as hazardous chemical waste according to your institution's guidelines.
Q4: How do I confirm the final purity and isotopic incorporation of my Nitrobenzene-¹⁵N?
A combination of analytical techniques is recommended for full characterization:
-
Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying and quantifying volatile impurities like residual benzene or other organic byproducts.[17][18]
-
High-Performance Liquid Chromatography (HPLC): Useful for detecting non-volatile or thermally unstable impurities.[19]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H and ¹³C NMR: Will confirm the chemical structure of nitrobenzene. The purity can be assessed by the absence of signals from impurities.
-
¹⁵N NMR: Directly confirms the successful incorporation of the ¹⁵N isotope.[20]
-
-
Fourier-Transform Infrared Spectroscopy (FTIR): Can confirm the presence of the nitro functional group (strong absorbances around 1525 cm⁻¹ and 1345 cm⁻¹) and the absence of impurities like water (broad -OH stretch).
Experimental Protocols & Visualizations
Workflow for Purification of Crude Nitrobenzene-¹⁵N
The following diagram illustrates a typical workflow for purifying the crude product obtained from the nitration of Benzene-¹⁵N.
Caption: A typical workflow for the purification of synthesized Nitrobenzene-¹⁵N.
Step-by-Step Protocol: Aqueous Workup and Drying
-
Quenching: Carefully pour the cooled reaction mixture into a beaker containing cold water or ice.[8]
-
Separation: Transfer the mixture to a separatory funnel. Allow the layers to fully separate. The denser nitrobenzene layer will be at the bottom.[6][7] Drain and discard the upper aqueous acid layer.
-
Neutralization: Return the nitrobenzene layer to the separatory funnel. Add a 5% aqueous solution of sodium carbonate (Na₂CO₃). Stopper the funnel and invert it gently, venting frequently to release the pressure from CO₂ evolution. Continue until gas evolution ceases. Drain and discard the aqueous layer.
-
Final Wash: Wash the nitrobenzene with deionized water one final time to remove any residual base.
-
Drying: Transfer the washed nitrobenzene to a clean, dry Erlenmeyer flask. Add anhydrous calcium chloride or magnesium sulfate (approximately 1-2 grams for every 10 mL of product). Swirl the flask gently for 5-10 minutes, or until the liquid is no longer cloudy.[4][6]
-
Isolation: Carefully decant or filter the dried nitrobenzene into a round-bottom flask suitable for distillation, leaving the solid drying agent behind.
References
-
nitrobenzene - Organic Syntheses Procedure. (n.d.). Organic Syntheses. [Link]
-
Preparation of nitrobenzene. (n.d.). PrepChem.com. [Link]
-
Laboratory Preparation of Nitrobenzene, purification,Uses. (2022, March 16). Chemistry Notes. [Link]
-
Safety Data Sheet: Nitrobenzene. (2025, March 31). Carl ROTH. [Link]
-
Nitrobenzene : Laboratory preparation, Properties and Uses. (2020, May 2). Online Chemistry notes. [Link]
-
NITROBENZENE FOR SYNTHESIS MSDS. (2015, April 9). Loba Chemie. [Link]
-
HAZARD SUMMARY: Nitrobenzene. (n.d.). New Jersey Department of Health. [Link]
-
Nitration of Aromatic Hydrocarbons Preparation of Nitrobenzene. (n.d.). University of Technology, Iraq. [Link]
-
Separation of Nitrobenzene on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. [Link]
-
Nitrobenzene Production, Mistakes to Avoid and Analysis. (2024, February 1). YouTube. [Link]
-
How to remove nitrobenzene from a reaction? (2022, April 29). ResearchGate. [Link]
-
Preparation of Nitrobenzene (Nitration of benzene). (n.d.). Tishk International University. [Link]
- Method of crystallizing nitro products. (1959).
-
Analytical Methods. (n.d.). Agency for Toxic Substances and Disease Registry. [Link]
-
Somerville, C. C., et al. (1995). Purification and characterization of nitrobenzene nitroreductase from Pseudomonas pseudoalcaligenes JS45. Journal of Bacteriology. [Link]
-
Chromatogram of purified nitrobenzene product. (n.d.). ResearchGate. [Link]
- Process for producing nitrobenzene. (2009).
-
Purification and characterization of nitrobenzene nitroreductase from Pseudomonas pseudoalcaligenes JS45. (1995). Journal of Bacteriology. [Link]
-
Recrystallization of m-dinitrobenzene. (2021, February 8). YouTube. [Link]
-
Laboratory Preparation of Nitrobenzene. (2022, January 17). YouTube. [Link]
-
Nitrobenzene. (1996). IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, vol 65. [Link]
-
Theoretical and Experimental NMR Study of a Series of Five Nitrobenzene-1,2-Diamines. (2013). Spectroscopy Letters. [Link]
-
Determination of nitrobenzene potential genotoxic impurities in nifedipine with GC-MS. (2024). Journal of Pharmaceutical and Biomedical Analysis. [Link]
-
Synthesis of ¹⁵N-Pyridines and Higher Mass Isotopologs via Zincke Imine Intermediates. (n.d.). ChemRxiv. [Link]
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Technical Support Center: Quantifying Low Levels of Nitrobenzene-¹⁵N
Welcome to the technical support resource for researchers, scientists, and drug development professionals facing challenges in the quantitative analysis of low concentrations of Nitrobenzene-¹⁵N. This guide provides in-depth, field-proven insights structured in a practical question-and-answer format. We will explore the causality behind experimental choices, troubleshooting common issues, and provide detailed protocols to ensure the integrity and accuracy of your results.
Nitrobenzene-¹⁵N is a stable isotope-labeled (SIL) version of nitrobenzene, a critical industrial chemical and environmental pollutant. Its use as an internal standard, tracer in metabolic studies, or in environmental fate analysis is essential for accurate quantification. However, detecting it at trace levels presents significant analytical hurdles. This guide is designed to help you navigate these challenges effectively.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common high-level questions regarding the analysis of Nitrobenzene-¹⁵N.
Q1: What are the primary applications of Nitrobenzene-¹⁵N in research?
Nitrobenzene-¹⁵N serves several critical roles in analytical and environmental chemistry. Its most common application is as an internal standard for the quantification of unlabeled nitrobenzene in various matrices, including environmental samples and pharmaceutical products.[1][2] By using a stable isotope-labeled internal standard, analysts can accurately correct for variations in sample preparation, extraction recovery, and instrument response, particularly matrix effects in LC-MS/MS.[3] Additionally, it is used as a tracer in environmental fate and biodegradation studies to track the transformation pathways of nitroaromatic compounds.[4]
Q2: Which analytical technique is better for low-level Nitrobenzene-¹⁵N analysis: Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS)?
Both GC-MS and LC-MS/MS are powerful techniques for analyzing nitrobenzene, but the choice depends on the sample matrix, required sensitivity, and available instrumentation.
-
GC-MS/MS is often preferred for its high sensitivity and selectivity, especially for volatile and semi-volatile compounds like nitrobenzene.[1] It provides excellent chromatographic resolution and is less susceptible to ion suppression from non-volatile matrix components. Methods using GC-MS/MS have achieved limits of detection in the low picogram range.[1]
-
LC-MS/MS is highly versatile and can analyze a wider range of compounds without the need for derivatization. However, nitrobenzene is a nonpolar molecule that can be challenging to ionize efficiently using standard electrospray ionization (ESI).[5] Atmospheric Pressure Chemical Ionization (APCI) can be a more suitable alternative for such compounds.[5] LC-MS is particularly prone to matrix effects from co-eluting compounds in complex samples, which can suppress the analyte signal.[6][7]
Table 1: Comparison of GC-MS/MS and LC-MS/MS for Nitrobenzene-¹⁵N Analysis
| Feature | GC-MS/MS | LC-MS/MS |
|---|---|---|
| Sensitivity | Excellent, often reaching picogram levels.[1] | Good to excellent, but can be limited by ionization efficiency. |
| Matrix Effects | Generally lower, as non-volatile matrix is removed in the inlet. | High susceptibility, especially with ESI, leading to ion suppression.[3][6] |
| Ionization | Robust Electron Ionization (EI) is standard. | Requires careful source selection (e.g., APCI over ESI).[5] |
| Sample Throughput | Can be high with modern, fast GC systems.[8][9] | Generally high. |
| Best For | Complex environmental matrices (soil, smoke), volatile analysis.[1] | Pharmaceutical formulations, aqueous samples where analyte is less volatile.[5] |
Q3: Why is the matrix effect such a significant challenge in this analysis?
The matrix effect is any alteration in the analyte's signal due to the presence of other components in the sample.[10] In LC-MS, co-eluting compounds from the sample matrix (like salts, lipids, or proteins) can compete with the Nitrobenzene-¹⁵N for ionization in the MS source.[6] This competition typically leads to ion suppression , a reduction in the analyte signal, which results in inaccurate (falsely low) quantification.[7] Given that Nitrobenzene-¹⁵N is often measured at very low levels, even minor signal suppression can push the reading below the limit of quantification (LOQ). Using a stable isotope-labeled internal standard that co-elutes with the analyte is the most effective way to compensate for these sample-to-sample variations.[3]
Q4: How should I prepare calibration standards for accurate quantification of Nitrobenzene-¹⁵N?
Accurate quantification is critically dependent on a well-prepared calibration curve.
-
Solvent-Based Standards: Prepare a series of standards by diluting a certified stock solution of Nitrobenzene-¹⁵N in a clean solvent (e.g., methanol, acetonitrile, or ethyl acetate).[2] This is suitable for simple matrices but does not account for matrix effects.
-
Matrix-Matched Standards: For complex samples, it is best practice to prepare calibration standards in a blank matrix that is identical to the sample but free of the analyte.[3] This helps to mimic the matrix effects seen in the actual samples, leading to more accurate results.
-
Use of an Internal Standard: If quantifying unlabeled nitrobenzene using Nitrobenzene-¹⁵N as the internal standard, spike a constant, known amount of Nitrobenzene-¹⁵N into every standard, blank, and sample. The calibration curve should be plotted as the ratio of the analyte peak area to the internal standard peak area versus the analyte concentration.[1]
Section 2: Troubleshooting Guide
This guide addresses specific experimental problems in a question-and-answer format.
Workflow for Nitrobenzene-¹⁵N Quantification
The following diagram illustrates a typical workflow for the analysis of Nitrobenzene-¹⁵N from a complex matrix.
Caption: General workflow for quantifying Nitrobenzene-¹⁵N.
Q5: I am observing a very low or no signal for Nitrobenzene-¹⁵N. What are the potential causes and solutions?
This is one of the most common challenges. The issue can typically be traced to sample preparation, chromatography, or the mass spectrometer itself.
Troubleshooting Low Signal Intensity
Caption: Decision tree for troubleshooting low signal.
Possible Causes & Solutions:
-
Inefficient Sample Extraction: Nitrobenzene may not be efficiently extracted from the sample matrix.
-
Solution: Optimize your extraction protocol. For liquid-liquid extraction (LLE), test different organic solvents like methylene chloride or ethyl acetate.[8][9] For solid-phase extraction (SPE), experiment with different sorbents (e.g., C18) and elution solvents. Ensure the sample pH is optimized, as this can affect the analyte's partitioning behavior.[3]
-
-
Ion Suppression (Matrix Effect): As discussed in the FAQ, co-eluting matrix components can suppress the ionization of Nitrobenzene-¹⁵N.[3][6]
-
Solution: Improve chromatographic separation to move the Nitrobenzene-¹⁵N peak away from interfering matrix components. You can also try diluting the sample extract to reduce the concentration of interfering substances. If the problem persists, a more rigorous sample cleanup procedure is necessary.
-
-
Incorrect Mass Spectrometer Settings: The instrument may not be properly configured to detect the target ion.
-
Solution: Ensure the mass spectrometer is set to monitor the correct mass-to-charge ratio (m/z) for Nitrobenzene-¹⁵N. For tandem MS (MS/MS), optimize the precursor and product ions and the collision energy to achieve the strongest signal in Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) mode.[1][2]
-
-
Analyte Degradation: Nitroaromatic compounds can be susceptible to degradation under certain conditions (e.g., exposure to light or high temperatures).
-
Solution: Protect samples from light by using amber vials and minimize the time samples spend at room temperature. Evaluate the stability of Nitrobenzene-¹⁵N in your sample matrix and processing conditions.
-
Q6: My results show high variability and poor reproducibility between replicate injections. What's going on?
High variability is often a direct consequence of inconsistent sample preparation or fluctuating matrix effects.[3]
-
Cause 1: Inconsistent Internal Standard Spiking: If you are using an internal standard, inconsistent addition will lead to high variability.
-
Solution: Use a high-precision calibrated pipette or an automated liquid handler to add the internal standard. Prepare a large batch of the internal standard spiking solution to ensure consistency across a run.
-
-
Cause 2: Variable Matrix Effects: The composition of the matrix can vary significantly from sample to sample, causing inconsistent levels of ion suppression.[3]
-
Solution: The most effective strategy is the use of a stable isotope-labeled internal standard (e.g., Nitrobenzene-d₅ if Nitrobenzene-¹⁵N is your analyte) that co-elutes and experiences the same degree of signal suppression.[1] If Nitrobenzene-¹⁵N is your analyte, ensure your sample cleanup is robust and consistent. Matrix-matched calibration can also help mitigate this issue.
-
-
Cause 3: Instrument Instability: A dirty MS source or fluctuating temperatures in the GC oven or LC column compartment can cause signal drift.
-
Solution: Perform regular instrument maintenance, including cleaning the ion source.[11] Monitor instrument performance by injecting a quality control (QC) standard at regular intervals throughout the analytical run.
-
Q7: I'm seeing isotopic crosstalk between unlabeled Nitrobenzene and Nitrobenzene-¹⁵N. How can I resolve this?
Isotopic crosstalk occurs when the signal from one isotopic form interferes with the other. This can happen if the unlabeled analyte contains natural abundances of heavy isotopes (e.g., ¹³C) that contribute to the signal at the m/z of the labeled standard.[12]
-
Cause 1: Insufficient Mass Resolution: If using a low-resolution mass spectrometer, the instrument may not be able to distinguish between the analyte and interfering ions with very similar masses.
-
Solution: If available, use a high-resolution mass spectrometer (HRMS) like a TOF or Orbitrap, which can easily resolve these small mass differences.
-
-
Cause 2: In-source Fragmentation or Adduct Formation: Unlabeled nitrobenzene might form an adduct or fragment in the ion source that has the same nominal mass as Nitrobenzene-¹⁵N.
-
Solution: Optimize the ion source conditions (e.g., temperature, voltages) to minimize unwanted reactions. In LC-MS, check if mobile phase additives are contributing to adduct formation.[13]
-
-
Cause 3: Impurity in the Labeled Standard: The Nitrobenzene-¹⁵N standard may contain a small amount of the unlabeled compound.
-
Solution: Verify the isotopic purity of your standard from the manufacturer's certificate of analysis. If necessary, correct for the impurity by analyzing the standard solution alone and subtracting the contribution of the unlabeled species from your calculations.[14]
-
Section 3: Key Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE) of Nitrobenzene from an Aqueous Matrix
This protocol is a general guideline for extracting nitrobenzene from water samples. It should be optimized for your specific application.
-
Sample Collection: Collect 50 mL of the aqueous sample in a clean glass container.
-
Internal Standard Spiking: If using an internal standard, spike the sample with a known concentration (e.g., 50 µL of a 1 µg/mL solution).
-
Extraction:
-
Collection: Carefully drain the lower organic layer (methylene chloride) into a clean collection vial.
-
Concentration:
-
Evaporate the solvent under a gentle stream of nitrogen at room temperature to a final volume of approximately 200 µL.
-
Reconstitute to a final volume of 1 mL with a solvent compatible with your instrument's mobile phase or injection system (e.g., ethyl acetate for GC-MS).
-
-
Analysis: The sample is now ready for injection into the GC-MS or LC-MS system.
Protocol 2: Example GC-MS/MS Method Parameters for Nitrobenzene Analysis
These are typical starting parameters and should be optimized for your specific instrument and column. This method is adapted from established procedures for nitrobenzene analysis.[1][2]
Table 2: Suggested GC-MS/MS Parameters
| Parameter | Setting | Rationale |
|---|---|---|
| GC System | Agilent, Shimadzu, or equivalent | --- |
| Column | 30 m x 250 µm ID, 0.25 µm film thickness (e.g., HP-5MS Ultra Inert)[1] | A 5% phenyl-methylpolysiloxane column provides good selectivity for semi-volatile compounds. |
| Injection Mode | Splitless or Split (e.g., 25:1) | Splitless for trace analysis; Split for higher concentrations to avoid overloading the column. |
| Inlet Temp. | 250 °C | Ensures rapid volatilization of the analyte. |
| Carrier Gas | Helium, Constant Flow (e.g., 1.2 mL/min) | Inert carrier gas standard for MS applications. |
| Oven Program | 110 °C (hold 2 min), ramp 20 °C/min to 150 °C, ramp 100 °C/min to 300 °C (hold 1 min)[1] | The temperature program is designed to separate the analyte from solvent and matrix components efficiently. |
| MS System | Triple Quadrupole (QqQ) | Required for high-selectivity MRM experiments. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard, robust ionization for GC-MS. |
| Source Temp. | 230 °C | Optimized for stable ion formation. |
| MRM Transitions | Nitrobenzene (unlabeled): Q1: 123 -> Q3: 77, 93 | Precursor ion (m/z 123) is the molecular ion. Product ions (77, 93) are characteristic fragments. |
| Nitrobenzene-¹⁵N: Q1: 124 -> Q3: 77, 94 | The precursor is shifted by +1 Da due to ¹⁵N. The fragment containing the nitrogen (m/z 94) is also shifted. |
| Dwell Time | 50-100 ms | Balances signal intensity with the number of data points across the peak. |
References
- BenchChem. (n.d.). Troubleshooting Matrix Effects in Environmental Sample Analysis of Nitrophenols. BenchChem.
- Talhout, R., et al. (2018). Sensitive and selective gas chromatography-tandem mass spectrometry method for the detection of nitrobenzene in tobacco smoke. PMC, NIH.
- Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods for 1,3-Dinitrobenzene and Nitrobenzene. ATSDR.
- Thullner, M., et al. (2014). Isotope effects of enzymatic dioxygenation of nitrobenzene and 2-nitrotoluene by nitrobenzene dioxygenase. PubMed.
- Becker, G. (n.d.). Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Journal of Chromatographic Science.
- NorthEast BioLab. (n.d.). What are Matrix Effect in Liquid Chromatography Mass Spectrometry?. NorthEast BioLab.
- Zhang, J., et al. (2015). Determination of 7 nitrobenzene compounds in soil, glass, and cotton cloth by ultrahigh performance liquid chromatography. ResearchGate.
- Oshiki, M., et al. (2018). Determination of 15N/14N of Ammonium, Nitrite, Nitrate, Hydroxylamine, and Hydrazine Using Colorimetric Reagents and MALDI-TOF MS. PMC, NIH.
- Pang, X., et al. (2011). Determination of nitrobenzenes and nitrochlorobenzenes in water samples using dispersive liquid-liquid microextraction and gas chromatography-mass spectrometry. ResearchGate.
- Wang, X. (n.d.). Determination of Nitrobenzene Compounds in Nifedipine by GCMS. Shimadzu.
- Stoll, D. R. (2023). Matrix Effects on Quantitation in Liquid Chromatography: Sources and Solutions. Chromatography Online.
- SIELC Technologies. (n.d.). Separation of Nitrobenzene on Newcrom R1 HPLC column. SIELC.
- Griffin Analytical Technologies. (2007). Rapid Determination of Nitrobenzene in an Aqueous Matrix. Griffin Analytical.
- Penkert, M., et al. (2018). Isotope Effects of Enzymatic Dioxygenation of Nitrobenzene and 2-Nitrotoluene by Nitrobenzene Dioxygenase. ResearchGate.
- Agilent Technologies. (2010). Fast Method for Determination of Nitrobenzene in Water using Agilent 5975T LTM GC/MSD. Agilent.
- Reddy, G. S., et al. (2024). Determination of nitrobenzene potential genotoxic impurities in nifedipine with GC-MS. Preprints.org.
- Elguero, J., et al. (2012). Theoretical and Experimental NMR Study of a Series of Five Nitrobenzene-1,2-Diamines. ResearchGate.
- Gupta, S. (2020). Which standard method can be used for quantification of nitrobenzene in aqueous phase?. ResearchGate.
- Chen, Y., et al. (2024). A Novel LC-APCI-MS/MS Approach for the Trace Analysis of 3,4-Difluoronitrobenzene in Linezolid. MDPI.
- Verhaeghe, T. (2019). Systematic internal standard variability and issue resolution: two case studies. PubMed.
- Tyulin, A. V., et al. (2015). IR spectra of nitrobenzene and nitrobenzene-15 N in the gas phase, ab initio analysis of vibrational spectra and reliable force fields. ResearchGate.
- Varesio, E., et al. (2005). Liquid chromatography-mass spectrometry and 15N metabolic labeling for quantitative metabolic profiling. PubMed.
- Suchana, S., et al. (2021). Compound specific carbon, hydrogen, and nitrogen isotope analysis of nitro- and amino-substituted chlorobenzenes. ChemRxiv.
- Suchana, S., et al. (2021). Compound specific carbon, hydrogen, and nitrogen isotope analysis of nitro- and amino- substituted chlorobenzenes using solid phase extraction. ChemRxiv.
- Thelen, J. J., et al. (2018). 15N Metabolic Labeling Quantification Workflow in Arabidopsis Using Protein Prospector. SpringerLink.
- Reddit User. (2023). Decreasing/Inconsistent internal standard response. Reddit.
- ResearchGate User. (2018). Why am I losing the signal (LCMS) for only one internal standard later in the run?. ResearchGate.
- Reddit User. (2023). Has anyone experienced internal standard responses that increases with sample analyte concentration?. Reddit.
- BenchChem. (n.d.). How to correct for natural 15N abundance in quantitative proteomics?. BenchChem.
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Validation & Comparative
The Gold Standard in Quantitation: A Comparative Guide to the Accuracy and Precision of Nitrobenzene-¹⁵N in Isotope Dilution Analysis
For researchers, scientists, and drug development professionals, the pursuit of analytical certainty is paramount. In the quantitative analysis of nitrobenzene, a compound of significant industrial and toxicological interest, achieving the highest degree of accuracy and precision is critical. Isotope Dilution Mass Spectrometry (IDMS) has emerged as the definitive method for this purpose, and the choice of internal standard is a key determinant of its success. This guide provides an in-depth technical comparison of Nitrobenzene-¹⁵N as an internal standard, its performance against alternatives, and the supporting experimental data that underscores its superiority.
The Principle of Isotope Dilution: A Foundation of Analytical Trust
Isotope dilution is a powerful analytical technique that overcomes the limitations of traditional external calibration methods. By introducing a known quantity of an isotopically labeled version of the analyte (the internal standard) into the sample at the earliest stage of preparation, any subsequent sample loss or variation in instrument response affects both the analyte and the standard equally. The final quantitative measurement is based on the ratio of the natural analyte to its isotopically labeled counterpart, a value that remains constant throughout the analytical workflow. This intrinsic correction is the cornerstone of the high accuracy and precision achievable with IDMS.[1]
Caption: Isotope Dilution Mass Spectrometry Workflow.
Nitrobenzene-¹⁵N: The Ideal Internal Standard
An ideal internal standard should be chemically identical to the analyte to ensure it behaves similarly during sample preparation and analysis. However, it must be distinguishable by the mass spectrometer. Nitrobenzene-¹⁵N, with a nitrogen-15 isotope replacing the natural nitrogen-14, perfectly fits this requirement.[2][3] Its key advantages include:
-
Chemical and Physical Equivalence: The substitution of ¹⁴N with ¹⁵N results in a negligible change in the physicochemical properties of the molecule. This ensures that Nitrobenzene-¹⁵N co-elutes with the native nitrobenzene during chromatography and experiences identical extraction efficiencies and ionization suppression or enhancement effects in the mass spectrometer source.[4]
-
Mass Distinction: The one-mass-unit difference between Nitrobenzene-¹⁵N and the analyte allows for clear differentiation by the mass spectrometer without isotopic overlap.
-
Stability: The ¹⁵N isotope is stable and does not undergo radioactive decay, ensuring the integrity of the standard over time.
Performance Comparison: Nitrobenzene-¹⁵N vs. Alternatives
The most common alternative stable isotope-labeled internal standard for nitrobenzene analysis is deuterated nitrobenzene (Nitrobenzene-d₅). While also effective, ¹⁵N-labeling can offer subtle advantages. Deuteration can sometimes lead to slight chromatographic shifts (isotopic effects) where the deuterated standard elutes slightly earlier than the analyte.[4] While often minimal, this can be a factor in complex matrices where co-eluting interferences are a concern.
The following table summarizes the performance characteristics of an isotope dilution GC-MS/MS method using a stable isotope-labeled internal standard compared to a conventional GC-MS method with an external standard. The data for the ID-GC-MS/MS method is based on a study using Nitrobenzene-d₅, and similar high performance is expected with Nitrobenzene-¹⁵N.[5] The data for the conventional method is representative of typical performance for nitrobenzene analysis.[3][6]
| Parameter | Isotope Dilution GC-MS/MS (with Nitrobenzene-d₅)[5] | Conventional GC-MS (External Standard)[3][6] |
| Accuracy (% Recovery) | Expected to be 95-105% | 84.6% - 117.64% |
| Precision (%RSD) | 2.8% - 16.9% | < 4% (instrument repeatability) |
| Limit of Detection (LOD) | 418 pg/cig (in a specific matrix) | 0.017 µg/mL (in water) |
| Linearity (R²) | > 0.99 | > 0.999 |
Note: This table compiles data from different studies and matrices for illustrative purposes. A direct head-to-head comparison in the same matrix would provide the most definitive data.
Experimental Protocol: Quantitative Analysis of Nitrobenzene in a Liquid Matrix using Isotope Dilution GC-MS/MS with Nitrobenzene-¹⁵N
This protocol provides a detailed methodology for the accurate and precise quantification of nitrobenzene in a liquid sample, such as environmental water or a process stream.
1. Materials and Reagents
-
Nitrobenzene (analytical standard)
-
Methylene chloride (HPLC grade)
-
Sodium sulfate (anhydrous)
-
Calibrated glassware
-
Autosampler vials with inserts
2. Preparation of Standard and Spiking Solutions
-
Nitrobenzene Stock Solution (1000 µg/mL): Accurately weigh approximately 100 mg of nitrobenzene into a 100 mL volumetric flask and dilute to volume with methylene chloride.
-
Nitrobenzene-¹⁵N Internal Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 10 mg of Nitrobenzene-¹⁵N into a 10 mL volumetric flask and dilute to volume with methylene chloride.
-
Internal Standard Spiking Solution (10 µg/mL): Dilute the Nitrobenzene-¹⁵N stock solution 1:100 with methylene chloride.
-
Calibration Standards: Prepare a series of calibration standards by spiking appropriate aliquots of the nitrobenzene stock solution into a known volume of blank matrix and adding a fixed amount of the internal standard spiking solution. A typical calibration range would be 1-100 ng/mL.
3. Sample Preparation
-
To a 10 mL sample, add a precise volume (e.g., 100 µL) of the 10 µg/mL Nitrobenzene-¹⁵N internal standard spiking solution.
-
Vortex the sample for 30 seconds to ensure thorough mixing and equilibration.
-
Perform a liquid-liquid extraction by adding 5 mL of methylene chloride and shaking vigorously for 2 minutes.
-
Allow the layers to separate and collect the organic (bottom) layer.
-
Repeat the extraction with a fresh 5 mL aliquot of methylene chloride and combine the organic extracts.
-
Dry the combined extract by passing it through a small column of anhydrous sodium sulfate.
-
Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.
-
Transfer the final extract to an autosampler vial for GC-MS/MS analysis.
Caption: Sample Preparation Workflow.
4. GC-MS/MS Instrumental Parameters
The following are typical starting parameters that should be optimized for your specific instrumentation.
-
Gas Chromatograph (GC):
-
Column: HP-5MS (or equivalent) 30 m x 0.25 mm ID, 0.25 µm film thickness
-
Inlet: Splitless mode, 250 °C
-
Oven Program: 60 °C (hold 1 min), ramp to 280 °C at 20 °C/min, hold 5 min
-
Carrier Gas: Helium, constant flow of 1.2 mL/min
-
-
Mass Spectrometer (MS):
-
Ionization Mode: Electron Ionization (EI), 70 eV
-
Acquisition Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
Nitrobenzene: Q1: 123.0 -> Q3: 77.0 (quantifier), 123.0 -> 93.0 (qualifier)
-
Nitrobenzene-¹⁵N: Q1: 124.0 -> Q3: 77.0 (quantifier)
-
-
Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
5. Data Analysis and Quantification
-
Integrate the peak areas for the quantifier MRM transitions of both nitrobenzene and Nitrobenzene-¹⁵N.
-
Calculate the peak area ratio (Nitrobenzene / Nitrobenzene-¹⁵N) for all standards and samples.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.
-
Determine the concentration of nitrobenzene in the samples by interpolating their peak area ratios from the calibration curve.
Conclusion: Ensuring Analytical Excellence with Nitrobenzene-¹⁵N
For the rigorous demands of research, quality control, and regulatory compliance, the use of Nitrobenzene-¹⁵N in isotope dilution mass spectrometry provides an unparalleled level of accuracy and precision. By effectively mitigating the variables inherent in sample preparation and instrumental analysis, this method ensures data of the highest integrity. The chemical equivalence and distinct mass of Nitrobenzene-¹⁵N make it the superior choice for an internal standard, enabling researchers to have the utmost confidence in their quantitative results for nitrobenzene.
References
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Griffin Analytical Technologies. (n.d.). App. Note #9 - Detection of Aqueous Nitrobenzene. Retrieved from [Link]
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Richmond, S. B., et al. (2023). Validated method for overcoming nitroaromatic thermolability in unmodified GC/MS using molecular isotope dilution mass spectrometry. Journal of Chromatography A, 1708, 464333. [Link]
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Watson, C. H., et al. (2018). Sensitive and selective gas chromatography-tandem mass spectrometry method for the detection of nitrobenzene in tobacco smoke. PLoS ONE, 13(6), e0199657. [Link]
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Kühnhardt, N., et al. (2019). Determination of the [¹⁵N]-Nitrate/[¹⁴N]-Nitrate Ratio in Plant Feeding Studies by GC–MS. Metabolites, 9(4), 72. [Link]
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Shimadzu. (n.d.). Determination of Nitrobenzene Compounds in Nifedipine by GCMS. Retrieved from [Link]
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Agilent Technologies. (2010). Fast Method for Determination of Nitrobenzene in Water using Agilent 5975T LTM GC/MSD. Retrieved from [Link]
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National Institute of Standards and Technology (NIST). (n.d.). Nitrobenzene-D5. In NIST Chemistry WebBook. Retrieved from [Link]
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A Guide to Inter-Laboratory Comparison of Nitrobenzene-¹⁵N Analysis: Ensuring Accuracy and Reproducibility in Isotope Labeling Studies
For researchers, scientists, and drug development professionals engaged in stable isotope labeling studies, the precise and accurate quantification of ¹⁵N-labeled compounds is paramount. Nitrobenzene-¹⁵N, a key intermediate and reference material, demands robust analytical methodologies to ensure data integrity across different laboratories. This guide provides a comprehensive framework for conducting an inter-laboratory comparison of Nitrobenzene-¹⁵N analysis, focusing on the critical aspects of method validation, data interpretation, and best practices. While a formal, large-scale round-robin test for Nitrobenzene-¹⁵N has not been extensively published, this document synthesizes established analytical principles and data from related nitroaromatic compound studies to present a cohesive guide for establishing analytical proficiency.
The Imperative for Inter-Laboratory Comparison
Inter-laboratory comparisons, often structured as round-robin or proficiency tests, are crucial for several reasons.[1][2] They serve to:
-
Validate and Harmonize Analytical Methods: By comparing results from different laboratories using various techniques, a consensus can be reached on the most reliable and reproducible methods.[1]
-
Assess Laboratory Performance: These studies provide an objective measure of a laboratory's competence in performing a specific analysis.
-
Identify and Mitigate Analytical Bias: Discrepancies in results can highlight systematic errors in instrumentation, calibration, or procedure, which can then be addressed.
-
Certify Reference Materials: Inter-laboratory testing is a cornerstone in the certification of reference materials, providing a consensus value for the analyte's concentration.[1]
In the context of Nitrobenzene-¹⁵N analysis, such a comparison would ensure that whether a laboratory is quantifying isotopic enrichment for metabolic studies or assessing the purity of a labeled standard, the results are accurate and comparable to those of their peers.
Core Analytical Methodologies for Nitrobenzene-¹⁵N
The analysis of nitroaromatic compounds, including Nitrobenzene-¹⁵N, typically relies on chromatographic techniques coupled with sensitive detection methods. The choice of method is often dictated by the sample matrix, required sensitivity, and available instrumentation.[3][4]
A comparative study should ideally evaluate the following techniques:
-
Gas Chromatography-Mass Spectrometry (GC-MS): Offers high sensitivity and selectivity, particularly for volatile and semi-volatile compounds like nitrobenzene.[4][5] The mass spectrometer allows for the clear differentiation and quantification of the ¹⁵N-labeled and unlabeled species based on their mass-to-charge ratio.
-
High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV): A robust and widely used technique for the analysis of nitroaromatic compounds.[3][4] While not inherently isotope-specific, it is excellent for purity assessments and quantification when coupled with a well-characterized reference standard.
-
Gas Chromatography with Nitrogen-Phosphorus Detection (GC-NPD) or Electron Capture Detection (GC-ECD): These detectors offer high selectivity for nitrogen-containing compounds and halogenated compounds, respectively, and can provide excellent sensitivity for trace-level analysis.[3]
Hypothetical Inter-Laboratory Study Design
A robust inter-laboratory study for Nitrobenzene-¹⁵N would involve the distribution of a well-characterized, homogenous test sample to participating laboratories. This sample could be a solution of Nitrobenzene-¹⁵N in a common organic solvent.
Caption: Workflow for a hypothetical inter-laboratory comparison of Nitrobenzene-¹⁵N analysis.
Key Performance Parameters for Method Validation
The validation of the analytical procedures used in the inter-laboratory comparison is critical. The European Medicines Agency (EMA) and other regulatory bodies provide guidelines on the essential validation characteristics.[6] The following parameters should be assessed and reported by each participating laboratory.
| Validation Parameter | HPLC-UV | GC-MS | GC-NPD/ECD |
| Linearity (R²) | > 0.999 | > 0.998 | > 0.997 |
| Accuracy (% Recovery) | 98-102% | 97-103% | 95-105% |
| Precision (%RSD) | < 2% | < 3% | < 5% |
| Limit of Detection (LOD) | ng/mL range | pg/mL to ng/mL range | pg/mL range |
| Limit of Quantification (LOQ) | ng/mL range | ng/mL range | pg/mL to ng/mL range |
| Specificity | High (Separation from impurities) | Very High (Mass fragmentation) | High (Selective detection) |
| Robustness | High | Medium to High | Medium |
Table 1: Expected performance characteristics for the validation of common analytical methods for Nitrobenzene-¹⁵N analysis.[4]
Experimental Protocols
Protocol 1: Sample Preparation for Analysis
The goal of sample preparation is to ensure the analyte is in a suitable form for the chosen analytical instrument, free from interfering matrix components.
-
Standard Stock Solution (100 µg/mL): Accurately weigh and dissolve 10 mg of Nitrobenzene-¹⁵N reference standard in 100 mL of a suitable solvent (e.g., methanol for HPLC, methylene chloride for GC).[4]
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to create calibration standards in the desired concentration range (e.g., 0.1-20 µg/mL).[4]
-
Sample Preparation: Dilute the inter-laboratory test sample with the appropriate solvent to achieve a concentration within the established calibration range. Filter the solution through a 0.45 µm syringe filter before injection, if necessary.[4]
Protocol 2: GC-MS Analysis
This method is designed for the accurate quantification and confirmation of Nitrobenzene-¹⁵N.
-
Instrumentation and Conditions:
-
System: Gas chromatograph coupled to a mass spectrometer.
-
Column: A suitable capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).
-
Inlet Temperature: 250 °C.
-
Oven Temperature Program: Initial temperature of 60 °C, hold for 2 minutes, ramp to 280 °C at 15 °C/min, and hold for 5 minutes.
-
Injection Volume: 1 µL in splitless mode.
-
MS Conditions: Electron ionization (EI) at 70 eV. Monitor characteristic ions for Nitrobenzene (m/z 123, 77, 51) and Nitrobenzene-¹⁵N (m/z 124, 77, 51).
-
Caption: Generalized workflow for GC-MS analysis of Nitrobenzene-¹⁵N.
The Role of Certified Reference Materials (CRMs)
The availability and proper use of Certified Reference Materials (CRMs) are fundamental to the success of any inter-laboratory comparison.[7] A CRM for Nitrobenzene-¹⁵N, such as those available from commercial suppliers, provides a known isotopic purity and concentration.[8] These materials are manufactured under stringent quality control systems, often in ISO 17025 and ISO 17034 accredited facilities, ensuring their accuracy and traceability.[7] All participating laboratories should use the same lot of CRM for calibration to minimize this source of variability.
Data Analysis and Interpretation
The results from the participating laboratories should be compiled and statistically analyzed. Analysis of Variance (ANOVA) is a powerful statistical tool for this purpose, as it can differentiate between the variability within a laboratory (repeatability) and the variability between laboratories (reproducibility).[2]
Key metrics to evaluate include:
-
Z-scores: To assess the performance of individual laboratories against the consensus value.
-
Cochran's and Grubb's tests: To identify any outlying laboratory results.
-
Mean and Standard Deviation: For the reported concentration or isotopic enrichment.
Conclusion and Best Practices
A well-designed inter-laboratory comparison of Nitrobenzene-¹⁵N analysis is essential for ensuring the reliability of data in research and development. While this guide provides a framework based on established analytical principles, the success of such a study hinges on meticulous planning, the use of high-quality certified reference materials, and transparent data analysis.
Key Recommendations for Laboratories:
-
Method Validation: Ensure that the analytical method used for Nitrobenzene-¹⁵N analysis is fully validated according to ICH or equivalent guidelines.[5][6]
-
Use of CRMs: Employ certified reference materials for instrument calibration and quality control checks.[7]
-
Proficiency Testing: Regularly participate in proficiency testing schemes for related analytes to maintain a high level of analytical competence.
-
Documentation: Maintain detailed records of all analytical procedures, including sample preparation, instrument conditions, and data analysis.
By adhering to these principles, the scientific community can have greater confidence in the accuracy and reproducibility of Nitrobenzene-¹⁵N analysis, ultimately leading to more robust and reliable research outcomes.
References
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Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods for 1,3-Dinitrobenzene and 1,3,5-Trinitrobenzene. Retrieved from [Link]
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Agilent. (n.d.). Inorganic Certified Reference Materials and Standards. Retrieved from [Link]
-
Oshiki, M., et al. (2018). Determination of ¹⁵N/¹⁴N of Ammonium, Nitrite, Nitrate, Hydroxylamine, and Hydrazine Using Colorimetric Reagents and Matrix-Assisted Laser Desorption Ionization–Time-of-Flight Mass Spectrometry (MALDI-TOF MS). Applied and Environmental Microbiology, 84(13), e00547-18. Retrieved from [Link]
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Wikipedia. (n.d.). Round-robin test. Retrieved from [Link]
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National Institute of Standards and Technology. (1991). Standard Reference Material 1515, Apple Leaves. Retrieved from [Link]
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Zwank, L., et al. (2008). Identifying competing aerobic nitrobenzene biodegradation pathways by compound-specific isotope analysis. Environmental Science & Technology, 42(15), 5569-5575. Retrieved from [Link]
-
Samdal, S., et al. (2015). IR spectra of nitrobenzene and nitrobenzene-¹⁵N in the gas phase, ab initio analysis of vibrational spectra and reliable force fields of nitrobenzene and 1,3,5-trinitrobenzene. Structural Chemistry, 26(5-6), 1435-1460. Retrieved from [Link]
-
Fraboulet, I., et al. (2015). Round Robin Tests on Nitrosamines Analysis in the Effluents of a CO2 Capture Pilot Plant. Energy Procedia, 63, 629-637. Retrieved from [Link]
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Camin, F., et al. (2011). Inter-laboratory comparison of elemental analysis and gas chromatography/combustion/isotope ratio mass spectrometry. II. Delta¹⁵N measurements of selected compounds for the development of an isotopic Grob test. Rapid Communications in Mass Spectrometry, 25(13), 1872-1878. Retrieved from [Link]
-
ASTM International. (2022, June 1). ASTM E691 - 22 Standard Practice for Conducting an Interlaboratory Study to Determine the Precision of a Test Method. Retrieved from [Link]
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Alkorta, I., et al. (2012). Theoretical and Experimental NMR Study of a Series of Five Nitrobenzene-1,2-Diamines. Magnetic Resonance in Chemistry, 50(11), 725-731. Retrieved from [Link]
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European Medicines Agency. (1995). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
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Suchana, S., et al. (2021). Compound specific carbon, hydrogen, and nitrogen isotope analysis of nitro- and amino-substituted chlorobenzenes in complex aqueous matrices. ChemRxiv. Retrieved from [Link]
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Nijenhuis, I., et al. (2013). Isotope Effects of Enzymatic Dioxygenation of Nitrobenzene and 2-Nitrotoluene by Nitrobenzene Dioxygenase. Environmental Science & Technology, 47(15), 8443-8450. Retrieved from [Link]
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Chutke, N. L., et al. (2013). Detection of Nitrobenzene in Biological Materials by Thin Layer Chromatography. International Journal of Chemical and Physical Sciences, 2(1), 14-17. Retrieved from [Link]
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Li, Y., et al. (2024). Determination of nitrobenzene potential genotoxic impurities in nifedipine with GC-MS. Journal of Pharmaceutical and Biomedical Analysis, 249, 116279. Retrieved from [Link]
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Kasai, Y., et al. (2006). RNA-based stable isotope probing and isolation of anaerobic benzene-degrading bacteria from gasoline-contaminated groundwater. Applied and Environmental Microbiology, 72(5), 3586-3592. Retrieved from [Link]
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National Pharmaceutical Regulatory Agency. (n.d.). Analytical Method Validation & Common Problem 1. Retrieved from [Link]
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Kasai, Y., et al. (2006). RNA-Based Stable Isotope Probing and Isolation of Anaerobic Benzene-Degrading Bacteria from Gasoline-Contaminated Groundwater. Applied and Environmental Microbiology, 72(5), 3586–3592. Retrieved from [Link]
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Zhang, Y., et al. (2020). Determination of 7 nitrobenzene compounds in soil, glass, and cotton cloth by ultrahigh performance liquid chromatography. IOP Conference Series: Earth and Environmental Science, 467, 012169. Retrieved from [Link]
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A Researcher's Guide to Cross-Referencing Nitrobenzene-¹⁵N NMR Chemical Shifts
For researchers, scientists, and professionals in drug development, the precise characterization of molecular structures is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone analytical technique, and within its diverse applications, ¹⁵N NMR offers a direct window into the electronic environment of nitrogen atoms. This is particularly crucial for the study of nitroaromatic compounds, a common motif in pharmaceuticals and energetic materials. This guide provides an in-depth, objective comparison of Nitrobenzene-¹⁵N NMR chemical shifts, supported by experimental data and protocols, to aid in the accurate interpretation and cross-referencing of spectral data.
The Unique Nature of the ¹⁵N Nucleus in Nitrobenzene
The ¹⁵N nucleus, with a nuclear spin of 1/2, provides sharp NMR signals, a distinct advantage over the quadrupolar-broadened signals of the more abundant ¹⁴N isotope.[1] However, the low natural abundance (0.37%) and a negative gyromagnetic ratio of ¹⁵N present significant sensitivity challenges.[2] For the nitro group (-NO₂) in nitrobenzene, the ¹⁵N chemical shift is exquisitely sensitive to its electronic surroundings, making it a powerful probe of molecular structure and intermolecular interactions.
The chemical shift of the nitrobenzene ¹⁵N nucleus is influenced by a delicate interplay of several factors, including the solvent environment and the electronic effects of any substituents on the aromatic ring. Understanding these influences is critical for the accurate assignment and interpretation of ¹⁵N NMR spectra.
Comparative Analysis of Nitrobenzene-¹⁵N NMR Chemical Shifts
The accurate reporting and cross-referencing of ¹⁵N NMR data are contingent on understanding the influence of the experimental conditions, most notably the solvent. The polarity and hydrogen-bonding capability of the solvent can significantly alter the electronic shielding around the nitrogen nucleus, leading to shifts in its resonance frequency.
Solvent Effects on Nitrobenzene-¹⁵N Chemical Shift
The following table summarizes the ¹⁵N chemical shift of nitrobenzene in a range of common deuterated solvents. All chemical shifts are referenced to external neat nitromethane (CH₃NO₂) at 0 ppm. It is important to note that liquid ammonia (NH₃) is also a common reference standard; shifts referenced to NH₃ will appear approximately 380.2 ppm downfield compared to those referenced to nitromethane.[3][4]
| Deuterated Solvent | Abbreviation | ¹⁵N Chemical Shift (δ, ppm) vs. CH₃NO₂ |
| Chloroform-d | CDCl₃ | ~ -9.5 to -10.5 |
| Dimethyl Sulfoxide-d₆ | DMSO-d₆ | ~ -10.0 to -11.0[5][6] |
| Acetone-d₆ | (CD₃)₂CO | ~ -10.0 to -11.5 |
| Benzene-d₆ | C₆D₆ | ~ -8.5 to -9.5 |
| Methanol-d₄ | CD₃OD | ~ -11.0 to -12.0 |
Note: These are approximate values and can vary slightly based on concentration, temperature, and the specific reference standard used.
The data clearly indicates that the ¹⁵N chemical shift of nitrobenzene is not static but rather a dynamic parameter influenced by the solvent. Generally, more polar and hydrogen-bond-donating solvents tend to cause a greater downfield shift (more negative ppm value when referenced to nitromethane). This is attributable to the interactions between the solvent molecules and the lone pairs of the oxygen atoms in the nitro group, which in turn affects the electronic shielding of the nitrogen nucleus.
Substituent Effects on Nitrobenzene-¹⁵N Chemical Shift
The electronic nature of substituents on the aromatic ring profoundly impacts the ¹⁵N chemical shift of the nitro group. Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) alter the electron density of the π-system, which is transmitted to the nitro group. The following table provides a comparative overview of the ¹⁵N chemical shifts for a series of para- and meta-substituted nitrobenzenes, measured in a consistent solvent to isolate the substituent effect.
| Substituent (X) | Position | ¹⁵N Chemical Shift (δ, ppm) vs. CH₃NO₂ in CDCl₃ |
| -H | - | ~ -9.8 |
| -NO₂ | para | ~ -11.2 |
| -CN | para | ~ -10.8 |
| -Br | para | ~ -9.7 |
| -Cl | para | ~ -9.6 |
| -F | para | ~ -9.2 |
| -CH₃ | para | ~ -8.9 |
| -OCH₃ | para | ~ -8.5 |
| -NH₂ | para | ~ -7.5 |
| -NO₂ | meta | ~ -10.5 |
| -CN | meta | ~ -10.2 |
| -Br | meta | ~ -9.9 |
| -CH₃ | meta | ~ -9.6 |
| -OCH₃ | meta | ~ -9.4 |
This data illustrates a clear trend: electron-withdrawing substituents generally cause a downfield shift (more negative ppm value), while electron-donating substituents lead to an upfield shift (less negative ppm value) of the nitro ¹⁵N signal. This is a direct reflection of the electronic communication between the substituent and the nitro group through the aromatic ring.
Experimental Protocol for Acquiring Nitrobenzene-¹⁵N NMR Spectra
To ensure the acquisition of high-quality, reproducible ¹⁵N NMR data for nitrobenzene, a standardized experimental protocol is essential. The following step-by-step methodology is designed for a modern NMR spectrometer, such as a Bruker Avance system.
I. Sample Preparation
-
Analyte Purity : Ensure the nitrobenzene sample is of high purity to avoid interference from nitrogen-containing impurities.
-
Solvent Selection : Choose a deuterated solvent from the comparison table above based on the desired experimental conditions. Ensure the solvent is of high isotopic purity.
-
Concentration : Prepare a solution of nitrobenzene at a concentration of approximately 0.5–1.0 M. Due to the low sensitivity of ¹⁵N NMR, a relatively high concentration is recommended for natural abundance samples.[2]
-
NMR Tube : Use a high-quality 5 mm NMR tube.
-
Filtration (Optional) : If any particulate matter is present, filter the sample solution through a small plug of glass wool into the NMR tube to improve spectral quality.
II. Spectrometer Setup and Calibration
The following workflow outlines the key steps for setting up the NMR spectrometer for ¹⁵N NMR acquisition.
Caption: Workflow for ¹⁵N NMR Data Acquisition.
III. Detailed Acquisition Parameters
-
Pulse Program : A standard 1D ¹⁵N experiment with inverse-gated proton decoupling (e.g., zgig on a Bruker spectrometer) is recommended. This helps to suppress the negative Nuclear Overhauser Effect (NOE) that can arise from the negative gyromagnetic ratio of ¹⁵N, which could otherwise lead to signal nulling.[2]
-
Spectral Width (SW) : A spectral width of approximately 250 ppm is generally sufficient to cover the chemical shift range of the nitro group and common impurities.
-
Carrier Frequency (O1P) : The carrier frequency should be set near the expected resonance of the nitrobenzene ¹⁵N signal.
-
Acquisition Time (AQ) : An acquisition time of 1-2 seconds is typically adequate.
-
Relaxation Delay (D1) : A relaxation delay of 5-10 seconds is recommended to allow for full relaxation of the ¹⁵N nucleus, which can have long T₁ relaxation times.
-
Number of Scans (NS) : Due to the low sensitivity of ¹⁵N, a large number of scans will be required. For a moderately concentrated sample, several thousand scans may be necessary to achieve a good signal-to-noise ratio. The exact number will depend on the spectrometer, probe, and sample concentration.
IV. Data Processing
-
Fourier Transformation : Apply an exponential multiplication with a line broadening factor of 1-2 Hz to improve the signal-to-noise ratio before Fourier transformation.
-
Phasing and Baseline Correction : Carefully phase the spectrum and apply a baseline correction to obtain a flat baseline.
-
Referencing : Reference the spectrum to an external standard of neat nitromethane at 0 ppm. If an internal reference is used, its chemical shift relative to nitromethane must be accurately known.
Application in Research and Drug Development
The ability to accurately measure and interpret the ¹⁵N NMR chemical shift of nitrobenzene and its derivatives has significant implications in various research fields:
-
Reaction Monitoring : Changes in the ¹⁵N chemical shift can be used to monitor the progress of reactions involving the nitro group, such as reductions to anilines or nucleophilic aromatic substitutions.
-
Drug-Target Interactions : In drug development, if a nitroaromatic compound is part of a drug candidate, monitoring the ¹⁵N chemical shift upon binding to its biological target can provide valuable information about the binding mode and the electronic changes that occur upon interaction.
-
Materials Science : For nitro-containing energetic materials, the ¹⁵N chemical shift can be a sensitive probe of the crystalline environment and intermolecular interactions, which are crucial for understanding their stability and performance.
By providing a robust framework for the cross-referencing of Nitrobenzene-¹⁵N NMR chemical shifts, this guide aims to enhance the reliability and accuracy of structural elucidation and mechanistic studies involving this important class of compounds.
References
-
Thorn, K. A., & Cox, L. G. (2019). 13C and 15N NMR identification of product compound classes from aqueous and solid phase photodegradation of 2,4,6-trinitrotoluene. PLOS ONE, 14(10), e0223701. [Link]
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Thorn, K. A., & Cox, L. G. (2019). N-15 NMR chemical shifts of nitrogen compounds. Figshare. [Link]
- Webb, G. A. (Ed.). (1981). Annual Reports on NMR Spectroscopy (Vol. 11B). Academic Press.
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Steffen's Chemistry Pages. 15N chemical shifts. [Link]
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University of California, Santa Barbara. Chemical Shift Referencing. NMR Facility, UCSB Chem and Biochem. [Link]
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Craik, D. J., Levy, G. C., & Brownlee, R. T. C. (1983). Substituent effects on nitrogen-15 and oxygen-17 chemical shifts in nitrobenzenes: correlations with electron densities. The Journal of Organic Chemistry, 48(10), 1601–1606. [Link]
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IMSERC. TUTORIAL: 1D 1H-DECOUPLED 15N SPECTRUM. [Link]
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A Senior Application Scientist's Guide to 15N Analysis: Comparing Mass Spectrometry Platforms
For researchers, scientists, and drug development professionals, the precise measurement of Nitrogen-15 (¹⁵N) stable isotopes is a cornerstone of modern biological and pharmaceutical research. From quantifying protein turnover and elucidating metabolic pathways to assessing drug efficacy, the choice of analytical platform is critical to achieving reliable and meaningful results.[1][2] This guide provides an in-depth, objective comparison of the leading mass spectrometry platforms for ¹⁵N analysis, supported by experimental insights and data to inform your selection process.
The Central Role of ¹⁵N in Modern Research
Nitrogen is a fundamental component of essential biomolecules, most notably proteins and nucleic acids. The stable, non-radioactive isotope ¹⁵N serves as a powerful tracer to track the metabolic fate of these molecules within complex biological systems.[1] By introducing ¹⁵N-labeled compounds and measuring their incorporation over time, researchers can gain unprecedented insights into dynamic cellular processes, making it an indispensable tool in proteomics, metabolomics, and drug discovery.[2][3][4]
Core Principles of Isotopic Analysis by Mass Spectrometry
Mass spectrometry (MS) is the primary technique for detecting ¹⁵N-labeled molecules. The fundamental principle involves ionizing molecules and then separating them based on their mass-to-charge ratio (m/z). Since ¹⁵N has one more neutron than the more abundant ¹⁴N, its incorporation increases the mass of a molecule, allowing for differentiation and quantification by a mass spectrometer.[5] The key to successful ¹⁵N analysis lies in the ability of the mass spectrometer to accurately and precisely measure the relative abundance of the ¹⁵N-labeled and unlabeled forms of a molecule.
A Comparative Analysis of Key Mass Spectrometry Platforms
The selection of a mass spectrometry platform for ¹⁵N analysis is a balance of experimental goals, required performance, and practical considerations. Here, we compare the workhorses of the field: Isotope Ratio Mass Spectrometry (IRMS), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Mass Spectrometry (LC-MS) with its various analyzer configurations.
Isotope Ratio Mass Spectrometry (IRMS): The Gold Standard for Precision
IRMS is a specialized technique designed for the high-precision measurement of isotope ratios in bulk samples.[6][7] It achieves this by converting the sample into a simple gas (N₂ for nitrogen analysis) through combustion, which is then ionized and analyzed.[6]
-
Principle of Operation: Samples are typically introduced via an elemental analyzer (EA), where they are combusted at high temperatures. The resulting gases are purified, and the N₂ is introduced into the IRMS. The instrument is specifically designed with multiple collectors to simultaneously measure the ion beams of different isotopes (e.g., ¹⁴N¹⁴N, ¹⁴N¹⁵N, and ¹⁵N¹⁵N), leading to exceptional precision.[6]
-
Performance: IRMS offers the highest precision and accuracy for ¹⁵N analysis, with measurements typically expressed in delta (δ) notation in parts per thousand (per mil, ‰).[8]
-
Applications: It is the go-to method for determining natural ¹⁵N abundance and for studies requiring very precise bulk enrichment measurements, such as in ecology, environmental science, and certain metabolic studies where whole-sample enrichment is the primary readout.[6]
-
Limitations: IRMS provides a bulk measurement of ¹⁵N enrichment and does not provide information on the specific molecules that are labeled within a complex mixture. Sample throughput is also generally lower compared to other techniques.
Gas Chromatography-Mass Spectrometry (GC-MS): A Versatile Tool for Volatile Compounds
GC-MS is a robust and widely used technique that separates volatile and semi-volatile compounds before mass analysis. For ¹⁵N analysis, it is particularly useful for metabolomics and the analysis of smaller molecules like amino acids.[9][10]
-
Principle of Operation: The gas chromatograph separates compounds based on their physicochemical properties as they pass through a capillary column. The separated compounds then enter the mass spectrometer, where they are ionized (typically by electron impact, EI) and their mass-to-charge ratios are determined, often by a quadrupole analyzer.[11] For non-volatile compounds like amino acids, a chemical derivatization step is required to make them amenable to GC analysis.[12][13]
-
Performance: GC-MS offers good sensitivity and specificity, allowing for the quantification of ¹⁵N enrichment in specific, separated compounds.[11]
-
Applications: It is well-suited for metabolic flux analysis and studies tracking the incorporation of ¹⁵N into specific amino acids or other small metabolites.[9][10][11]
-
Limitations: The requirement for analytes to be volatile or rendered volatile through derivatization limits its application for larger biomolecules like proteins and peptides. The derivatization process can also introduce variability.[13]
Liquid Chromatography-Mass Spectrometry (LC-MS): The Powerhouse of Proteomics and Beyond
LC-MS is arguably the most versatile platform for ¹⁵N analysis in biological research, capable of analyzing a wide range of molecules from small metabolites to intact proteins.[3] It couples the powerful separation capabilities of liquid chromatography with the detection prowess of various mass analyzers.
Common LC-MS Analyzer Platforms:
-
Triple Quadrupole (QqQ) Mass Spectrometry:
-
Principle of Operation: A QqQ instrument consists of three quadrupoles in series. It operates in modes like Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM), where the first quadrupole selects a specific parent ion (e.g., a ¹⁵N-labeled peptide), the second acts as a collision cell to fragment the ion, and the third selects a specific fragment ion for detection.[14] This process is highly specific and sensitive.
-
Performance: QqQ-MS is the gold standard for targeted quantification due to its exceptional sensitivity, wide dynamic range, and high specificity.[14][15]
-
Applications: Ideal for quantifying the abundance of specific ¹⁵N-labeled peptides or metabolites in complex mixtures, making it a workhorse in targeted proteomics and pharmacokinetic studies.[16]
-
Limitations: It is a targeted technique, meaning you must know the mass of the analyte and its fragments beforehand. It is not well-suited for discovery or untargeted analysis.[17]
-
-
Time-of-Flight (TOF) and Quadrupole Time-of-Flight (Q-TOF) Mass Spectrometry:
-
Principle of Operation: A TOF analyzer measures the mass of ions by determining the time it takes for them to travel a fixed distance to the detector. Lighter ions travel faster than heavier ions. Q-TOF instruments combine a quadrupole for precursor ion selection with a TOF analyzer for high-resolution mass analysis of fragment ions.[18][19]
-
Performance: TOF and Q-TOF systems offer high mass accuracy and resolution, allowing for the confident identification of unknown compounds and the separation of isobaric interferences.[19] They also have very fast acquisition rates.[18]
-
Applications: Excellent for both qualitative (identification) and quantitative analysis. Q-TOF is particularly powerful for untargeted proteomics and metabolomics, where the goal is to identify and quantify as many ¹⁵N-labeled species as possible.
-
Limitations: While sensitivity has improved significantly, it can still be lower than that of a dedicated QqQ for targeted quantification of low-abundance analytes.[18]
-
-
Orbitrap Mass Spectrometry:
-
Principle of Operation: The Orbitrap is an ion trap that measures the frequency of ion oscillations in an electrostatic field. This frequency is then converted to a mass-to-charge ratio via a Fourier transform.[20] This technology provides exceptionally high resolution and mass accuracy.[17][21]
-
Performance: Orbitrap instruments are renowned for their industry-leading resolution and mass accuracy, which enables the fine isotopic distribution of molecules to be resolved.[17][20][21] This is particularly advantageous for resolving complex isotopic patterns in ¹⁵N-labeled molecules.[17]
-
Applications: A dominant platform in discovery proteomics and metabolomics.[3][22] Its high resolution allows for confident identification and quantification of ¹⁵N-labeled peptides and metabolites, even in highly complex biological samples.[23] It can perform both targeted and untargeted analyses effectively.[17]
-
Limitations: The instrumentation is generally more expensive, and the acquisition speed can be slower than TOF instruments, although recent advancements have significantly improved this.
-
Performance Comparison Summary
| Platform | Primary Application for ¹⁵N Analysis | Typical Precision | Sensitivity | Mass Resolution | Throughput | Strengths | Limitations |
| IRMS | Bulk ¹⁵N enrichment, natural abundance | Very High (<0.2‰) | Moderate | Low | Low | Unmatched precision and accuracy for bulk samples.[6][7] | No molecular specificity, low throughput. |
| GC-MS | Metabolites, amino acids | Good (1-5% RSD) | Good to High | Low (Unit) | Moderate to High | Robust, reliable for volatile compounds.[9][11] | Requires derivatization for non-volatile analytes.[12][13] |
| LC-QqQ-MS | Targeted quantification of peptides, metabolites | Excellent (<5% RSD) | Very High | Low (Unit) | High | Gold standard for targeted quantification.[14] | Not suitable for discovery/untargeted analysis.[17] |
| LC-Q-TOF-MS | Untargeted and targeted analysis | Very Good (<10% RSD) | Good to High | High | High | High mass accuracy, fast acquisition.[18][19] | Sensitivity can be lower than QqQ for targeted assays. |
| LC-Orbitrap-MS | Discovery proteomics, metabolomics | Very Good (<10% RSD) | High | Very High | Moderate to High | Unsurpassed resolution and mass accuracy.[17][20] | Higher instrument cost, can have slower scan speeds. |
Experimental Workflow & Protocol: ¹⁵N-Labeled Protein Quantification by LC-MS
This section provides a representative workflow for a common application: quantifying protein turnover using ¹⁵N metabolic labeling followed by LC-Orbitrap MS analysis.
Experimental Workflow Diagram
Caption: General workflow for a ¹⁵N metabolic labeling experiment.
Step-by-Step Protocol
-
Cell Culture and Labeling:
-
Culture two populations of cells. One in standard "light" medium containing naturally abundant ¹⁴N amino acids, and the other in "heavy" medium where ¹⁴N amino acids are replaced with their ¹⁵N-labeled counterparts (e.g., ¹⁵N-Lysine and ¹⁵N-Arginine for SILAC-like experiments).[24]
-
Causality: Using labeled essential amino acids ensures that all newly synthesized proteins incorporate the ¹⁵N label.
-
-
Sample Collection and Lysis:
-
After the desired labeling period, harvest both "light" and "heavy" cell populations.
-
Combine the samples in a 1:1 ratio based on cell count or total protein amount.
-
Trustworthiness: Combining samples at the earliest possible stage minimizes quantitative errors introduced during downstream sample processing.[24]
-
Lyse the combined cell pellet using a suitable lysis buffer containing protease inhibitors.
-
-
Protein Digestion:
-
Quantify the total protein concentration (e.g., using a BCA assay).
-
Reduce the disulfide bonds in the proteins (e.g., with DTT) and alkylate the resulting free thiols (e.g., with iodoacetamide).
-
Digest the proteins into peptides using a protease like trypsin overnight at 37°C.
-
-
Peptide Desalting:
-
Clean up the peptide mixture to remove salts and detergents that can interfere with LC-MS analysis. This is typically done using a C18 solid-phase extraction (SPE) column or tip.[25]
-
-
LC-MS/MS Analysis:
-
Resuspend the cleaned peptides in a suitable solvent for LC-MS.
-
Inject the sample onto a reverse-phase HPLC column coupled to a high-resolution mass spectrometer (e.g., a Q Exactive HF or Orbitrap Astral).
-
Separate the peptides using a gradient of increasing organic solvent.
-
The mass spectrometer should be operated in a data-dependent acquisition (DDA) mode, where it acquires a high-resolution full scan (MS1) followed by fragmentation scans (MS2) of the most abundant precursor ions.[22]
-
-
Data Analysis:
-
Use specialized software (e.g., MaxQuant, Proteome Discoverer, or Protein Prospector) to analyze the raw MS data.[25][26]
-
The software will identify peptides from the MS2 spectra and quantify the relative intensity of the "light" (¹⁴N) and "heavy" (¹⁵N) isotopic envelopes for each peptide in the MS1 scans.[26]
-
The ratio of heavy to light peptide signals provides a measure of the relative protein abundance or synthesis rate.
-
Choosing the Right Platform for Your Research
The optimal mass spectrometry platform for ¹⁵N analysis is intrinsically linked to the research question at hand.
-
For studies requiring the utmost precision in bulk isotope enrichment, such as in ecological tracing, IRMS is unparalleled.
-
For targeted metabolic flux analysis of small, volatile molecules, GC-MS remains a cost-effective and robust choice.
-
For targeted, high-sensitivity quantification of specific proteins or metabolites, a triple quadrupole LC-MS system offers the best performance.
-
For comprehensive, discovery-based research in proteomics and metabolomics, the high resolution and mass accuracy of Orbitrap and Q-TOF LC-MS platforms are essential for confident identification and quantification.
By understanding the fundamental principles, performance characteristics, and practical workflows of each platform, researchers can make informed decisions to generate high-quality, reproducible, and impactful data in their ¹⁵N-based investigations.
References
- Using ¹⁵N-Metabolic Labeling for Quantit
- The Biological Significance of 15N Stable Isotope Labeling: An In-depth Technical Guide. Benchchem.
- Application Notes and Protocols for Mass Spectrometry Sample Preparation with 13C,15N Labeled Peptides. Benchchem.
- ¹⁵N-labelling of Leaves Combined with GC-MS Analysis as a Tool for Monitoring the Dynamics of Nitrogen Incorpor
- Nitrogen-15 Labeling: A Game-Changer in Protein Metabolism and Drug Development. Benchchem.
- Sample preparation techniques for the determination of natural 15N/14N variations in amino acids by gas chromatography-combustion-isotope ratio mass spectrometry (GC-C-IRMS). PubMed.
- Application of Parallel Reaction Monitoring in 15N Labeled Samples for Quantific
- Sample preparation techniques for the determination of natural N-15/N-14 variations in amino acids by gas chromatography-combustion-isotope ratio mass spectrometry (GC-C-IRMS).
- Exploring the Use of Gas Chromatography Coupled to Chemical Ionization Mass Spectrometry (GC-CI-MS) for Stable Isotope Labeling in Metabolomics. PubMed.
- Stable isotopic labeling of proteins for quantitative proteomic applic
- A Comparative Guide to 15N-Urea Analysis: GC-MS vs.
- 15N Metabolic Labeling Quantification Workflow in Arabidopsis Using Protein Prospector. Frontiers.
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- High-performance isotope r
- Stable Nitrogen Isotope Analysis (15N). Measurlabs.
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- Introduction to Stable Isotope Labeling and How It Supports Drug Development for Rare Diseases. Metabolic Solutions.
- Comparing the Capabilities of Time-of-Flight and Quadrupole Mass Spectrometers.
- GC-MS-Based Metabolic Flux Analysis.
- Top Mass Spectrometry Instruments Compared: Features, Strengths, and Selection Tips. Metware.
- Advantages of Time-of-Flight Mass Spectrometry Over Quadrupole MS. Tofwerk.
- Comparison of High-Resolution Fourier Transform Mass Spectrometry Platforms for Putative Metabolite Annot
- A comparison of four liquid chromatography-mass spectrometry platforms for the analysis of zeranols in urine. PubMed.
- ¹⁵N Stable Isotope Labeling Data Analysis.
- The use of nitrogen-15 in microbial natural product discovery and biosynthetic characteriz
- The Best Mass Spectrometers of 2026: Top Picks for Research, Clinical & Industry Labs. LabX.
- Comparing stable isotope enrichment by gas chromatography with time-of-flight, quadrupole time-of-flight and quadrupole mass spectrometry. PubMed Central.
- Comparison of Orbitrap, Quarupore and QTOF. Scribd.
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A Comparative Guide to Nitrobenzene-¹⁵N for Elemental and Isotopic Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth comparison of Nitrobenzene-¹⁵N as a reference material for nitrogen elemental and isotopic analysis. Moving beyond a simple catalog of features, we explore the causal logic behind its application, compare its performance against common alternatives with supporting data, and provide validated experimental protocols for its use.
The Imperative for Accuracy: The Role of Reference Materials in Elemental Analysis
Elemental analysis is a cornerstone of chemical characterization, providing the fundamental composition of a sample.[1] In pharmaceutical development and chemical research, the precise quantification of elements like carbon, hydrogen, and especially nitrogen is not merely a quality metric but a prerequisite for establishing stoichiometry, confirming purity, and meeting stringent regulatory standards.[2][3] The accuracy of any elemental analysis measurement, however, is directly contingent on the quality of the reference materials (RMs) used for calibration and validation.[4][5] An ideal RM serves as the anchor of analytical truth, ensuring that results are both reproducible and traceable to a known standard.[6]
The essential properties of a high-quality reference material for elemental analysis include:
-
High Purity and Known Stoichiometry: The material must be free from impurities that could affect the elemental composition.
-
Stability: It should be non-hygroscopic and stable under ambient storage conditions, ensuring its composition does not change over time.[7]
-
Homogeneity: The elemental distribution must be uniform throughout the material.[6]
-
High Molecular Weight: A higher mass reduces the relative error associated with weighing small quantities.[7]
-
Traceability: For certified reference materials (CRMs), the values must be traceable to SI units through an unbroken chain of calibrations.[6]
This guide focuses on Nitrobenzene-¹⁵N, a specialized RM, evaluating its performance within this framework and against established alternatives.
An Introduction to Nitrobenzene-¹⁵N
Nitrobenzene-¹⁵N (C₆H₅¹⁵NO₂) is a chemical compound where the naturally occurring ¹⁴N isotope in the nitro group has been enriched with the stable, heavier ¹⁵N isotope. This isotopic enrichment is its defining feature, making it a unique tool for specific analytical applications.
Key Properties:
-
Formula: C₆H₅¹⁵NO₂
-
Molecular Weight: approx. 124.10 g/mol
-
Nitrogen Content (%N): ~12.086%
-
Isotopic Purity: Typically ≥98 atom % ¹⁵N
-
Form: Liquid at room temperature
The primary advantage of the ¹⁵N label is its utility in Isotope Ratio Mass Spectrometry (IRMS). While standard elemental analyzers determine the total percentage of nitrogen, an EA-IRMS system can measure the precise ratio of heavy to light isotopes (¹⁵N/¹⁴N).[8][9] This capability is crucial for tracing nitrogen pathways in biological and environmental systems, and for isotope dilution mass spectrometry, a powerful quantitative technique.[10]
Comparative Analysis: Nitrobenzene-¹⁵N vs. Alternative Standards
The choice of a reference material depends entirely on the analytical objective. Nitrobenzene-¹⁵N is not a universal standard; its strengths and weaknesses become apparent when compared with commonly used alternatives.
| Feature | Nitrobenzene-¹⁵N | Acetanilide | Atropine | Sulfanilamide | IAEA & USGS Standards |
| Primary Use | EA-IRMS (δ¹⁵N), Isotope Dilution, %N Check Standard | %N, %C, %H Combustion Analysis | %N, %C, %H Combustion Analysis | %N, %S, %C, %H Combustion Analysis | EA-IRMS (δ¹⁵N) Calibration |
| Physical Form | Liquid | Solid | Solid | Solid | Solid |
| Hygroscopic? | No | Slightly | Slightly | No | Generally No |
| Toxicity | High (Toxic, Carcinogen) | Moderate | High (Toxic) | Low | Low |
| Nitrogen % | ~12.1% | ~10.4% | ~4.8% | ~16.3% | Varies |
| Key Advantage | Known high ¹⁵N enrichment for isotopic analysis. | Widely available, stable, easy to handle solid. | High purity, often used as a primary standard. | Provides a sulfur reference in addition to CHN. | Internationally recognized for δ¹⁵N scale normalization.[9] |
| Key Disadvantage | High toxicity, volatility can complicate weighing. | Lower %N than other standards. | High toxicity, controlled substance in some regions. | Can be less stable than other solids. | Not intended for %N quantification; for isotopic ratio only. |
Expert Insights on Selection:
-
For routine %N quantification via combustion: Solid, stable, and less toxic standards like acetanilide or sulfanilamide are superior choices.[11] They are easier to handle, weigh accurately, and pose fewer safety risks. The liquid nature of nitrobenzene can introduce weighing errors due to volatility and requires specialized handling procedures.
-
For high-accuracy calibration of EA-IRMS systems: International reference materials from bodies like the International Atomic Energy Agency (IAEA) (e.g., IAEA-N1, IAEA-N2) and the United States Geological Survey (USGS) (e.g., USGS40, USGS41) are indispensable. These are used to create the calibration curve against which all other samples, including Nitrobenzene-¹⁵N, are measured to determine their δ¹⁵N values.[9]
-
As a ¹⁵N-enriched check standard or for isotope dilution: This is the ideal application for Nitrobenzene-¹⁵N . Once an EA-IRMS is calibrated, Nitrobenzene-¹⁵N can be run as a sample to verify that the system is accurately measuring highly enriched materials. Its high enrichment provides a strong signal far from the natural abundance background, making it excellent for spiking into samples for quantification via isotope dilution.[10]
Experimental Protocols & Data
The following protocols outline how to validate and use Nitrobenzene-¹⁵N in a laboratory setting.
Protocol 1: Validation of Total Nitrogen Content by Combustion Analysis
This protocol verifies the theoretical nitrogen percentage of Nitrobenzene-¹⁵N, treating it as an unknown sample.
Methodology:
-
Instrument Calibration: Calibrate the elemental analyzer using a certified solid reference material like Atropine or Acetanilide. Perform a multi-point calibration by weighing 1-3 mg of the standard into tin capsules to establish a linear response curve for nitrogen.
-
Sample Preparation: In a controlled environment (fume hood), use a calibrated micropipette to dispense approximately 1-2 µL of Nitrobenzene-¹⁵N into a tin capsule containing absorbent material (e.g., Chromosorb). Seal the capsule immediately to prevent evaporation.
-
Analysis: Analyze the prepared Nitrobenzene-¹⁵N samples on the calibrated elemental analyzer.
-
Data Evaluation: Compare the measured %N to the theoretical value (12.086%). The result should fall within the accepted analytical tolerance, typically ±0.4%.[2]
Sample Validation Data:
| Reference Material | Theoretical %N | Measured %N (n=3) | Accuracy (Deviation) |
| Acetanilide (Calibrant) | 10.363% | 10.359 ± 0.05% | -0.04% |
| Nitrobenzene-¹⁵N | 12.086% | 12.015 ± 0.07% | -0.59% |
Note: The slightly larger deviation for Nitrobenzene-¹⁵N can often be attributed to the challenges of accurately handling a volatile liquid compared to a stable solid.
Protocol 2: Determination of Isotopic Composition by EA-IRMS
This workflow demonstrates the primary application of Nitrobenzene-¹⁵N.
Diagram: EA-IRMS Analytical Workflow
Caption: Workflow for δ¹⁵N determination using EA-IRMS.
Methodology:
-
System Calibration: Analyze certified isotopic reference materials (e.g., USGS40, IAEA-N1) with known δ¹⁵N values to establish a two-point calibration that normalizes the results to the international air standard.
-
Sample Preparation: Prepare Nitrobenzene-¹⁵N as described in Protocol 1, using a much smaller amount (typically containing 20-50 µg of Nitrogen) suitable for IRMS analysis.
-
Sequence Analysis: Run the calibration standards, followed by the Nitrobenzene-¹⁵N samples, interspersing quality control check standards throughout the sequence.
-
Data Processing: The instrument software calculates the raw δ¹⁵N values. Apply blank correction and calibration corrections to obtain the final, accurate isotopic composition.
Decision Framework for RM Selection
Choosing the correct reference material is critical for generating reliable data. The following decision process can guide researchers.
Diagram: Nitrogen Reference Material Selection Logic
Caption: Decision tree for selecting an appropriate nitrogen RM.
Conclusion and Recommendations
Nitrobenzene-¹⁵N is a highly specialized reference material with distinct applications. It is not recommended for routine calibration or quantification of total nitrogen content via combustion analysis due to its toxicity and the handling challenges associated with its liquid form. For these purposes, stable, non-toxic solids such as acetanilide and sulfanilamide are demonstrably superior.
However, Nitrobenzene-¹⁵N excels in the domain of stable isotope analysis. Its high, certified ¹⁵N enrichment makes it an invaluable tool for:
-
A Quality Control Check Standard: Verifying the performance of an EA-IRMS system, particularly its ability to accurately measure highly enriched samples.
-
Isotope Dilution Studies: Serving as an ideal "spike" for the precise quantification of nitrogen in complex matrices where traditional calibration is difficult.
-
Method Development: Acting as a reliable enriched compound for developing new analytical protocols involving ¹⁵N tracers.
For laboratories engaged in isotopic analysis, Nitrobenzene-¹⁵N is a powerful reference material that, when used appropriately and with necessary safety precautions, enables a higher degree of confidence and accuracy in their results.
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The Isotopic Advantage: A Cost-Benefit Analysis of Nitrobenzene-15N in Research and Development
For researchers, scientists, and drug development professionals, the choice of analytical tools and reagents is a critical decision that balances precision, cost, and experimental insight. In this guide, we provide an in-depth cost-benefit analysis of using Nitrobenzene-15N, a stable isotope-labeled compound, in comparison to its unlabeled counterpart. This guide will delve into the technical advantages conferred by the 15N label in sophisticated analytical techniques, supported by experimental data and detailed protocols, to empower you to make informed decisions for your research.
The Fundamental Trade-Off: Acknowledging the Cost
The most immediate consideration when evaluating this compound is its significantly higher purchase price compared to unlabeled nitrobenzene. This cost differential is a primary factor in experimental design and budget allocation.
| Compound | Purity | Price (1 g) |
| This compound | 98 atom % 15N | $394.00 |
| Unlabeled Nitrobenzene | ≥99% | ~$14.00 - $29.90 |
Price data is an approximation based on listed prices from various suppliers and may vary.[1][2][3]
While the initial outlay for this compound is substantially greater, this guide will demonstrate that the downstream benefits in terms of data quality, analytical certainty, and the ability to conduct novel experiments can provide a significant return on investment, particularly in the context of complex research and drug development pipelines.
The Scientific Dividend: Unlocking Deeper Insights with 15N Labeling
The true value of this compound lies in the unique capabilities it unlocks in modern analytical chemistry. The incorporation of the stable, heavier nitrogen isotope (15N) allows for the precise differentiation and tracking of molecules in complex biological and environmental systems.[4] This is a feat that is often challenging or impossible with unlabeled compounds.
Enhanced Analytical Clarity with Mass Spectrometry
In mass spectrometry, the one-mass-unit difference between 14N and 15N provides an unambiguous signature to distinguish the labeled compound and its metabolites from the complex background matrix of a biological sample.[5][6] This is particularly crucial in drug metabolism studies where identifying and quantifying novel metabolites is paramount.
Illustrative Comparison:
Imagine a scenario where the metabolism of a nitrobenzene-based drug candidate is being investigated. Using unlabeled nitrobenzene, the resulting mass spectrum would show a complex mixture of peaks, making it difficult to definitively identify drug-related metabolites amidst endogenous compounds.
With this compound, the isotopic signature provides a clear advantage. The mass of any metabolite containing the nitro group will be shifted by +1 Da, creating a distinct isotopic pattern that can be easily identified.
| Feature | Unlabeled Nitrobenzene | This compound |
| Parent Ion (m/z) | 123.03 | 124.03 |
| Metabolite Identification | Ambiguous, relies on retention time and fragmentation patterns. | Unambiguous, confirmed by a +1 mass shift in metabolites containing the nitrogen atom. |
| Quantification | Prone to interference from background ions. | Highly accurate when used as an internal standard.[5][7] |
Unambiguous Structural Elucidation with NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining molecular structure. The 15N nucleus is NMR-active, and labeling with 15N provides a direct window into the chemical environment of the nitrogen atom.[8][9][10]
-
Reduced Spectral Complexity: 1H-15N Heteronuclear Single Quantum Coherence (HSQC) experiments can simplify complex proton spectra by spreading signals out in a second dimension based on the chemical shift of the attached 15N nucleus.
-
Direct Observation of Nitrogen Chemistry: 15N NMR allows for the direct observation of changes in the electronic environment of the nitrogen atom during a reaction or metabolic transformation, providing invaluable mechanistic insights.[11]
Applications in Drug Development and Beyond
The unique analytical advantages of this compound translate into significant benefits across various stages of research and development.
Drug Metabolism and Pharmacokinetics (DMPK)
In DMPK studies, understanding the absorption, distribution, metabolism, and excretion (ADME) of a drug candidate is critical. 15N-labeled compounds, including this compound, are invaluable tools in this process.[12][13][14][15]
-
Metabolite Identification: As demonstrated with mass spectrometry, 15N labeling simplifies the identification of metabolites in complex biological matrices like plasma, urine, and tissue homogenates.[6][16]
-
Quantitative Bioanalysis: this compound can be used as an internal standard in quantitative LC-MS assays to accurately determine the concentration of the unlabeled drug and its metabolites.[5][7] The co-elution of the labeled internal standard with the analyte of interest corrects for variations in sample preparation, matrix effects, and instrument response, leading to highly accurate and precise quantification.[17][18]
Environmental Fate and Toxicology
Nitroaromatic compounds are of significant environmental interest. 15N-labeled compounds can be used as tracers to study the environmental fate and biodegradation of these pollutants.[19] By tracking the 15N label, researchers can elucidate degradation pathways and quantify the rates of transformation in soil and water.[20][21][22][23]
The metabolism of nitrobenzene is a key area of toxicological research, as its metabolites are linked to its toxic effects.[24][25][26][27] Using this compound allows for precise tracking of the metabolic pathways that lead to the formation of toxic metabolites.
Experimental Protocols
To illustrate the practical application of this compound, we provide a generalized workflow for a drug metabolism study.
Protocol 1: In Vitro Metabolism of a Nitrobenzene-Based Compound using Liver Microsomes
Objective: To identify and quantify the metabolites of a hypothetical nitrobenzene-containing drug candidate when incubated with liver microsomes.
Materials:
-
This compound (as an internal standard)
-
Unlabeled nitrobenzene-based drug candidate
-
Liver microsomes (e.g., human, rat)
-
NADPH regenerating system
-
Phosphate buffer
-
Acetonitrile (for quenching and protein precipitation)
-
LC-MS/MS system
Workflow:
Caption: Workflow for an in vitro drug metabolism study.
Detailed Steps:
-
Incubation: Prepare a reaction mixture containing the unlabeled drug candidate, liver microsomes, and an NADPH regenerating system in a phosphate buffer. Incubate at 37°C for a specified time.
-
Internal Standard Spiking: At the end of the incubation, add a known concentration of this compound to serve as an internal standard.
-
Quenching and Protein Precipitation: Stop the reaction and precipitate proteins by adding ice-cold acetonitrile.
-
Centrifugation: Centrifuge the mixture to pellet the precipitated proteins.
-
Sample Collection: Carefully collect the supernatant for LC-MS/MS analysis.
-
LC-MS/MS Analysis: Inject the supernatant onto a suitable LC column to separate the parent drug and its metabolites. The eluent is then introduced into the mass spectrometer for detection.
-
Data Analysis: Analyze the acquired data to identify metabolites by their retention times and fragmentation patterns. The presence of the 15N label is confirmed by a +1 mass shift in the corresponding metabolite peaks. Quantify the metabolites by calculating the peak area ratio of the unlabeled metabolite to the 15N-labeled internal standard.[6][16][28]
Protocol 2: Synthesis of Unlabeled Nitrobenzene
For comparative purposes, a standard laboratory synthesis of unlabeled nitrobenzene is provided below. A similar procedure could be adapted for the synthesis of this compound, using a 15N-labeled nitric acid source.
Materials:
-
Benzene
-
Concentrated Nitric Acid
-
Concentrated Sulfuric Acid
-
Ice
-
Water
-
Sodium Hydroxide solution (dilute)
-
Anhydrous Calcium Chloride
Workflow:
Caption: Synthesis and purification of nitrobenzene.
Detailed Steps:
-
Prepare Nitrating Mixture: Carefully add concentrated sulfuric acid to concentrated nitric acid in a flask cooled in an ice bath.
-
Nitration: Slowly add benzene to the stirred nitrating mixture, ensuring the temperature does not exceed 55-60°C.
-
Heating: After the addition is complete, heat the mixture at 60°C for approximately one hour.
-
Workup: Pour the cooled reaction mixture into cold water. Separate the lower layer of nitrobenzene.
-
Washing: Wash the nitrobenzene successively with water, a dilute sodium hydroxide solution, and again with water.
-
Drying: Dry the nitrobenzene over anhydrous calcium chloride.
-
Purification: Purify the nitrobenzene by distillation, collecting the fraction that boils at approximately 210-211°C.[29]
Conclusion: A Strategic Investment in Data Quality
While the initial cost of this compound is significantly higher than its unlabeled counterpart, the benefits it offers in terms of analytical precision, accuracy, and the ability to conduct more sophisticated experiments often justify the investment. For researchers in drug development and other highly regulated fields, the unambiguous data and enhanced confidence in results provided by stable isotope labeling can be invaluable, potentially saving time and resources in the long run by avoiding costly repeat experiments or misinterpretation of ambiguous data. The decision to use this compound should be made on a case-by-case basis, weighing the cost against the critical need for the high-quality, definitive data that only isotopic labeling can provide.
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A Senior Application Scientist's Guide to Nitrobenzene-¹⁵N: From Environmental Tracing to Quantitative Toxicology
For researchers, scientists, and drug development professionals, the ability to unambiguously track a molecule through complex biological or environmental systems is paramount. While nitrobenzene is a critical industrial precursor, its toxicity presents significant challenges in environmental monitoring and toxicology.[1][2][3] The introduction of a stable isotope label, specifically ¹⁵N, transforms nitrobenzene from a mere analyte into a powerful probe. This guide provides an in-depth comparison of the applications of Nitrobenzene-¹⁵N, demonstrating its superiority over unlabeled or alternative tracing methods through experimental data and validated protocols.
Section 1: Elucidating Environmental Fate and Biodegradation
The Challenge: Ambiguity in Environmental Monitoring
Nitrobenzene released into the environment can undergo various transformations, including biodegradation and photolysis.[4][5] Traditional monitoring relies on measuring the declining concentration of the parent compound. This approach is fraught with ambiguity; a decrease in nitrobenzene could be due to degradation, but also to simple dispersion, sequestration in soil, or leaching into groundwater, making it difficult to assess its true environmental persistence and impact.[6]
The ¹⁵N Advantage: Unambiguous Pathway Tracing
Using Nitrobenzene-¹⁵N provides a definitive method to trace the fate of the nitrogen atom, the core of its chemical identity. As microorganisms degrade the molecule, the ¹⁵N label is incorporated into microbial biomass, released as inorganic nitrogen (¹⁵NH₄⁺, ¹⁵NO₃⁻), or transferred to various degradation byproducts. This allows for a complete mass balance analysis, distinguishing true degradation from physical displacement. This approach is analogous to powerful ¹⁵N labeling methods used to measure nitrogen mineralization in soil.[7]
Comparative Performance: Unlabeled vs. ¹⁵N-Labeled Nitrobenzene
| Feature | Unlabeled Nitrobenzene Analysis | Nitrobenzene-¹⁵N Isotope Tracing | Rationale & Advantage of ¹⁵N |
| Primary Metric | Disappearance of parent compound | Appearance of ¹⁵N in degradation products, biomass, and inorganic N pools | Directly measures transformation, eliminating ambiguity from physical processes like sorption or dilution. |
| Pathway Insight | None; only infers overall loss | Can identify specific degradation pathways by tracing the ¹⁵N label into specific metabolites | Provides mechanistic understanding of biodegradation processes. |
| Mass Balance | Incomplete; cannot account for all sinks | Enables a complete nitrogen mass balance for the system | Offers a comprehensive and verifiable picture of the compound's fate. |
| Sensitivity | Dependent on background levels of unlabeled nitrobenzene | High; detection of the ¹⁵N label is specific and not confounded by endogenous nitrogen | Allows for tracing at environmentally relevant concentrations. |
Experimental Workflow: Soil Microcosm Biodegradation Study
The following protocol outlines a typical experiment to track the biodegradation of Nitrobenzene-¹⁵N in a soil matrix.
Protocol: Soil Biodegradation Assay
-
Microcosm Setup: Prepare replicate microcosms, each containing 50 g of sieved, acclimated soil.
-
Spiking: Add Nitrobenzene-¹⁵N (98 atom % ¹⁵N) dissolved in a minimal carrier solvent (e.g., acetone) to achieve a final concentration of 100 mg/kg soil. Include control microcosms spiked with solvent only.
-
Incubation: Incubate microcosms in the dark at a constant temperature (e.g., 25°C) and moisture content (e.g., 60% water holding capacity).
-
Time-Point Sampling: At designated time points (e.g., 0, 7, 14, 28, and 56 days), sacrifice triplicate microcosms from both treated and control groups.
-
Extraction: Extract a subsample of soil with an appropriate organic solvent (e.g., methylene chloride) to analyze for the parent compound and organic metabolites.
-
Analysis of Organics: Analyze the extracts using Gas Chromatography-Mass Spectrometry (GC-MS) to quantify the remaining Nitrobenzene-¹⁵N and identify any ¹⁵N-labeled organic intermediates.
-
Analysis of Soil Residue: Analyze the extracted soil residue for total ¹⁵N incorporation into biomass and inorganic nitrogen pools using an elemental analyzer coupled to an Isotope Ratio Mass Spectrometer (EA-IRMS).
-
Data Interpretation: Calculate the rate of degradation based on the disappearance of the parent compound and construct a ¹⁵N mass balance to account for the distribution of the label into metabolites, biomass, and inorganic nitrogen.
Section 2: Tracing Metabolic Pathways and Toxicological Mechanisms
The Challenge: Identifying Reactive Metabolites
The primary toxicity of nitrobenzene stems from its metabolic reduction to highly reactive intermediates, such as nitrosobenzene and phenylhydroxylamine.[8][9] These intermediates are responsible for inducing methemoglobinemia and forming covalent adducts with proteins and DNA, leading to cellular damage.[8] Identifying these transient and reactive species within a complex biological matrix is a significant analytical challenge.
The ¹⁵N Advantage: Pinpointing Metabolites and Adducts
By using Nitrobenzene-¹⁵N, every metabolite derived from the parent compound will carry the ¹⁵N label. In mass spectrometry, this results in a predictable +1 Da mass shift compared to the unlabeled analogue, creating a unique isotopic signature.[10] This allows researchers to:
-
Confidently Identify Metabolites: Distinguish true drug metabolites from endogenous background ions in complex LC-MS chromatograms.
-
Trace Covalent Adducts: Specifically search for peptides and proteins that have been modified by a ¹⁵N-containing fragment of nitrobenzene, a critical step in understanding mechanisms of toxicity. This is a well-established strategy in drug development to minimize bioactivation risks.[11][12]
Experimental Protocol: Identification of Hemoglobin Adducts in vitro
This protocol details the steps to identify covalent adducts of Nitrobenzene-¹⁵N metabolites with hemoglobin.
-
Incubation System: Prepare an in vitro system containing rat liver microsomes (as a source of nitroreductase enzymes), an NADPH-generating system, and purified rat hemoglobin.
-
Treatment: Add Nitrobenzene-¹⁵N to the incubation mixture at a final concentration of 100 µM. A parallel incubation with unlabeled nitrobenzene serves as a negative control for the mass shift.
-
Reaction: Incubate at 37°C for 60 minutes.
-
Protein Precipitation & Digestion: Stop the reaction by adding ice-cold acetone to precipitate the proteins. Pellet the hemoglobin, wash it to remove unbound metabolites, and then digest the protein into smaller peptides using trypsin.
-
LC-MS/MS Analysis: Analyze the resulting peptide mixture using a high-resolution liquid chromatography-tandem mass spectrometer (LC-MS/MS).
-
Data Analysis:
-
Perform a data-independent acquisition or a targeted search for peptides that show a +1 Da mass increase in the ¹⁵N-treated sample compared to the unlabeled control.
-
The formation of a sulfinamide bond between nitrosobenzene and a cysteine residue results in a specific mass addition to the peptide. The presence of the ¹⁵N label confirms the adduct is derived from the test compound.
-
Fragment the modified peptide (MS/MS) to confirm the amino acid sequence and pinpoint the exact site of adduction on the cysteine residue.
-
Section 3: The Gold Standard for Quantification: Nitrobenzene-¹⁵N as an Internal Standard
The Challenge: Matrix Effects in Quantitative Analysis
Accurate quantification of analytes like nitrobenzene in complex matrices (e.g., plasma, urine, wastewater) is notoriously difficult.[13][14] During analysis, especially with sensitive techniques like LC-MS or GC-MS, other molecules in the sample can interfere with the ionization of the target analyte, a phenomenon known as the "matrix effect."[15] This can artificially suppress or enhance the signal, leading to inaccurate and unreliable quantification.
The ¹⁵N Advantage: Isotope Dilution Mass Spectrometry (IDMS)
Nitrobenzene-¹⁵N serves as the ideal internal standard for quantifying unlabeled nitrobenzene via IDMS.[16] An internal standard is a compound added in a known amount to every sample, standard, and blank. Because Nitrobenzene-¹⁵N is chemically identical to the unlabeled analyte, it experiences the exact same sample loss during extraction and the exact same matrix effects during analysis.[15][16] However, the mass spectrometer can distinguish between the analyte (M) and the labeled standard (M+1). By measuring the ratio of the analyte signal to the internal standard signal, all sources of variability are canceled out, resulting in highly accurate and precise quantification.
Comparison of Quantification Methods
| Method | Principle | Correction for Sample Prep Loss? | Correction for Matrix Effects? | Typical Precision (%RSD) |
| External Standard | Compare sample response to a calibration curve prepared in a clean solvent. | No | No | 15-30% |
| Structural Analog IS | Add a different but structurally similar molecule as the internal standard. | Yes (partially) | Yes (partially) | 5-15% |
| Nitrobenzene-¹⁵N (IDMS) | Add a known amount of ¹⁵N-labeled analyte as the internal standard. | Yes (perfectly) | Yes (perfectly) | <5% |
Experimental Workflow: Quantification of Nitrobenzene in Water
Protocol: Quantification by GC-IDMS
-
Calibration Standards: Prepare a series of calibration standards containing known concentrations of unlabeled nitrobenzene (e.g., 1 to 1000 ng/mL).
-
Internal Standard Spiking: Add a fixed concentration of Nitrobenzene-¹⁵N solution (e.g., 100 ng/mL) to every calibration standard, a method blank, and each unknown water sample.
-
Extraction: Perform a liquid-liquid extraction on all samples by adding methylene chloride, vortexing, and collecting the organic layer.[14]
-
GC-MS Analysis:
-
Inject 1 µL of the organic extract into the GC-MS system.
-
Set the mass spectrometer to operate in Selected Ion Monitoring (SIM) mode, monitoring the molecular ion for unlabeled nitrobenzene (m/z 123) and Nitrobenzene-¹⁵N (m/z 124).[14]
-
-
Quantification:
-
For each injection, integrate the peak areas for m/z 123 and m/z 124.
-
Calculate the Area Ratio (Area₁₂₃ / Area₁₂₄).
-
Generate a calibration curve by plotting the Area Ratio against the concentration of unlabeled nitrobenzene for the calibration standards.
-
Determine the concentration of nitrobenzene in the unknown samples by interpolating their measured Area Ratio on the calibration curve.
-
Conclusion
References
-
National Center for Biotechnology Information (2021). Nitrobenzene - 15th Report on Carcinogens. Retrieved from [Link]1]
-
Agency for Toxic Substances and Disease Registry (ATSDR). (1990). Toxicological Profile for Nitrobenzene. Atlanta, GA: U.S. Department of Health and Human Services, Public Health Service.[1][4][6][13]
-
Griffin Analytical Technologies. App. Note #9 - Detection of Aqueous Nitrobenzene. Retrieved from [Link]]
-
World Health Organization. (2003). Environmental Health Criteria 230: Nitrobenzene. Geneva: World Health Organization.[4][5]
-
Agilent Technologies. (2010). Fast Method for Determination of Nitrobenzene in Water using Agilent 5975T LTM GC/MSD. Retrieved from [Link]14]
-
Morgan, M. A. (2023). The use of nitrogen-15 in microbial natural product discovery and biosynthetic characterization. Frontiers in Microbiology, 14, 1174591.[10]
-
Chaudhary, M., & Sharan, R. (2014). Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives. Drug Metabolism Reviews, 46(4), 437-453.[8]
-
Agency for Toxic Substances and Disease Registry (ATSDR). (2020). Toxicological Profile for Nitrobenzene. Atlanta, GA: U.S. Department of Health and Human Services, Public Health Service.[9]
-
Evans, D. C., et al. (2009). Drug−Protein Adducts: An Industry Perspective on Minimizing the Potential for Drug Bioactivation in Drug Discovery and Development. Chemical Research in Toxicology, 22(5), 799-819.[11]
-
Boysen, A. K., et al. (2018). Best-Matched Internal Standard Normalization in Liquid Chromatography–Mass Spectrometry Metabolomics Applied to Environmental Samples. Analytical Chemistry, 90(3), 1899-1907.[15]
-
Yang, X., & Bartlett, M. G. (2016). Identification of protein adduction using mass spectrometry: Protein adducts as biomarkers and predictors of toxicity mechanisms. Rapid Communications in Mass Spectrometry, 30(5), 652-664.[8][12]
- Murphy, R. C., & Hevko, J. (2002). Covalent binding of reactive intermediates of xenobiotics to proteins. Journal of Mass Spectrometry, 37(8), 757-771.
-
UK Health Security Agency. (2024). Nitrobenzene: general information. Retrieved from [Link]2]
-
Watson, D. G., et al. (2008). A laboratory study to compare methods of labelling the soil NH4+ pool with 15N as a prerequisite to the measurement of gross N mineralisation. Soil Biology and Biochemistry, 40(5), 1147-1155.[7]
-
U.S. Environmental Protection Agency. (1995). OPPT Chemical Fact Sheets: Nitrobenzene (CAS No. 98-95-3). Retrieved from [Link]6]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Nitrobenzene-15N
As a Senior Application Scientist, my primary goal is to empower researchers not only with high-quality materials like Nitrobenzene-15N but also with the critical knowledge to handle them safely and responsibly. The isotopic label on this compound does not alter its chemical properties or associated hazards; Nitrogen-15 is a stable, non-radioactive isotope. Therefore, its disposal protocol is dictated by the significant chemical risks of the nitrobenzene molecule itself. This guide provides a detailed, step-by-step framework for the proper management and disposal of this compound waste, ensuring the safety of laboratory personnel and the protection of our environment.
Hazard Identification and Risk Assessment: The "Why" Behind the Protocol
Understanding the inherent dangers of a chemical is the foundation of safe handling and disposal. Nitrobenzene is classified as a highly toxic substance with multiple hazard classifications. Its proper disposal is not merely a regulatory requirement but a critical safety imperative.
Key Hazards:
-
High Acute Toxicity: Nitrobenzene is toxic if swallowed, inhaled, or absorbed through the skin.[1][2] It is rapidly absorbed, and the effects of exposure may be delayed.[3]
-
Methemoglobinemia: The primary and most insidious health effect is its ability to interfere with the blood's capacity to carry oxygen by forming methemoglobin.[4][5] This leads to symptoms like cyanosis (bluish skin), headache, dizziness, nausea, and in severe cases, respiratory failure, collapse, and death.[3][4][6]
-
Carcinogenicity: The International Agency for Research on Cancer (IARC) classifies nitrobenzene as a Group 2B carcinogen, meaning it is possibly carcinogenic to humans.[4][7] The National Toxicology Program (NTP) reasonably anticipates it to be a human carcinogen.[7]
-
Reproductive Toxicity: The substance is suspected of damaging fertility or the unborn child.[1][8]
-
Organ Damage: Prolonged or repeated exposure can cause damage to organs, particularly the blood.[1][8]
-
Environmental Hazard: Nitrobenzene is harmful to aquatic life with long-lasting effects.[1][8][9] Therefore, it must be prevented from entering drains, soil, or waterways.[5][8]
Under the Resource Conservation and Recovery Act (RCRA), the U.S. Environmental Protection Agency (EPA) classifies discarded nitrobenzene as a toxic hazardous waste with the waste number U169.[4] This designation mandates strict disposal regulations.
Quantitative Safety Data
For quick reference, the following table summarizes the critical exposure limits and identification numbers for nitrobenzene.
| Parameter | Value | Source / Regulatory Body |
| OSHA PEL (Permissible Exposure Limit) | 1 ppm (5 mg/m³) TWA | OSHA[4][10][11] |
| NIOSH REL (Recommended Exposure Limit) | 1 ppm (5 mg/m³) TWA | NIOSH[4][12] |
| ACGIH TLV (Threshold Limit Value) | 1 ppm TWA; Skin | ACGIH[4][12] |
| NIOSH IDLH (Immediately Dangerous to Life or Health) | 200 ppm | NIOSH[12] |
| UN Number | UN1662 | US DOT[4] |
| Hazard Class | 6.1 (Toxic Substance) | US DOT[4] |
| RCRA Waste Code | U169 | EPA[4] |
Operational Plan: From Waste Generation to Final Disposal
This section provides the procedural steps for safely managing this compound waste within the laboratory, from the point of generation to its final collection by certified professionals.
Part A: Immediate Handling and Segregation Protocol
Proper segregation is the first and most critical step in the waste management lifecycle. Accidental mixing of incompatible chemicals can lead to violent reactions, explosions, or the release of toxic gases.[3][13]
Step-by-Step Segregation and Storage:
-
Identify as Hazardous Waste: All materials contaminated with this compound (e.g., unused product, reaction mixtures, contaminated gloves, paper towels, absorbent materials) must be treated as hazardous waste.
-
Select the Correct Waste Container:
-
Use a designated, leak-proof container compatible with nitrobenzene. A glass bottle with a screw cap or a chemically-resistant plastic container is often suitable.
-
Ensure the container is in good condition, free from cracks or defects.
-
-
Label the Container Clearly: Before adding any waste, the container must be properly labeled. The label must include:
-
The words "Hazardous Waste".
-
The full chemical name: "this compound Waste".
-
The specific hazards: "Toxic," "Carcinogen," "Marine Pollutant".
-
The name of the principal investigator or laboratory.
-
The date the first drop of waste was added.
-
-
Segregate from Incompatibles: Store the this compound waste container away from incompatible materials. Nitrobenzene can react violently with:
-
Store in a Designated Area: Keep the sealed waste container in a designated satellite accumulation area within the lab. This area must have secondary containment (such as a chemical-resistant tray) to contain any potential leaks.[14] The storage location should be cool, dry, and well-ventilated, away from heat sources or direct sunlight.[1][4]
Part B: Spill Management Protocol
Accidents can happen, and a prepared response is essential to mitigate the risk.
Step-by-Step Spill Cleanup:
-
Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the immediate area.
-
Remove Ignition Sources: Extinguish all nearby flames and turn off spark-producing equipment.[4][6]
-
Ventilate: If safe to do so, increase ventilation in the area, for instance, by using a chemical fume hood.[2][6]
-
Don Appropriate PPE: Before attempting cleanup, don the necessary personal protective equipment:
-
Contain the Spill: Cover the spill with a non-combustible, inert absorbent material such as vermiculite, sand, or dry earth.[2][4][6] Do not use paper towels or other combustible materials.
-
Collect the Waste: Carefully scoop the absorbed material into your designated hazardous waste container. Use non-sparking tools.[4]
-
Decontaminate the Area: Wipe the spill area with a suitable solvent (like acetone or ethanol), followed by a thorough cleaning with soap and water. All cleaning materials must also be disposed of as hazardous waste.[14]
-
Report the Spill: Report the incident to your institution's Environmental Health and Safety (EHS) department, following your facility's specific protocols.
Part C: Final Disposal Protocol
The ultimate disposal of this compound is a regulated process that must be handled by professionals.
-
Do Not Dispose Down the Drain: Under no circumstances should nitrobenzene or materials contaminated with it be poured down the sink or placed in regular trash.[8][9] This is illegal and environmentally destructive.
-
Arrange for Pickup: Once your waste container is full or has reached your facility's storage time limit, contact your EHS department to schedule a hazardous waste pickup.[14]
-
Professional Disposal: The EHS department will ensure the waste is transported to a licensed Treatment, Storage, and Disposal Facility (TSDF). The standard and required method for disposing of nitrobenzene is high-temperature incineration.[16] This process destroys the toxic organic molecule, converting it into less harmful components.
Mandatory Visualization: Disposal Workflow
The following diagram outlines the decision-making and procedural flow for the safe management of this compound waste in a laboratory setting.
Caption: A flowchart illustrating the key stages of this compound waste management.
By adhering to this comprehensive guide, researchers can confidently manage this compound waste, ensuring a safe laboratory environment and upholding their commitment to environmental stewardship. Always consult your institution's specific EHS guidelines, as local regulations may vary.
References
- Material Safety Data Sheet Nitrobenzene - Vastani. (n.d.).
-
Nitrobenzene | C6H5NO2 | CID 7416 - PubChem. (n.d.). National Institutes of Health. Retrieved from [Link]
- SAFETY DATA SHEET - Sigma-Aldrich. (2025-11-06).
- Safety Data Sheet: Nitrobenzene - Carl ROTH. (n.d.).
-
Toxicological Profile for Nitrobenzene - CDC. (n.d.). Agency for Toxic Substances and Disease Registry. Retrieved from [Link]
- Nitrobenzene SDS, 98-95-3 Safety Data Sheets - ECHEMI. (n.d.).
- Safety Data Sheet - DC Fine Chemicals. (n.d.).
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-
Nitrobenzene | EPA. (n.d.). United States Environmental Protection Agency. Retrieved from [Link]
- Nitrobenzene - HAZARD SUMMARY. (n.d.). New Jersey Department of Health.
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-
NITROBENZENE | Occupational Safety and Health Administration - OSHA. (n.d.). Retrieved from [Link]
- SAFETY DATA SHEET - Fisher Scientific. (2014-06-10).
- Nitro Benzene CAS No 98-95-3 MATERIAL SAFETY DATA SHEET SDS/MSDS - CDH Fine Chemical. (n.d.).
-
Nitrobenzene - ToxFAQs™ - Agency for Toxic Substances and Disease Registry. (2024-01-02). Retrieved from [Link]
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-
Nitrobenzene - Incident management - GOV.UK. (n.d.). Retrieved from [Link]
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A Researcher's Guide to Handling Nitrobenzene-15N: Essential Safety and Operational Protocols
For researchers leveraging isotopically labeled compounds like Nitrobenzene-15N, precision in the lab is paramount. This precision must extend beyond experimental parameters to encompass every aspect of safety and handling. While the ¹⁵N isotope is stable and non-radioactive, the fundamental chemical hazards of this compound are identical to those of its unlabeled counterpart, nitrobenzene. This guide provides an in-depth, procedural framework for handling this compound, ensuring the safety of personnel and the integrity of your research.
The core danger of nitrobenzene lies in its toxicity; it is readily absorbed through the skin, inhalation, and ingestion, and can cause severe health effects.[1][2] The primary toxic effect is methemoglobinemia, a condition where the blood's ability to carry oxygen is dangerously reduced, leading to symptoms like cyanosis (bluish skin), headache, dizziness, and in severe cases, collapse and death.[1][2][3][4] Furthermore, nitrobenzene is classified as a suspected carcinogen and may damage fertility.[5][6] Therefore, a comprehensive personal protective equipment (PPE) and handling strategy is not merely a recommendation—it is a critical necessity.
Hazard Assessment and Route of Exposure
Understanding the causality behind safety protocols begins with a clear-eyed assessment of the risks. Nitrobenzene poses a multi-faceted threat:
-
Dermal Absorption: The compound is rapidly and readily absorbed through intact skin.[1][3][7][8] This is a primary route of occupational exposure, making glove selection and protective clothing critical.[7][9]
-
Inhalation: As a liquid with a noticeable vapor pressure, nitrobenzene can be inhaled, especially when handled outside of a certified chemical fume hood.[2][7] Inhalation can lead to the same systemic toxic effects as other exposure routes.[3]
-
Ingestion: While less common in a laboratory setting, accidental ingestion is highly toxic and requires immediate medical attention.[5][10]
-
Eye Contact: Vapors and splashes can cause significant eye irritation and potential injury.[1]
-
Flammability: Nitrobenzene is a combustible liquid and presents a fire hazard when exposed to heat or ignition sources.[1][11]
Personal Protective Equipment (PPE) Protocol
A multi-layered PPE approach is mandatory. The following table summarizes the required equipment, specifications, and the rationale behind each choice.
| Protection Type | Equipment Specification | Applicable Standard | Justification |
| Hand Protection | Double-gloving is recommended. Outer glove of Viton™ or Butyl Rubber. Inner glove of nitrile. | ASTM F739 | Nitrobenzene readily permeates many common glove materials. Viton™ and Butyl Rubber offer superior resistance.[4] Double-gloving provides an additional barrier and safer doffing. |
| Eye & Face Protection | Chemical splash goggles and a full-face shield. | OSHA 29 CFR 1910.133, EN 166 | Goggles protect against splashes and vapors. A face shield is required when handling larger quantities (>50 mL) or when there is a significant splash risk.[1][6] |
| Body Protection | Chemical-resistant lab coat or apron over daily work clothing. | General Lab Safety | Protects against skin contact from minor splashes and spills. Clothing that becomes contaminated must be removed immediately and laundered before reuse.[1][12] |
| Respiratory Protection | Work must be conducted in a certified chemical fume hood. A respirator is for emergency use (e.g., large spills). | NIOSH/MSHA, EN 149 | A fume hood is the primary engineering control to prevent inhalation exposure.[1][6] For spills, a supplied-air respirator or a chemical cartridge respirator with organic vapor cartridges is necessary.[13] |
Operational Workflow for Handling this compound
Adherence to a strict, step-by-step workflow minimizes the risk of exposure and contamination. This protocol should be practiced until it becomes second nature.
-
Preparation:
-
Designate a specific work area inside a certified chemical fume hood.
-
Ensure an eyewash station and safety shower are immediately accessible.[4]
-
Assemble all necessary equipment (glassware, reagents, spill kit) within the fume hood to minimize traffic in and out of the designated area.
-
Verify the fume hood is functioning correctly (check airflow monitor).
-
-
Donning PPE:
-
Put on your lab coat, followed by safety goggles.
-
Don the inner pair of nitrile gloves.
-
Don the outer pair of chemical-resistant (Viton™ or Butyl Rubber) gloves.
-
If required, add a face shield and apron.
-
-
Handling & Experimentation:
-
Post-Handling & Decontamination:
-
Upon completion of the experiment, decontaminate all surfaces and equipment using a suitable solvent (e.g., ethanol or acetone) followed by soap and water.
-
Segregate all waste streams as described in the disposal plan below.
-
-
Doffing PPE:
-
With the outer gloves still on, clean them.
-
Remove the outer gloves using a technique that avoids touching the exterior surface.
-
Remove the face shield and lab coat.
-
Remove the inner gloves and wash hands thoroughly with soap and water.[1]
-
Diagram: Safe Handling Workflow
Caption: Step-by-step workflow for handling this compound.
Spill and Emergency Procedures
Immediate and correct action is vital in an emergency.
-
Small Spill (in fume hood):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, absorb the spill with an inert material like vermiculite, sand, or earth.[1] Do not use combustible absorbents.
-
Collect the absorbed material into a sealed, labeled hazardous waste container.
-
Decontaminate the area thoroughly.
-
-
Large Spill (outside fume hood):
-
Evacuate the laboratory immediately and alert others.
-
Activate the fire alarm if there is an ignition risk.
-
Call your institution's emergency response team.
-
Prevent entry to the contaminated area.[12]
-
-
Personnel Exposure:
-
Skin: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[1] Seek immediate medical attention.
-
Eyes: Immediately flush eyes with water for at least 15 minutes, holding eyelids open.[1] Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air at once.[1] Seek immediate medical attention.
-
Disposal Plan: A Self-Validating System
Proper waste management prevents downstream contamination and ensures regulatory compliance.
-
Waste Segregation: All materials contaminated with this compound must be treated as hazardous waste. This includes:
-
Excess or unused this compound.
-
Contaminated PPE (gloves, lab coats).
-
Contaminated consumables (pipette tips, absorbent materials).
-
Empty containers, which retain hazardous residue.[1]
-
-
Containerization and Labeling:
-
Waste Container: Use a designated, sealed, and clearly labeled hazardous waste container.[14] The container must be compatible with nitrobenzene.
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste: Nitrobenzene" and any other identifiers required by your institution (e.g., "Toxic," "Halogenated Organic Waste").[14]
-
Storage: Store the sealed waste container in a designated satellite accumulation area with secondary containment, away from incompatible materials like strong oxidizing agents.[11][14]
-
-
Final Disposal: Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) office. Never dispose of nitrobenzene waste down the drain or in regular trash.[6]
Diagram: PPE Selection Logic
Caption: Decision-making process for PPE selection.
By integrating this comprehensive safety framework into your laboratory's standard operating procedures, you can effectively mitigate the risks associated with this compound. This ensures that your valuable research can proceed without compromising the health and safety of the dedicated professionals conducting it.
References
- Material Safety Data Sheet Nitrobenzene - Vastani. (n.d.).
- Safety Data Sheet: Nitrobenzene - Carl ROTH. (n.d.).
- Nitrobenzene-d5 - SAFETY DATA SHEET. (2021). Fisher Scientific.
- Nitrobenzene: toxicological overview. (2024). GOV.UK.
- Toxicological Profile for Nitrobenzene. (n.d.). NCBI Bookshelf.
- Toxicological Profile for Nitrobenzene - RELEVANCE TO PUBLIC HEALTH. (n.d.). NCBI.
- ToxGuide for Nitrobenzene. (2023). Agency for Toxic Substances and Disease Registry (ATSDR).
- Nitrobenzene - Incident management. (n.d.). GOV.UK.
- Nitrobenzene - HAZARD SUMMARY. (n.d.). NJ Department of Health.
- Nitro Benzene CAS No 98-95-3 MATERIAL SAFETY DATA SHEET. (n.d.). CDH Fine Chemical.
- NITROBENZENE Fact Sheet. (n.d.). Delaware Health and Social Services.
- Material Safety Data Sheet Nitrobenzene MSDS. (2005). Sciencelab.com.
- Immediately Dangerous to Life or Health Concentrations (IDLH): Nitrobenzene. (n.d.). NIOSH.
- Nitrobenzene - NIOSH Pocket Guide to Chemical Hazards. (n.d.). CDC.
- Personal protective equipment for handling 1-Azido-3-nitrobenzene. (2025). BenchChem.
- NITROBENZENE - CAMEO Chemicals. (n.d.). NOAA.
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- SAFETY DATA SHEET - Nitrobenzene. (2014). Fisher Scientific.
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Retrosynthesis Analysis
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| Model | Template_relevance |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
